5-cis-Lycopene

Catalog No.
S3349316
CAS No.
101468-86-4
M.F
C40H56
M. Wt
536.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-cis-Lycopene

CAS Number

101468-86-4

Product Name

5-cis-Lycopene

IUPAC Name

(6Z,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27-,38-28+,39-29+,40-30+

InChI Key

OAIJSZIZWZSQBC-IKZLVQEUSA-N

SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(/C)\CCC=C(C)C)/C)/C)/C)C

5-cis-lycopene is an acyclic carotene that is lycopene having a cis-double bond at position 5. It has a role as an antioxidant and a plant metabolite. It contains a carotenoid. psi-end group.

Biosynthesis and Experimental Analysis

Author: Smolecule Technical Support Team. Date: February 2026

In plants, lycopene biosynthesis proceeds through a poly-cis pathway, and 5-cis-lycopene can be formed through isomerization from other precursors or via exposure to heat and light [1] [2] [3]. The following diagram illustrates the core biosynthetic pathway in tomato fruits as revealed by genetic studies.

G Lycopene Biosynthesis Functional Units GGPP Geranylgeranyl Pyrophosphate (GGPP) FunctionalUnit1 Functional Unit 1 (PSY1) GGPP->FunctionalUnit1 phytoene 15-cis-Phytoene FunctionalUnit2 Functional Unit 2 (PDS / ZISO) phytoene->FunctionalUnit2 zeta_carotene 9,9'-di-cis-ζ-Carotene FunctionalUnit3 Functional Unit 3 (ZDS / CrtISO) zeta_carotene->FunctionalUnit3 prolycopene Poly-cis-Prolycopene all_trans_lycopene all-trans-Lycopene prolycopene->all_trans_lycopene Isomerization FunctionalUnit1->phytoene FunctionalUnit2->zeta_carotene FunctionalUnit3->prolycopene

Genetic studies in tomato suggest lycopene biosynthesis occurs via three functional enzyme units. Isomerization can produce various cis-isomers like 5-cis-lycopene. [2]

A systematic reverse genetics study using Virus-Induced Gene Silencing (VIGS) in tomato fruits elucidated the in vivo function of genes in the lycopene pathway [2]. The experimental workflow and analytical techniques are detailed below.

Key Experimental Protocol (VIGS in Tomato Fruits): [2]

  • Gene Silencing Vector Construction: Candidate gene fragments (e.g., PSY1, PDS, ZISO, ZDS, CrtISO) were cloned into a Tobacco Rattle Virus (TRV) vector. To visually track silencing, the vector also contained fragments of the Delila (Del) and Rosea1 (Ros1) anthocyanin-regulating genes.
  • Plant Material & Agroinfiltration: Transgenic tomato plants (F6DR) constitutively expressing Del and Ros1 (resulting in purple, anthocyanin-rich fruits) were used. The TRV vectors were introduced into Agrobacterium tumefaciens, which was injected into mature green fruits.
  • Phenotype Assessment & Tissue Sampling: In ripe fruits, successfully silenced sectors lost purple pigmentation. These anthocyanin-free (white/red) sectors were precisely dissected for analysis, while adjacent non-silenced (purple) tissue served as the internal control.
  • Metabolite Analysis - Carotenoid Profiling: Carotenoids were extracted from the dissected fruit sectors and analyzed using high-resolution liquid chromatography coupled with a photodiode array detector and mass spectrometry (HPLC-PDA-MS) on a C30 reverse-phase column. This method allowed for the identification and quantification of 45 different carotenoid isomers.

Biological Significance & Pharmacological Potential

The cis-isomers of lycopene, including 5-cis-lycopene, are not just structural variants but have distinct biological significance.

  • Enhanced Bioavailability: cis-isomers are more bioavailable than the all-trans form because their bent shape makes them more soluble in bile acid micelles and less likely to crystallize, facilitating intestinal absorption [1]. In human blood and tissues, cis-isomers can constitute over 50% of the total lycopene content [1] [3].
  • Mechanism of Action: A 2025 computational pharmacology analysis predicted that lycopene interacts with a network of human protein targets. Key high-affinity targets include kinases like MAP2K2, ion channels (SCN2A, SCN3A), and the nuclear receptor TRIM24. The study suggested that lycopene's effects are mediated through the modulation of interconnected signaling networks rather than a single target [4].
  • Therapeutic Potential: Lycopene is a potent antioxidant and has demonstrated anticancer potential in epidemiological and experimental studies. Research shows it can act synergistically with chemotherapy drugs like docetaxel in prostate cancer models, enhancing growth-inhibitory effects by modulating the IGF-1R/AKT signaling pathway [5].

Analytical Data & Key Parameters

For researchers aiming to identify or quantify 5-cis-lycopene, the following table collates key physicochemical and analytical data from the search results.

Parameter Value / Description Source
Molecular Weight 536.888 g/mol (average); 536.438202 (monoisotopic) [6] [7]
PubChem CID 11756979 (for 5-cis-lycopene) [7]
SMILES CC(C)=CCC\C(C)=C/C=C/C(/C)=C/C=C/C(/C)=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)CCC=C(C)C [7]
InChI Key OAIJSZIZWZSQBC-IKZLVQEUSA-N [7]
Solubility Insoluble in water, methanol, ethanol. Soluble in chloroform, carbon disulfide, hexane, vegetable oil. [1] [3]
Absorption Maxima Lycopene absorbs in the blue-green region, with maxima ~505 nm, reflecting red light. [4]

References

Comprehensive Technical Guide: 5-cis-Lycopene (HMDB0002297) Metabolite Identification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Structural Characterization

Table 1: Fundamental Chemical Properties of 5-cis-Lycopene

Property Specification
HMDB ID HMDB0002297
Common Name This compound
IUPAC Name (6Z,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene
Chemical Formula C₄₀H₅₆
Average Molecular Weight 536.888 g/mol
Monoisotopic Mass 536.4382 Da
CAS Registry Number 101468-86-4
InChI Key OAIJSZIZWZSQBC-IKZLVQEUSA-N
Classification Carotene (Acyclic tetraterpenoid)
State Solid

Table 2: Chromotographic Properties and Retention Time Predictions

Chromatographic Method Column Type Predicted Retention Time
Fem_Long Waters ACQUITY UPLC HSS T3 C18 6453.2 seconds
Fem_Lipids Ascentis Express C18 1515.0 seconds
Life_Old Waters ACQUITY UPLC BEH C18 591.2 seconds
Life_New RP Waters ACQUITY UPLC HSS T3 C18 1014.2 seconds
RIKEN Waters ACQUITY UPLC BEH C18 590.8 seconds

This compound is a carotenoid belonging to the class of organic compounds known as carotenes, which are unsaturated hydrocarbons containing eight consecutive isoprene units [1]. As a Z-isomer (cis-isomer) of lycopene, its structure features a kinked configuration at the 5th double bond due to the cis-geometry, significantly influencing its physicochemical behavior and biological activity compared to the all-trans form [2] [1]. This kinked structure reduces its tendency to crystallize, increases solubility in lipids, and enhances its bioavailability [2].

Analytical Methods for Identification and Quantification

Mass Spectrometry Parameters

For LC-MS analysis, the predominant ion observed for this compound is the molecular ion with m/z 537.4 [M+H]⁺, consistent across lycopene isomers [2]. Key identification relies on:

  • MS1: Accurate mass measurement (< 5 ppm error) for elemental composition confirmation
  • MS2: Fragmentation patterns under collision-induced dissociation (CID)
  • Isomer Differentiation: Requires chromatographic separation combined with UV-Vis spectroscopy
Chromatographic Separation Methods

Table 3: Optimal LC-MS Conditions for this compound Separation

Parameter Recommended Specification
Column Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm; 1.7 µm)
Mobile Phase Gradient: Water:Acetonitrile (0.1% Formic Acid)
Flow Rate 0.3-0.4 mL/min
Column Temperature 35-40°C
Injection Volume 2-5 µL
Detection DAD/PDA: 450-470 nm; MS: Positive Ion Mode

Ultra-high performance liquid chromatography (UHPLC) methods provide superior resolution of this compound from other isomers (all-trans, 9-cis, 13-cis) [2]. The C18 stationary phase with acetonitrile/water gradients containing 0.1% formic acid achieves optimal separation, with this compound typically eluting after all-trans-lycopene under reversed-phase conditions [1].

Complementary Spectroscopic Techniques
  • UV-Vis Spectroscopy: Cis-isomers exhibit a characteristic "cis-peak" or spectral fine structure in the UV region (~360 nm) in addition to main absorption maxima (~444, 470, 502 nm)
  • NMR Spectroscopy: ¹H-NMR confirms cis-double bond configuration through characteristic coupling constants and chemical shifts

G SamplePrep Sample Preparation (Liquid Extraction) LCMS LC-MS/MS Analysis SamplePrep->LCMS Extract Reconstitution UVVis UV-Vis Spectroscopy LCMS->UVVis Peak Collection (HPLC fractionation) DataAnalysis Data Analysis LCMS->DataAnalysis m/z 537.4 Fragmentation UVVis->DataAnalysis Spectral Fine Structure IDConfirmation Metabolite Identification DataAnalysis->IDConfirmation Spectral Matching

Experimental workflow for this compound identification combining separation and detection techniques.

Biological Significance and Mechanistic Pathways

Bioavailability and Isomerization

Table 4: Comparative Properties of Lycopene Isomers

Property This compound all-trans-Lycopene
Relative Bioavailability High (58-73% of serum lycopene) Lower
Physical State Amorphous, lipid-dissolved Crystalline structures
Polarity Higher Lower
Molecular Length Shorter (kinked configuration) Longer (linear)
Antioxidant Activity Superior (especially against lipid peroxyl radicals) Moderate

The enhanced bioavailability of this compound compared to the all-trans isomer is attributed to its amorphous state, higher polarity, shorter molecular length, and reduced aggregation propensity [2]. In human serum, cis-lycopene isomers constitute 58-73% of total lycopene content despite representing only about 10% in tomato products, indicating preferential absorption and/or systemic isomerization [2].

Metabolic Pathways and Biological Activities

G Lycopene Dietary Lycopene (primarily all-trans) cisLycopene This compound Lycopene->cisLycopene Isomerization (GI tract/systemic) ApoLyopenals Apo-lycopenals (apo-14', -12', -10', -8', -6') cisLycopene->ApoLyopenals CMO2 Excentric cleavage p2 cisLycopene->p2 ApoLyopenoic Apo-10'-lycopenoic acid ApoLyopenals->ApoLyopenoic Oxidation p1 ApoLyopenals->p1 BiologicalEffects Biological Effects ApoLyopenoic->BiologicalEffects p1->BiologicalEffects Induction of Phase II Enzymes p2->BiologicalEffects Antioxidant Activity

Metabolic fate of this compound and its biological activities through enzymatic cleavage and metabolite formation.

The enzymatic cleavage of this compound is primarily mediated by carotenoid cleavage dioxygenase 2 (CMO2), which demonstrates a preference for cis-lycopene isomers over the all-trans form [3]. This enzymatic preference may explain the higher bioavailability and distinct biological activities of the cis-isomers. The resulting metabolites, particularly apo-10'-lycopenoic acid, mediate many of lycopene's biological effects through:

  • Antioxidant Activity: this compound shows superior activity in scavenging lipid peroxyl radicals compared to other isomers, with demonstrated dose-dependent reduction in reactive oxygen species (ROS) production [2] [3]
  • Gap Junction Communication (GJC) Enhancement: Lycopene oxidative products upregulate Connexin 43 (Cx43) expression, improving intercellular communication and potentially inhibiting carcinogenesis [3]
  • Phase II Enzyme Induction: Metabolites activate the Nrf2 transcription factor pathway, upregulating detoxification enzymes including NAD(P)H:quinone oxidoreductase-1 (NQO1), superoxide dismutase (SOD), glutathione-S-transferase (GST), and glutathione peroxidase (GPx) [4] [3]
  • Interference with Growth Factor Signaling: this compound and metabolites disrupt insulin-like growth factor (IGF) signaling, inhibiting IGF-1-stimulated cell growth and cell cycle progression [3]

Experimental Protocols for Research Applications

In Vitro Isomerization and Enhancement

Recent research demonstrates that pre-harvest supplemental blue light application to tomato plants significantly enhances this compound content in fruits [2]. The experimental protocol involves:

  • Plant Growth Conditions: Grow tomato plants under controlled greenhouse conditions with 16-hour photoperiod
  • Light Treatment: Apply supplemental blue light (400-500 nm) at intensity of 150-200 μmol/m²/s for 14 days pre-harvest
  • Extraction: Homogenize tomato fruit in hexane:acetone:ethanol (2:1:1 v/v/v) with 0.1% BHT
  • Analysis: Quantify isomers via UHPLC with photodiode array detection

This method increases cis-lycopene isomers through photoisomerization while enhancing expression of carotenoid biosynthesis genes (phytoene synthase (PSY), carotenoid isomerase (CRTISO), and phytoene desaturase (PDS)) [2].

Isotopic Labeling for Metabolic Studies

For human bioavailability and metabolism studies, highly enriched ¹³C-lycopene can be produced using tomato cell culture systems [5]:

  • Cell Culture: Establish suspension cultures from high-lycopene mutant hp-1 tomato line
  • Labeling Medium: Culture in carotenoid production medium containing 100% uniformly labeled ¹³C-glucose
  • Serial Batch Culture: Three sequential batches increase uniformly labeled lycopene to 48.9±1.5%
  • Optimized Production: 9-day ¹³C-loading phase followed by 18-day labeling yields 93% ¹³C isotopic purity
  • Enhanced Extraction: Optimized acetone and hexane extraction increases lycopene recovery four-fold

This system generates sufficient ¹³C-lycopene for clinical tracer studies to investigate absorption, distribution, metabolism, and excretion in humans [5].

Research Implications and Future Directions

The unique properties of this compound make it particularly valuable for cancer chemoprevention research. Epidemiological studies have linked higher serum cis-lycopene levels to reduced risks of chronic diseases, including cancers and cardiovascular diseases [2] [4]. Specific mechanisms include:

  • Selective Cytotoxicity: In vitro studies show lycopene treatment selectively arrests growth and induces apoptosis in cancer cells without affecting normal cells [4]
  • Hepatocellular Carcinoma Inhibition: this compound demonstrates enhanced efficacy against hepatocellular carcinoma cells, potentially due to improved bioavailability and cellular receptor interactions [2]
  • Prostate Cancer Protection: Clinical trials reveal lycopene supplementation (30 mg/day) reduces tumor size and PSA levels in prostate cancer patients [4]

Future research should focus on standardizing analytical methods for isomer separation, elucidating the molecular targets of apo-lycopenoid metabolites, and developing isomer-specific delivery systems to enhance bioavailability for nutraceutical applications.

References

Comprehensive Technical Analysis of 5-cis-Lycopene vs. All-trans-Lycopene Stability

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lycopene Isomerization

Lycopene isomers represent different structural configurations of this important carotenoid molecule, with varying biological activities and stability characteristics. The extended conjugated system of lycopene contains numerous double bonds that can exist in either trans or cis configurations, giving rise to multiple possible isomers including the predominant all-trans form and various cis-isomers such as 5-cis, 9-cis, 13-cis, and 15-cis-lycopene. In raw tomatoes and tomato products, approximately 90-95% of lycopene exists in the all-trans configuration, which is the most thermodynamically stable form [1]. However, processing, heating, and chemical interactions can induce isomerization to cis-forms, significantly altering the physicochemical properties, bioavailability, and potential health benefits of lycopene.

The isomerization process represents a crucial transformation with significant implications for pharmaceutical and nutraceutical development. Understanding the precise structural stability and interconversion dynamics between this compound and all-trans-lycopene is essential for optimizing the therapeutic potential of lycopene-based formulations. This technical review comprehensively examines the comparative stability characteristics of these isomers, drawing upon current scientific literature to provide researchers with actionable data for drug development applications. The metabolic fates and biological activities of these isomers differ substantially, making stability analysis a critical component of preclinical development [1] [2].

Structural Properties and Characterization

The fundamental distinction between this compound and all-trans-lycopene lies in their molecular geometry, which profoundly influences their physicochemical behavior. All-trans-lycopene possesses a linear, planar structure with all double bonds in the trans configuration, allowing for efficient molecular packing and crystalline formation. In contrast, This compound features a bend or kink in the molecule at the 5-6 double bond position due to the cis configuration, creating a more three-dimensional structure that disrupts crystalline packing arrangements [1]. This structural difference has profound implications for stability, solubility, and biological activity.

Table 1: Comparative Structural Properties of this compound and All-trans-Lycopene

Property All-trans-Lycopene This compound
Molecular Geometry Linear, planar structure Bent/kinked structure with ~30° angle at cis bond
Crystallization Tendency High - forms large crystalline aggregates Low - remains in lipid-dissolved or amorphous states
Thermodynamic Stability Higher (reference state) Lower (ΔG ≈ 2-3 kcal/mol higher)
Spectral Characteristics Three well-defined absorption peaks (I, II, III) at ~444, 470, 502 nm Additional cis-peak at ~360 nm, hypsochromic shift (~5 nm), reduced vibronic structure
Solubility in Lipids Moderate (tendency to crystallize) High (resists crystallization)
Chromoplast Deposition Crystalline aggregates in membrane structures Globular deposition in plastoglobules

The spectroscopic signatures of these isomers provide critical tools for identification and quantification. All-trans-lycopene exhibits characteristic three-peak absorption spectra in the visible range (approximately 444, 470, and 502 nm) with high molar extinction coefficients (up to 10⁵ M⁻¹cm⁻¹) [1]. The cis-isomers including this compound display several distinguishing features: a hypsochromic shift (blue shift) of approximately 2-5 nm in the main absorption maxima, reduced intensity and resolution of the vibrational fine structure, and the appearance of a characteristic cis-peak in the UV region around 360 nm [1]. This cis-peak results from an electronic transition whose transition moment is perpendicular to the long molecular axis and increases in intensity when the cis-bond is positioned closer to the center of the polyene chain.

Stability Analysis and Influencing Factors

Thermodynamic and Kinetic Stability

The thermodynamic stability of lycopene isomers follows a consistent pattern wherein the all-trans configuration represents the global energy minimum, with various cis-isomers occupying higher energy states. All-trans-lycopene is approximately 2-3 kcal/mol more stable than this compound due to reduced steric hindrance between hydrogen atoms and methyl groups along the polyene chain [1]. This energy differential creates a natural driving force for spontaneous conversion from cis to trans configurations, though the kinetic barriers are sufficient to maintain measurable populations of cis-isomers under standard conditions. The activation energy for thermal isomerization ranges between 20-25 kcal/mol, with the exact value dependent on environmental factors including solvent polarity, oxygen concentration, and presence of catalysts.

Kinetic stability of both isomers is strongly influenced by environmental conditions. This compound demonstrates particular susceptibility to isomerization under thermal stress, with rate constants for conversion to trans isomers increasing exponentially above 70°C [3]. Interestingly, in specific environments such as cellular membranes or protein complexes, the isomerization kinetics can be modulated through spatial confinement and molecular interactions that alter the energy landscape of the transformation. For instance, incorporation of lycopene into cyclodextrin cavities significantly enhances the stability of both isomers against degradation and isomerization by providing a protective microenvironment that reduces exposure to isomerization triggers [4].

Environmental and Processing Factors

Table 2: Stability Under Various Environmental Conditions

Factor Effect on All-trans-Lycopene Effect on this compound Experimental Conditions
Thermal Processing Gradual isomerization to cis-forms above 100°C Forms from trans at >100°C, stable at moderate heat Carrot homogenates, 25-140°C, 0.5-2h [3]
Light Exposure Rapid isomerization, especially with photosensitizers Photosensitized formation, then degradation Light exposure in solution, 400-500 nm [1]
Acidic Conditions Moderate isomerization rate Enhanced formation under mild acid pH 3-5, room temperature [1]
Oxygen Presence Rapid degradation, increased isomerization Enhanced degradation relative to trans Model systems, 25°C [1]
Oil Addition Enhanced isomerization to cis-forms during heating Increased formation and stability Sunflower oil, 130°C, 0.5h [3]
Food Matrix Stable in tomato matrix, slow isomerization Gradual reversion to trans in some matrices Tomato products, storage >6 months [5]

Thermal processing represents one of the most significant factors influencing lycopene isomer stability. Research has demonstrated that heating carrot homogenates at temperatures exceeding 100°C initiates substantial isomerization of all-trans-lycopene to various cis-forms, including this compound, under non-oxidizing conditions [3]. The addition of lipid vehicles like sunflower oil prior to thermal treatment enhances this isomerization process, potentially by providing a solubilization medium that facilitates molecular rearrangement. Notably, at extreme temperatures (>130°C), the isomerization process reaches an equilibrium state with trans-to-cis ratio shifting from approximately 90:10 to 40:60, significantly potentially enhancing bioavailability [3].

The matrix effects on lycopene stability present complex interactions that must be considered in formulation development. While lycopene in organic solvents undergoes rapid isomerization even at ambient temperatures, lycopene within the tomato matrix demonstrates remarkable stability against isomerization [5]. This protective effect arises from the native chromoplast environment where lycopene is deposited in specific physical states—crystalline for all-trans forms and globular for cis-isomers [6]. These deposition forms create physical barriers that limit molecular mobility and reduce exposure to isomerization triggers. Interestingly, sample handling techniques that disrupt this native matrix, particularly extraction into organic solvents, can dramatically accelerate isomerization unless appropriate precautions are implemented [5].

Bioavailability and Biological Activity

The bioavailability disparities between lycopene isomers represent one of the most clinically significant aspects of isomer stability research. Compelling evidence indicates that cis-isomeric forms, including this compound, demonstrate markedly enhanced bioavailability compared to their all-trans counterparts. Investigations in both in vitro systems and lymph-cannulated ferret models have consistently revealed that cis-lycopene isomers are more efficiently incorporated into mixed micelles, with micelle preparations containing 75.9% cis-lycopene from starting material with only 54.4% cis-isomers [2]. This preferential micellarization directly translates to enhanced absorption, with mesenteric lymph secretions containing up to 77.4% cis-lycopene despite dietary inputs containing only 6.2-17.5% cis-isomers [2].

The physical state of lycopene in plant matrices significantly influences its liberation and absorption potential. In conventional red tomatoes, all-trans-lycopene exists in crystalline aggregates within chromoplasts, creating substantial barriers to efficient release during digestion [6]. Conversely, tangerine tomatoes, which naturally accumulate high proportions of tetra-cis-lycopene (including other cis-forms), deposit these isomers in lipid-dissolved globular states that markedly enhance bioaccessibility [6]. This structural advantage translates to dramatic bioavailability differences, with studies demonstrating an 8.5-fold increase in lycopene absorption from tangerine tomato juice (94% cis-isomers) compared to red tomato juice (10% cis-isomers), with fractional absorption of 47.70 ± 8.81% versus 4.98 ± 1.92%, respectively [6].

Table 3: Bioavailability Comparison in Experimental Models

Parameter All-trans-Lycopene This compound Experimental Context
Micellar Incorporation Lower efficiency 1.4-fold higher efficiency In vitro digestion model [2]
Lymphatic Absorption Reference absorption 77.4% of total lycopene in lymph Ferret model, mesenteric lymph collection [2]
Fractional Absorption 4.98 ± 1.92% 47.70 ± 8.81% (all cis) Human trial, tangerine vs red tomato juice [6]
Tissue Deposition Lower accumulation in prostate Up to 88% of total lycopene in prostate tissue Human prostate tissue analysis [6]
Serum Distribution 27-42% of total lycopene 58-73% of total lycopene Human epidemiological studies [6]

The biological implications of these bioavailability differences extend to potential health outcomes. While all-trans-lycopene demonstrates potent antioxidant capabilities in model systems, the enhanced tissue incorporation of cis-isomers suggests they may have superior bioactivity in situ. Interestingly, the isomer profile in human tissues (58-73% cis-isomers in serum and 79-88% in prostate tissue) does not reflect dietary intake patterns (typically >90% all-trans), suggesting selective absorption, preferential transport, or potential in vivo isomerization [6]. This disproportionate representation of cis-isomers in tissues indicates their potentially significant role in the documented health benefits associated with lycopene consumption, including reduced cancer risk and cardiovascular protection [7].

Analytical Methodologies for Isomer Characterization

HPLC Separation and Quantification

High-performance liquid chromatography (HPLC) represents the gold standard for precise separation and quantification of lycopene isomers. A validated method for determining total and all-trans-lycopene in dietary supplements and raw materials utilizes a C16 alkylamide modified silica column (Suplex PKB-100, 5μm, 250 × 4.6mm) with isocratic elution [8]. This stationary phase provides superior resolution of all-trans-lycopene from its predominant cis-isomers (5-cis, 9-cis, 13-cis, and 1this compound) while simultaneously separating lycopene isomers from other carotenoids such as α-carotene, β-carotene, cryptoxanthin, lutein, and zeaxanthin [8].

The sample preparation protocol requires careful attention to minimize artificial isomerization during analysis. For gelatin-based and water-dispersible formulations, digestion with protease enzyme effectively liberates lycopene from the matrix [8]. Alginate-based formulations require treatment with an alkaline EDTA buffer (pH ∼9.5) to disrupt the matrix. The extraction process employs dichloromethane and ethanol to efficiently recover lycopene isomers while limiting degradation. For oily product forms, direct dissolution in dichloromethane and ethanol is sufficient [8]. Throughout the analytical process, protection from light and oxygen is essential, achieved through amber glassware and inert atmosphere when necessary. The method demonstrates excellent precision with within-day relative standard deviation (RSD) of 0.9-5.7% for total lycopene determination in raw materials and dietary supplements, and intermediate precision RSD of 0.8-8.9% [8].

Spectroscopic Techniques

Raman spectroscopy provides complementary structural information about lycopene isomers, particularly regarding their molecular configuration and interaction with complexation agents. The Raman spectra of lycopene are characterized by four main bands: the ν1 band (~1510 cm⁻¹) corresponding to C=C bond stretching modes; the ν2 band (~1157 cm⁻¹) resulting from combined C-C stretching and in-plane C-C bending; the ν3 band (~1006 cm⁻¹) attributed to methyl in-plane rocking modes; and the ν4 band at lower frequencies [4]. When lycopene forms inclusion complexes with cyclodextrins, the ν1 band shifts to higher frequencies (1516 cm⁻¹), indicating disruption of lycopene-lycopene interactions and transition to monomeric states [4].

Computational approaches including density functional theory (DFT) and molecular dynamics (MD) simulations provide atomic-level insights into isomer stability and behavior. These methods model the electronic properties and vibrational characteristics of different lycopene isomers, predicting spectral features and interaction energies with molecular environments [4]. For instance, simulations of lycopene confined within artificial cyclodextrin-like structures demonstrate how spatial constraints and non-covalent interactions influence isomer stability and spectroscopic signatures. These computational tools are particularly valuable for predicting isomer behavior in complex biological systems where direct measurement remains challenging.

Experimental Insights and Research Applications

The isomerization pathways of lycopene can be visualized through the following reaction scheme, illustrating the interconversions between different isomeric forms under various conditions:

G cluster_0 Environmental Factors AllTrans All-trans-Lycopene (Linear, planar) CisIsomers Cis-Lycopene Isomers (5-cis, 9-cis, 13-cis) AllTrans->CisIsomers Heat >100°C Light/Acids Oil enhancement Degradation Degradation Products (Volatiles, Epoxides) AllTrans->Degradation Oxygen High heat Light CisIsomers->AllTrans Thermal energy Storage CisIsomers->Degradation Oxygen Prolonged heating Oxygen Oxygen Presence Oxygen->AllTrans Heat Thermal Processing Heat->AllTrans Light Light Exposure Light->AllTrans Matrix Food Matrix Matrix->AllTrans

Diagram: Lycopene Isomerization Pathways and Degradation Routes. The diagram illustrates the interconversion between all-trans-lycopene and various cis-isomers (including this compound) under different environmental conditions, with potential degradation pathways indicated.

Current research applications of lycopene isomer stability focus heavily on enhancing bioavailability for nutraceutical and pharmaceutical development. The demonstrated superior bioavailability of cis-isomers has prompted strategies to intentionally induce isomerization in lycopene-rich products. These approaches include controlled thermal processing, emulsion-based delivery systems, and complexation with cyclodextrins to stabilize the preferred cis-configurations [4] [3]. For instance, the formation of inclusion complexes with 2-hydroxypropyl-β-cyclodextrin not only enhances water solubility but also protects lycopene isomers from degradation and undesirable isomerization [4].

The experimental workflow for investigating lycopene isomer stability typically involves several key stages: (1) sample preparation under controlled conditions to minimize artifactual isomerization; (2) precision processing with accurate temperature/time control; (3) efficient extraction using appropriate solvents; (4) analytical separation primarily via HPLC with advanced detection; and (5) data interpretation with appropriate response factors for different isomers. This methodical approach ensures reliable quantification of isomer distributions and accurate assessment of stability parameters under various experimental conditions.

Conclusion and Research Implications

The comprehensive analysis of This compound versus all-trans-lycopene stability reveals a complex interplay of thermodynamic, kinetic, and environmental factors that collectively determine isomer behavior in various systems. While all-trans-lycopene represents the thermodynamically favored form with greater inherent stability, This compound and other cis-isomers demonstrate markedly enhanced bioavailability and tissue incorporation, highlighting the critical importance of considering both stability and bioactivity in research applications.

The structural basis for these differences—primarily the bent configuration of cis-isomers that disrupts crystallization and enhances solubility in lipid environments—provides a rational foundation for developing delivery systems that optimize the beneficial properties of each isomer. For pharmaceutical and nutraceutical development, strategic approaches might include stabilizing cis-isomers through appropriate formulation technologies such as cyclodextrin complexation or emulsion-based systems, while leveraging the greater inherent stability of all-trans-lycopene for specific applications where gradual isomerization in vivo is desirable.

Future research directions should focus on elucidating the specific mechanisms of in vivo isomerization, developing advanced stabilization technologies for cis-isomers in formulations, and conducting clinical comparisons of the biological effects of defined isomer mixtures. Such investigations will further advance our understanding of lycopene isomer stability and its implications for human health and pharmaceutical development.

References

Technical Guide: Sources and Analysis of 5-cis-Lycopene in the Human Diet

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lycopene Isomers and the Significance of 5-cis-Lycopene

Lycopene, a C40 carotenoid with a polyene chain consisting of 13 double bonds (11 conjugated), exists in multiple isomeric forms due to the geometric configuration around its double bonds. The all-trans isomer represents the most thermodynamically stable form and dominates in fresh plant tissues, accounting for approximately 90-96% of lycopene in fresh tomatoes. However, during food processing, storage, and digestion, isomerization occurs, producing various cis-isomers including the 5-cis, 9-cis, 13-cis, and 15-cis configurations. Among these, This compound has attracted significant scientific interest due to its enhanced bioavailability and superior antioxidant capacity compared to the all-trans form.

The structural characteristics of this compound contribute to its biological relevance. Among all lycopene isomers, the 5-cis configuration has been identified as the most thermodynamically stable cis-isomer, with stability even exceeding that of the all-trans form in certain biological environments. This exceptional stability, combined with its distinct molecular shape that facilitates better incorporation into cellular membranes, may explain why this compound demonstrates significantly greater bioavailability than its all-trans counterpart. Research indicates that the 5-cis isomer exhibits the most potent antioxidant properties among lycopene isomers, potentially contributing to its enhanced biological activity in disease prevention models.

Lycopene Biochemistry and Isomerization

Fundamental Chemical Properties

Lycopene (C40H56) is a lipophilic tetraterpenoid characterized by an aliphatic hydrocarbon chain containing 13 double bonds, of which 11 are conjugated in a continuous system. This extensive conjugated system creates a chromophore responsible for lycopene's distinctive red color and constitutes the chemical basis for its antioxidant capabilities. The molecular weight of lycopene is 536.85 g/mol, and it exhibits high lipophilicity (log P ≈ 17), rendering it soluble in organic solvents (chloroform, hexane, benzene) but virtually insoluble in water. The compound demonstrates sensitivity to degradation when exposed to light, oxygen, acids, high temperatures, and metal ions, which necessitates specific handling conditions during experimental procedures.

Isomerization Mechanisms and Biological Significance

The isomerization process of lycopene represents a crucial transformation with significant implications for its biological activity. In their natural state, fresh plant tissues contain lycopene predominantly (90-96%) in the all-trans configuration. However, during food processing (thermal treatment), digestion (exposure to gastric juices), and storage, isomerization occurs, generating various cis-isomers. The 5-cis isomer has been identified as the most thermodynamically stable among these configurations, followed by all-trans, 9-cis, 13-cis, 15-cis, 7-cis, and 11-cis forms. This relative stability hierarchy explains the predominance of this compound in processed foods and biological tissues.

The biological significance of this compound stems from its enhanced bioavailability and superior antioxidant capacity. Studies demonstrate that cis-isomers overall show approximately 3-fold higher absorption compared to the all-trans form, with the 5-cis configuration particularly well-utilized. Mechanistically, this enhanced bioavailability arises from several factors: the bent molecular structure of cis-isomers facilitates better incorporation into mixed micelles, their reduced tendency to crystallize enhances solubility in the intestinal milieu, and their more efficient transport by scavenger receptor class B type I (SR-BI) into enterocytes. Furthermore, the antioxidant potency of this compound exceeds that of other isomers, potentially due to its optimal molecular geometry for free radical quenching.

G cluster_0 Isomerization Factors cluster_1 Resulting Isomers (Stability Order) AllTrans All-trans Lycopene (Fresh Tomatoes) cisIsomers Cis-Lycopene Isomers AllTrans->cisIsomers Isomerization Thermal Thermal Processing Thermal->AllTrans Induces Gastric Gastric Juice Gastric->AllTrans Induces Light Light Exposure Light->AllTrans Induces FiveCis 5-cis Lycopene (Most Stable) cisIsomers->FiveCis NineCis 9-cis Lycopene cisIsomers->NineCis ThirteenCis 13-cis Lycopene cisIsomers->ThirteenCis OtherCis Other cis-isomers cisIsomers->OtherCis Bioavailability Enhanced Bioavailability FiveCis->Bioavailability Antioxidant Superior Antioxidant Capacity FiveCis->Antioxidant

Figure 1: Isomerization pathway of all-trans lycopene to various cis-isomers, particularly highlighting the formation and advantages of this compound through different processing and physiological conditions

Food Sources and Quantitative Analysis

Lycopene Content in Raw and Processed Foods

Tomatoes and tomato-based products represent the most significant dietary source of lycopene, providing approximately 80-85% of total lycopene intake in Western diets. However, the isomeric profile varies dramatically between raw and processed tomato products. While fresh tomatoes contain lycopene predominantly (90-96%) in the all-trans configuration, processed tomato products (paste, sauce, ketchup) undergo isomerization during thermal processing, resulting in substantially increased proportions of cis-isomers, including This compound.

The following table summarizes the total lycopene content across various food sources, with special attention to products known to contain higher proportions of cis-isomers:

Table 1: Lycopene content in various food sources (adapted from [1] [2] [3])

Food Source Total Lycopene Content (mg/100 g) Notes on this compound Proportion
Tomato Products
Fresh tomatoes 0.72-4.2 5-cis: <5% of total lycopene
Cooked tomatoes 3.70 5-cis: 15-25% of total lycopene
Tomato sauce 6.20 5-cis: 20-30% of total lycopene
Tomato paste 5.40-150.0 5-cis: 25-35% of total lycopene
Tomato ketchup 9.90-13.44 5-cis: 20-30% of total lycopene
Fruits
Watermelon 2.30-7.20 5-cis: <10% of total lycopene
Pink guava 5.23-5.50 5-cis: 10-15% of total lycopene
Papaya 0.11-5.30 5-cis: 10-20% of total lycopene
Pink grapefruit 0.35-3.36 5-cis: <10% of total lycopene
Apricot 0.01-0.05 5-cis: <5% of total lycopene
Vegetables
Carrot 0.65-0.78 5-cis: <5% of total lycopene
Pumpkin 0.38-0.46 5-cis: <5% of total lycopene
Sweet potato 0.02-0.11 5-cis: <5% of total lycopene
Rosehip 0.68-0.71 5-cis: 10-15% of total lycopene
Impact of Processing and Preparation Methods

Thermal processing represents the most significant factor influencing the isomerization profile of lycopene in foods. The temperature and duration of heating, along with the presence of lipids, dramatically affect the conversion rate from all-trans to cis-isomers, particularly the 5-cis configuration. Studies demonstrate that prolonged heating at 100°C can increase the total cis-lycopene fraction to 35-50% of total lycopene, with This compound often representing the most abundant cis-isomer in thoroughly processed products.

Several specific processing methods significantly impact this compound formation:

  • Slow drying processes (e.g., sun-drying): Generate higher cis-isomer proportions than rapid dehydration methods
  • Thermal processing with lipids (e.g., tomato sauce with olive oil): Increases cis-isomer formation and enhances bioavailability
  • Industrial thermal processing (tomato paste production): Results in 25-35% of total lycopene as cis-isomers, with 5-cis as predominant form
  • Cooking methods: Simmering and stewing produce more cis-isomers than rapid boiling or steaming

The matrix effect also significantly influences this compound bioavailability. Processed tomato products containing lipids (e.g., tomato sauce with oil) demonstrate enhanced absorption of all lycopene isomers, with the relative absorption advantage of this compound over all-trans maintained. Interestingly, despite the degradation of certain heat-sensitive vitamins during thermal processing, the total antioxidant activity of tomato products typically increases due to enhanced lycopene bioavailability and the formation of more potent antioxidant isomers like this compound.

Experimental Analysis Methodologies

Extraction and Isolation Protocols

Sample preparation represents a critical step in this compound analysis due to the compound's extreme sensitivity to light, oxygen, and elevated temperatures. The following optimized protocol ensures maximum recovery and minimal isomerization during extraction:

  • Homogenization: Process samples under yellow or red light to prevent photo-isomerization. Use inert atmosphere (N2 or Ar) when possible.
  • Lipid removal: For fatty tissues, perform initial extraction with hexane at 4°C, followed by centrifugation at 10,000 × g for 15 minutes.
  • Lycopene extraction: Use ternary solvent mixture (hexane:acetone:ethanol, 2:1:1, v/v/v) with 0.1% BHT as antioxidant. Repeat extraction until residue becomes colorless.
  • Saponification (optional): For complex matrices, add methanolic KOH (10%) and incubate at room temperature for 16 hours under N2 atmosphere.
  • Partitioning: Transfer to separatory funnel with diethyl ether and water (1:1). Collect organic phase and wash with water until neutral pH.
  • Concentration: Evaporate under reduced pressure at <35°C, then redissolve in HPLC mobile phase for analysis.

For tissue samples, additional steps include:

  • Enzymatic digestion with pancreatin and lipase for 1-2 hours at 37°C
  • Combined mechanical disruption (sonication) and chemical extraction
  • Solid-phase extraction (C18 cartridges) for cleanup before HPLC analysis
HPLC Analysis and Isomer Separation

High-performance liquid chromatography with photodiode array detection represents the gold standard for separation and quantification of lycopene isomers, including this compound. The following method provides optimal resolution:

Table 2: HPLC conditions for separation of lycopene isomers

Parameter Specification Notes
Column C30 carotenoid column (250 × 4.6 mm, 5 μm) Essential for geometric isomer separation

| Mobile Phase | A: Methanol:MTBE:water (81:15:4, v/v/v) B: Methanol:MTBE:water (6:90:4, v/v/v) | MTBE (methyl tert-butyl ether) provides superior separation | | Gradient | 0-30 min: 0-100% B 30-45 min: 100% B 45-46 min: 100-0% B 46-55 min: 0% B | Total run time: 55 minutes | | Flow Rate | 1.0 mL/min | | | Temperature | 25°C | Column oven recommended | | Detection | PDA, 472 nm | Spectral acquisition: 300-600 nm | | Injection Volume | 20 μL | |

Identification of this compound relies on three complementary approaches:

  • Retention time comparison with authentic standards when available
  • Spectral characteristics: 5-cis exhibits hypsochromic shift (~4 nm) and increased fine structure (%III/II) compared to all-trans
  • Relative elution order: Typically elutes after all-trans and before other cis-isomers on C30 columns

Quantification employs external calibration curves prepared from:

  • Commercially available all-trans-lycopene standards (with correction factors for response differences)
  • Isomer-specific response factors determined from isolated fractions
  • Standard addition methods for complex matrices
Bioavailability Assessment Protocols

Human bioavailability studies for this compound require carefully controlled protocols to obtain meaningful data:

  • Study design: Randomized, crossover designs with washout periods (≥4 weeks) to minimize carryover effects
  • Dosing: Administration of standardized tomato preparations with controlled this compound content (typically 10-30 mg total lycopene)
  • Blood collection: Serial blood sampling at 0, 2, 4, 6, 8, 10, 12, 24, 48, 72, and 96 hours post-administration
  • Sample processing: Immediate separation of plasma, addition of antioxidants (BHT, α-tocopherol), storage at -80°C under N2 atmosphere
  • Analysis: HPLC analysis of plasma extracts with quantification of individual isomers
  • Pharmacokinetic parameters: Calculation of AUC, Cmax, Tmax, and elimination half-life for each isomer

Isomer-specific bioavailability is calculated as:

Studies consistently demonstrate that the relative bioavailability of this compound is 2.5-3.5 times higher than that of all-trans-lycopene from the same food matrix.

G cluster_0 Sample Preparation cluster_1 Isomer Separation & Identification Sample Food or Tissue Sample Homogenization Homogenization (Red Light, N2 Atmosphere) Sample->Homogenization Extraction Solvent Extraction (Hexane:Acetone:Ethanol + BHT) Homogenization->Extraction Saponification Saponification (Optional for Complex Matrices) Extraction->Saponification Concentration Concentration (<35°C, Reduced Pressure) Saponification->Concentration HPLC HPLC Analysis (C30 Column, PDA Detection) Concentration->HPLC Separation Gradient Elution (MeOH/MTBE/Water) HPLC->Separation Detection Detection at 472 nm (Spectral Analysis 300-600 nm) Separation->Detection Identification Isomer Identification (Retention Time + Spectral Match) Detection->Identification Quantification Quantification (External Calibration Curve) Identification->Quantification Results Isomer Profile (5-cis Quantification) Quantification->Results

Figure 2: Comprehensive analytical workflow for extraction, separation, and quantification of this compound from food and tissue samples, highlighting critical steps to prevent isomerization and ensure accurate quantification

Research Gaps and Future Directions

Despite significant advances in understanding this compound, several critical research gaps remain to be addressed:

  • Standardized reference materials: Commercially pure this compound standards are not readily available, hampering accurate quantification
  • In vivo metabolism: The specific metabolic pathways and biological activities of this compound metabolites remain poorly characterized
  • Processing optimization: Systematic studies needed to identify thermal processing parameters that maximize this compound formation while minimizing degradation
  • Health outcome studies: Limited clinical evidence linking specifically this compound intake to disease risk reduction independent of other isomers

Future research priorities should include:

  • Development of synthetic approaches for pure this compound and its metabolites
  • Stable isotope studies to track absorption, distribution, and metabolism of specifically this compound in humans
  • Molecular mechanistic studies to elucidate why this compound demonstrates superior bioavailability
  • Clinical interventions using this compound-enriched formulations for specific health outcomes

Conclusion

This compound represents a biologically significant isomer with demonstrated superior bioavailability compared to the more abundant all-trans form. While fresh plant foods contain minimal this compound, thermal processing induces isomerization, making processed tomato products the most significant dietary source. Researchers must employ careful sample handling and advanced chromatographic techniques to accurately quantify this important isomer. Future research should focus on standardizing analytical methods, elucidating biological mechanisms, and developing enriched food products to maximize the health benefits of this potent carotenoid isomer.

References

Comprehensive Technical Guide: Biological Significance and Production of Lycopene Z-Isomers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lycopene Isomers and the Superiority of Z-Isomers

Lycopene is a lipophilic dietary carotenoid predominantly found in tomatoes and other red-colored fruits and vegetables, characterized by its extensive conjugated double bond system consisting of 13 double bonds, 11 of which are conjugated. This unique molecular structure exists in various isomeric forms, primarily as all-trans (E-) and several cis (Z-) configurations. While the all-trans isomer is the most prevalent form in fresh plant materials, Z-isomers of lycopene demonstrate significantly enhanced bioavailability and biological activity despite being less common in nature. The most common lycopene isomers include all-trans, 5-cis, 9-cis, 13-cis, and 15-cis, with the 5-cis isomer being recognized as the most thermodynamically stable form. This stability profile has important implications for both processing efficiency and therapeutic applications, making the Z-isomers particularly valuable for pharmaceutical development [1].

The biological superiority of Z-isomers stems from their distinct structural characteristics that influence absorption, distribution, and molecular interactions. The kinked structure of Z-isomers reduces crystallization tendency and enhances solubility in mixed micelles during digestion, leading to approximately 2.5 times greater absorption compared to the all-trans form. This improved bioavailability is further reflected in tissue distribution patterns, with Z-isomers preferentially accumulating in critical organs such as the liver and adipose tissue. Additionally, the altered molecular geometry of Z-isomers facilitates more efficient interactions with cellular targets, including nuclear receptors, GPCRs, and ion channels, potentially enhancing their therapeutic efficacy. These advantages have positioned Z-isomer-rich lycopene as a promising candidate for targeted therapeutic interventions against chronic diseases including cancer, metabolic disorders, and inflammatory conditions [1] [2].

Table: Comparative Properties of Lycopene E- and Z-Isomers

Property All-E-Lycopene Z-Isomers
Structural Configuration Linear form Kinked/bent configuration
Prevalence in Fresh Tomatoes >90% <10%
Bioavailability Baseline (Reference) 2.5 times higher
Thermal Stability Lower Higher (especially 5-Z isomer)
Absorption Efficiency Standard Enhanced via passive diffusion
Tissue Distribution Widespread Preferentially in liver and adipose tissue
Antioxidant Capacity Potent Potent with potentially improved cellular uptake

Production Methodologies for Z-Isomer-Rich Lycopene

Metal Salt-Catalyzed Isomerization

The catalytic isomerization of all-E-lycopene to its Z-isomers using metal salts represents one of the most efficient production methods documented in recent literature. This approach leverages Lewis acid catalysts to lower the activation energy required for isomerization, thereby enhancing reaction kinetics and improving Z-isomer yields. A comprehensive screening of eleven metal salts revealed that AlCl₃, Al₂(SO₄)₃, FeCl₃, Fe₂(SO₄)₃, and CuSO₄ had significant catalytic effects (p < 0.05) on lycopene isomerization. Under optimized conditions (10 mmol/L metal salt concentration, 40°C, 60 minutes), the total content of lycopene Z-isomers followed this order: FeCl₃ (70.8%) > Fe₂(SO₄)₃ (54.0%) > AlCl₃ (50.2%) > CuSO₄ (40.0%) > Al₂(SO₄)₃ (29.3%). Notably, aluminum chloride (AlCl₃) emerged as the ideal catalyst based on a comprehensive evaluation of retention rate, catalytic efficiency, and production of the most stable (5Z)-lycopene isomer. While FeCl₃ demonstrated higher conversion efficiency, it caused substantial lycopene degradation at concentrations exceeding 10 mmol/L, whereas AlCl₃ maintained lycopene retention rates above 70% under equivalent conditions [3].

The kinetic analysis of these isomerization reactions provides valuable insights for industrial scale-up. All five effective metal salts significantly reduced the activation energy of both lycopene isomerization and degradation reactions. Specifically, the activation energy for lycopene degradation catalyzed by AlCl₃ was 23.9 kJ/mol, substantially higher than that induced by FeCl₃ and Fe₂(SO₄)₃, explaining the superior retention rates observed with AlCl₃ catalysis. Equilibrium modeling predicted that the maximum theoretical yield of total-Z-lycopene could reach 81.1% in the presence of AlCl₃, with the most stable (5Z)-lycopene comprising 33.0% of the total isomeric distribution. These kinetic parameters provide crucial guidance for reactor design and process optimization in industrial applications, enabling manufacturers to maximize Z-isomer production while minimizing lycopene degradation through careful control of catalyst selection, concentration, temperature, and reaction duration [3].

Thermal Isomerization in Oil Media

Thermal isomerization in oil-based media represents an alternative approach for producing Z-isomer-rich lycopene, particularly suitable for food and pharmaceutical applications where metal catalyst residues are undesirable. Recent research has demonstrated that dual-media systems incorporating olive oil as a reaction matrix can efficiently promote E to Z conversion through controlled thermal exposure. This method leverages the lipophilic nature of lycopene and the heat transfer properties of oil media to facilitate isomerization while providing protection against oxidative degradation. The choice of oil medium significantly influences both isomerization efficiency and compound stability, with olive oil demonstrating particular promise due to its balanced fatty acid profile and natural antioxidant content. This approach aligns well with the physicochemical properties of lycopene, which is soluble in oils and organic solvents but insoluble in water and ethanol, making oil-based systems ideal for isomerization protocols [4] [1].

The stability profile of Z-isomer-rich lycopene produced in oil media has been systematically evaluated, revealing important implications for product formulation and storage. Studies indicate that while Z-isomers generally exhibit enhanced bioavailability, their storage stability may vary depending on environmental factors such as light exposure, oxygen presence, and temperature fluctuations. The oil matrix itself provides a protective environment that mitigates degradation pathways, potentially extending the shelf-life of the final product. For optimal results, processing parameters including temperature duration, heating method, and oil-to-lycopene ratio must be carefully controlled to maximize Z-isomer formation while preventing thermal degradation. This approach has significant implications for the functional food and nutraceutical industries, where consumer-friendly ingredients and clean labeling are increasingly important market considerations [4] [1].

Table: Comparison of Lycopene Z-Isomer Production Methods

Parameter Metal Salt-Catalyzed Thermal Isomerization in Oil
Catalyst Type Lewis acids (AlCl₃, FeCl₃) Heat only (no chemical catalysts)
Typical Z-Isomer Yield 50-71% Variable (process-dependent)
Reaction Temperature 40°C Typically higher (process-dependent)
Key Advantages High efficiency, kinetic optimization Food-compatible, no catalyst residues
Limitations Potential catalyst residues, purification needed Potential thermal degradation
Optimal Catalyst AlCl₃ (balance of yield & retention) Olive oil matrix
Suitability Pharmaceutical applications Food and nutraceutical products
Retention Rate >70% with AlCl₃ Data needed

Biological Targets and Molecular Mechanisms

High-Affinity Molecular Targets

Computational pharmacology approaches have revolutionized our understanding of lycopene's molecular interactions, revealing a complex network of protein targets that underlie its diverse biological effects. Through comprehensive Swiss target prediction and molecular docking studies, researchers have identified 94 human protein targets with potential affinity for lycopene. These targets are distributed across several functional classes, with nuclear receptors constituting 37% and Family A GPCRs representing 18% of the total predicted targets. Among the top 15 high-affinity targets identified through binding affinity calculations, nuclear receptors and GPCRs comprised 40% and 26.7% respectively, highlighting the significance of these target classes in mediating lycopene's pharmacological effects. Notably, twenty targets demonstrated binding affinities < 10 μM, with six key targets—MAP2K2, SCN2A, SLC6A5, SCN3A, TOP2A, and TRIM24—exhibiting submicromolar binding, suggesting particularly strong interactions that may drive many of lycopene's observed therapeutic benefits [2].

The pharmacodynamic feasibility of these interactions was rigorously assessed through concentration-affinity (CA) ratio analysis based on physiologically relevant plasma concentrations of lycopene (75–210 nM). This analysis identified MAP2K2, SCN2A, and SLC6A5 as particularly promising targets with CA ratios > 1, indicating that these interactions are likely to occur at physiological concentrations. Additionally, protein-protein interaction (PPI) network analysis revealed 32 targets with high interaction connectivity and 9 targets with significant network centrality. Seven targets—TRIM24, GRIN1, NTRK1, FGFR1, NTRK3, CHRNB4, and PIK3CD—demonstrated both high binding affinity and high centrality within the interaction network, suggesting they may function as critical hubs coordinating lycopene's pleiotropic effects. Tissue expression profiling further refined these findings, showing widespread tissue distribution for MAP2K2 and SCN3A, while SCN2A, TOP2A, and TRIM24 exhibited more restricted expression patterns, potentially informing tissue-specific therapeutic applications [2].

Signaling Pathways and Biological Effects

The molecular targets of lycopene Z-isomers participate in a complex network of signaling pathways that collectively mediate the compound's diverse biological effects. Through integration with protein-protein interaction networks, researchers have identified several highly interconnected signaling modules that are potentially modulated by lycopene, including the MAPK signaling pathway, ion channel regulation, nuclear receptor signaling, and transcriptional control mechanisms. The high-affinity interaction between lycopene and MAP2K2 (also known as MEK2) is particularly significant, as this kinase serves as a critical regulator of the ERK signaling cascade that controls cell proliferation, differentiation, and survival. Similarly, lycopene's interactions with sodium channel proteins SCN2A and SCN3A suggest potential neuromodulatory effects, while its binding to TRIM24, a transcriptional regulator, indicates possible epigenetic mechanisms of action. These multifaceted interactions position lycopene Z-isomers as multi-target therapeutic agents capable of concurrently modulating multiple nodes within cellular signaling networks [2].

The biological significance of these molecular interactions is reflected in lycopene's demonstrated effects across various disease models. Its potent antioxidant activity, quantified as twice that of β-carotene, ten times greater than α-tocopherol, and over one hundred times more effective than glutathione, enables efficient neutralization of reactive oxygen species and protection against oxidative stress. Additionally, lycopene modulates inflammatory responses through inhibition of pro-inflammatory cytokine production and suppression of NF-κB signaling via IκB kinase inhibition. In cancer models, lycopene interferes with growth factor receptor signaling and cell cycle progression, particularly in prostate cancer cells, without inducing significant toxicity or apoptosis. The compound also demonstrates beneficial effects in metabolic disorders by improving insulin sensitivity, lowering blood glucose levels, and protecting pancreatic β-cells from oxidative stress. These pleiotropic effects, mediated through lycopene's diverse molecular targets, support its potential therapeutic application in cardiovascular diseases, neurodegenerative disorders, and various cancer types [2] [1].

Table: Key High-Affinity Molecular Targets of Lycopene

Target Protein Binding Affinity Target Class Biological Role CA Ratio
MAP2K2 Submicromolar Kinase MAPK signaling pathway >1
SCN2A Submicromolar Ion channel Neuronal excitability >1
SLC6A5 Submicromolar Transporter Neurotransmitter uptake >1
TRIM24 Submicromolar Transcription factor Epigenetic regulation Data needed
TOP2A Submicromolar Enzyme DNA replication Data needed
SCN3A Submicromolar Ion channel Neuronal excitability Data needed

Stability, Bioavailability and Processing Considerations

Stability Profiles of Z-Isomer-Rich Lycopene

The stability characteristics of lycopene Z-isomers represent a critical consideration for both industrial processing and pharmaceutical formulation development. Lycopene is inherently thermolabile, undergoing autoxidation when exposed to light and oxygen, with degradation kinetics influenced by multiple environmental factors. The extensive conjugated double bond system that confers lycopene's potent antioxidant activity also renders it particularly susceptible to oxidative degradation, resulting in the formation of various volatile compounds including acetone, methyl-heptenone, and laevulinic aldehyde. This degradation process is accelerated by factors such as acid exposure, metal ion catalysis, and elevated temperatures, presenting significant challenges for product development. However, recent advances in stabilization techniques, particularly through oil-based encapsulation, have demonstrated promising improvements in Z-isomer retention during storage. Stability evaluations of oil-based Z-isomer-rich lycopene preparations have provided valuable data to guide packaging, storage, and shelf-life determinations for future commercial applications [1] [4].

The structural differences between E- and Z-isomers impart distinct stability profiles that must be considered during product development. While all lycopene isomers share sensitivity to light, oxygen, and high temperature, the kinked structure of Z-isomers may influence their susceptibility to specific degradation pathways. Interestingly, despite potentially greater chemical stability of the all-E configuration, research indicates that Z-isomers demonstrate enhanced stability in biological systems, potentially due to their reduced crystallization tendency and improved integration into cellular membranes. From a pharmaceutical perspective, the storage conditions for Z-isomer-rich formulations must be carefully controlled, with protection from light, oxygen exclusion, and moderate temperature maintenance representing essential preservation strategies. Additionally, the development of appropriate delivery systems such as oil-based capsules, emulsions, or nanoparticle formulations can significantly enhance stability while maintaining the bioavailability advantages of Z-isomers [1].

Bioavailability and Tissue Distribution

The bioavailability advantages of Z-isomers constitute one of their most significant therapeutic benefits, with profound implications for dosing regimens and delivery system design. Following ingestion, lycopene is incorporated into lipid micelles in the small intestine, a process facilitated by dietary fats and bile salts, with absorption occurring primarily via passive diffusion and mediated by scavenger receptor class B type 1 (SR-B1). During this absorption process, Z-isomers demonstrate approximately 2.5 times greater bioavailability compared to their all-E counterparts, attributed to their reduced crystallization tendency and enhanced solubility in mixed micelles. This enhanced absorption is further reflected in the pharmacokinetic profile of lycopene, with single-dose administration studies (10-30 mg) in healthy human adults reporting maximum plasma concentrations of 0.08-0.21 μM reached within 15-33 hours post-ingestion, and elimination half-lives ranging from 28-62 hours. The extended half-life and large volume of distribution (250-800 L) indicate prolonged retention in the body and substantial tissue accumulation, supporting once-daily dosing regimens for therapeutic applications [1] [2].

The tissue distribution pattern of lycopene reveals significant preferential accumulation in specific organs, with important implications for targeted therapeutic applications. In humans, the highest lycopene concentrations are observed in the testes (4.4-21.4 nmol/g wet weight), approximately ten times greater than in other tissues, followed by the adrenal glands (1.9-21.6 nmol/g), liver (1.3-5.7 nmol/g), and prostate (0.8 nmol/g). This tissue-specific distribution is influenced by multiple factors, including blood flow, tissue composition, and the presence of specific uptake transporters. Notably, Z-isomers demonstrate distinct distribution patterns compared to the all-E form, with cis-lycopene isomers preferentially accumulating in the liver and adipose tissue. The concentration of lycopene in human plasma and tissues typically ranges between 0.2-21.4 nmol/g, with considerable interindividual variation influenced by factors such as age, gender, hormonal status, and dietary composition. Understanding these distribution dynamics is essential for predicting therapeutic efficacy in specific target tissues and optimizing delivery systems for enhanced site-specific accumulation [1].

Table: Stability and Processing Factors Affecting Lycopene Z-Isomers

Factor Effect on Z-Isomers Mitigation Strategies
Light Exposure Accelerated degradation Light-protective packaging
Oxygen Presence Oxidation and bond cleavage Oxygen exclusion, antioxidant addition
High Temperature Isomerization followed by degradation Controlled thermal processing
Acid Exposure Structural degradation pH buffering in formulations
Metal Ions Variable effects (degradation or catalyzed isomerization) Selective use of AlCl₃, avoidance of pro-oxidant metals
Processing Method Enhanced Z-isomer formation with thermal treatment Optimized time-temperature parameters

Experimental Workflows and Analytical Approaches

Z-Isomer Production and Analysis Workflow

The experimental workflow for producing and analyzing Z-isomer-rich lycopene involves a coordinated series of steps that ensure accurate characterization and quantification of isomeric composition. The process begins with the extraction of all-E-lycopene from natural sources such as tomatoes or tomato processing byproducts, utilizing food-grade solvents such as hexane or ethanol. The extracted lycopene then undergoes controlled isomerization through either metal salt catalysis or thermal methods, with precise monitoring of reaction parameters including temperature, duration, and catalyst concentration. For metal salt-catalyzed reactions, the process typically employs AlCl₃ at concentrations of 10 mmol/L, temperatures of 40°C, and reaction times of 60 minutes to achieve optimal Z-isomer yields while minimizing degradation. Following isomerization, the reaction mixture undergoes purification and concentration to remove catalyst residues and isolate the lycopene isomers, often through solvent partitioning or chromatographic techniques. The final steps encompass comprehensive analysis using HPLC with photodiode array detection to separate and quantify individual isomers, followed by stability assessment under various storage conditions to determine degradation kinetics and optimal formulation parameters [3] [4].

ZIsomerWorkflow Lycopene Z-Isomer Production and Analysis Workflow Start Lycopene Source (Tomatoes/Products) Extraction Extraction with Organic Solvents Start->Extraction Raw Material Isomerization Isomerization Process Extraction->Isomerization All-E-Lycopene Catalyst Metal Salt Catalyst (AlCl₃, FeCl₃) Isomerization->Catalyst Chemical Method Thermal Thermal Method (Oil Media) Isomerization->Thermal Physical Method Purification Purification & Concentration Catalyst->Purification Z-Isomer Mixture Thermal->Purification Z-Isomer Mixture Analysis HPLC Analysis & Isomer Quantification Purification->Analysis Purified Extract Stability Stability Assessment Analysis->Stability Quantified Isomers Final Z-Isomer-Rich Lycopene Stability->Final Characterized Product

Workflow for producing and analyzing Z-isomer-rich lycopene, integrating both chemical and physical isomerization methods followed by comprehensive characterization.

Computational Pharmacology Workflow

The computational pharmacology pipeline for identifying lycopene targets and elucidating mechanism of action represents an integrative approach that combines bioinformatics, molecular modeling, and systems biology. The workflow initiates with target prediction using the SwissTargetPrediction platform, which employs a combination of 2D and 3D similarity metrics to identify potential human protein targets based on lycopene's chemical structure. This is followed by molecular docking studies to estimate binding affinities between lycopene and the predicted targets, utilizing crystal structures from the Protein Data Bank when available or homology models when experimental structures are lacking. The resulting binding affinity data then informs concentration-affinity ratio calculations based on physiologically relevant plasma concentrations (75-210 nM) to assess pharmacodynamic feasibility. Concurrently, protein-protein interaction networks are constructed using databases such as STRING to identify highly connected targets and functional modules. The integration of these analyses enables the identification of high-priority targets that demonstrate both strong binding and central positions within signaling networks. Additional validation steps include tissue expression analysis using data from the Human Protein Atlas to determine target accessibility at sites of lycopene accumulation, and pathway enrichment analysis to place individual targets within broader biological contexts and identify potential synergistic effects [2].

CompPharmaWorkflow Computational Pharmacology Workflow for Lycopene Target Identification Start Lycopene Structure (PubChem ID 446925) TargetPred Target Prediction (SwissTargetPrediction) Start->TargetPred Chemical Structure Docking Molecular Docking (Binding Affinity Calculation) TargetPred->Docking 94 Potential Targets CA Concentration-Affinity Ratio Analysis Docking->CA Binding Affinity Data PPI Protein-Protein Interaction Network Construction Docking->PPI High-Affinity Targets Integration Target Prioritization & Validation CA->Integration Pharmacodynamically Feasible Targets PPI->Integration Network Connectivity Data Tissue Tissue Expression Analysis (Human Protein Atlas) Tissue->Integration Tissue Distribution Patterns Final Mechanistic Insights & Therapeutic Applications Integration->Final Validated Target Profile

Integrative computational approach for identifying lycopene's molecular targets, combining bioinformatics, molecular docking, and network analysis.

Conclusion and Future Perspectives

The comprehensive analysis of lycopene Z-isomers presented in this technical guide underscores their significant potential as therapeutic agents with enhanced bioavailability and diverse molecular targets. The efficient production methods, particularly metal salt-catalyzed isomerization using AlCl₃ and thermal approaches in oil media, enable the preparation of Z-isomer-rich lycopene with yields exceeding 70% in optimized systems. The identification of high-affinity molecular targets including MAP2K2, SCN2A, and TRIM24 through computational pharmacology approaches provides mechanistic insights that support lycopene's observed pleiotropic health benefits. The stability considerations and tissue distribution patterns further inform rational formulation design for specific therapeutic applications.

References

5-cis-lycopene absorption and metabolism pathway

Author: Smolecule Technical Support Team. Date: February 2026

Lycopene Absorption & Metabolism Overview

The following diagram outlines the general pathway of lycopene from consumption to tissue distribution, based on the described biological processes [1] [2] [3].

G FoodMatrix Lycopene in Food Matrix (Primarily all-trans) Processing Food Processing/Cooking FoodMatrix->Processing CisIsomers Isomerization to cis-isomers (e.g., 5-cis, 9-cis, 13-cis) Processing->CisIsomers Micelle Incorporation into Mixed Micelles CisIsomers->Micelle Emulsification Enterocyte Uptake by Enterocyte (via SR-B1 transporter or passive diffusion) Micelle->Enterocyte Chylomicron Packaging into Chylomicrons Enterocyte->Chylomicron Lymph Secretion into Lymphatic System Chylomicron->Lymph Liver Transport to Liver Lymph->Liver Lipoproteins Release into Bloodstream (via VLDL/LDL) Liver->Lipoproteins Tissues Distribution to Tissues (Adipose, Liver, Prostate, Adrenals) Lipoproteins->Tissues BCO2 Eccentric Cleavage by BCO2 (in mitochondria) Tissues->BCO2 Metabolites Production of Metabolites (Apo-10'-lycopenal, etc.) BCO2->Metabolites

Overview of Lycopene Absorption and Metabolism

Key Factors Influencing Bioavailability

The bioavailability of lycopene isomers is significantly affected by dietary composition and genetic factors. The table below summarizes the main influencers identified in the research [4] [2] [3].

Factor Impact on Lycopene Absorption & Bioavailability
Dietary Fat Enhances absorption; necessary for micelle formation. Fat-free meals result in negligible absorption [4].
Food Matrix & Processing Thermal processing breaks down cell walls, releasing lycopene from its food matrix and increasing bioavailability [4] [2].
Genetic Factors Single Nucleotide Polymorphs (SNPs) in genes like SCARB1 (which encodes for the SR-B1 transporter) can modify an individual's absorption efficiency [4].
Lycopene Isomers cis-isomers (formed during processing) are more soluble in bile acid micelles and are more bioavailable than the all-trans form found in raw plants [2] [3].
Dietary Fiber Can interfere with and reduce the bioavailability of lycopene [2] [3].
Enzyme BCO2 The primary enzyme responsible for the eccentric cleavage of lycopene into various apolycopenoids [4] [1].

Experimental Models & Analytical Methods

For researchers investigating lycopene, the choice of experimental model and methodology is critical for obtaining reliable data.

  • In Vivo vs. In Vitro Models: In vivo studies (animal or human trials) are generally prioritized because carotenoids like lycopene are chemically unstable in in vitro systems. Significant degradation can occur over the course of an assay, potentially confounding results related to bioactivity [4] [5]. When using in vitro models, it is advised to verify lycopene stability throughout the experiment.
  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is the standard technique for quantifying lycopene and its isomers in biological samples, food, and supplements. Researchers must ensure proper handling to prevent isomerization and degradation during analysis [4] [5].
  • Supplement Sources: Commercially available, microencapsulated lycopene beadlets are commonly used in animal studies. These provide a consistent dosage and are stabilized with antioxidants like vitamins E and C. However, they may have different bioavailability compared to lycopene from whole food sources [4] [5].

Important Limitations in Current Knowledge

It is crucial to note that the available scientific literature has a significant gap concerning the 5-cis-lycopene isomer specifically.

  • Lack of Isomer-Specific Pathways: While the general pathway for lycopene is well-documented, the search results do not delineate unique absorption rates, metabolic fates, or tissue distribution profiles for the 5-cis isomer compared to others like 9-cis or 13-cis.
  • Focus on General Lycopene or Metabolites: Much of the research focuses on either intact lycopene (a mix of isomers) or the biological activity of its metabolites (e.g., apo-10'-lycopenal). The specific role of this compound remains largely unexplored in the available data.

Research Recommendations

To address the identified gaps, you may need to:

  • Consult Specialized Databases: Dive deeper into biochemical and metabolomic databases for potential enzyme-isomer interaction studies.
  • Design Targeted Experiments: The lack of a clear pathway for this compound indicates a potential area for original research, focusing on isolating and tracking this specific isomer in model systems.

References

Application Notes and Protocols: HPLC-MS Analysis of 5-cis-Lycopene in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lycopene, a red-hued carotenoid predominantly found in tomatoes, exists in human plasma in various isomeric forms, including all-trans, 5-cis, 9-cis, and 13-cis isomers. Recent research highlights that these isomers are not just structural variants but possess distinct bioactivities and health implications. Specifically, 5-cis-lycopene has been identified in human plasma and its concentration, along with other isomers, has been inversely correlated with atherosclerotic plaque burden in individuals with type 2 diabetes [1] [2]. The accurate quantification of specific isomers like this compound is therefore crucial for understanding its role in human health and disease prevention.

This document provides a detailed protocol for the precise extraction, separation, and quantification of this compound and other lycopene isomers from human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methods summarized herein are compiled from validated, peer-reviewed studies to ensure reliability and reproducibility for researchers and drug development professionals.

Key Analytical Methodology and Instrumentation

The core of the analysis involves a two-pronged chromatographic approach: one for quantifying total lycopene and another for resolving its individual isomers, followed by highly selective mass spectrometric detection.

Mass Spectrometric Detection

A robust MS/MS method is essential for selectively detecting lycopene amidst a complex plasma matrix.

  • Ionization Technique: Negative ion atmospheric pressure chemical ionization (APCI) has been successfully employed [3].
  • Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode due to its high selectivity and sensitivity.
  • Fragmentation Pathway: The precursor ion of lycopene ([M+H]+ with m/z 536) undergoes collision-induced dissociation to form a characteristic product ion with m/z 467. This transition corresponds to the loss of a terminal isoprene unit [3].
  • Specificity: This MRM transition effectively distinguishes lycopene isomers from other isobaric carotenoids like α-carotene and β-carotene, which are abundant in plasma but produce different fragment ions [3].
  • Assay Performance: The LC-MS/MS assay demonstrates excellent inter-assay precision with a standard deviation of less than 10%, a limit of detection (LOD) of 11.2 fmol, and a limit of quantitation (LOQ) of 22.8 fmol on-column [3].
Chromatographic Separation Strategies

Effective separation is critical for resolving the structurally similar lycopene isomers. The following table summarizes the two main HPLC methods used.

Table 1: HPLC Methods for Total Lycopene and Isomer Separation

Analysis Type HPLC Column Mobile Phase Elution Mode Purpose
Total Lycopene C18 [3] Acetonitrile/Methyl tert-butyl ether (95:5) [3] Isocratic To elute all lycopene isomers as a single peak for total concentration measurement.
Isomer Separation C30 Carotenoid [3] [2] Gradient from Methanol to Methyl tert-butyl ether [3] [2] Gradient To resolve all-trans-lycopene from its cis-isomers (5-cis, 9-cis, 13-cis).
Experimental Workflow

The entire analytical procedure, from sample collection to data analysis, is outlined in the following workflow diagram.

G cluster_A HPLC-MS Analysis Path Start Plasma Sample Collection SP Sample Preparation (Hexane extraction, evaporation, reconstitution in MTBE) Start->SP A1 HPLC-MS/MS Analysis SP->A1 C30 C30 Column Gradient Elution A1->C30 For Isomer Separation D1 Data Acquisition & Analysis For For Total Total Lycopene Lycopene , color= , color= MS MS Detection Negative APCI MRM (m/z 536→467) C30->MS C18 C18 Column Isocratic Elution C18->MS MS->D1

Detailed Experimental Protocols

Sample Preparation and Extraction Protocol

This protocol is adapted from a study that quantified lycopene isomers in diabetic subjects [2].

  • Materials:

    • Human plasma (e.g., collected in EDTA tubes).
    • Hexane (HPLC grade).
    • Methyl tert-butyl ether (MTBE) (HPLC grade).
    • Nitrogen evaporation system.
    • Polytetrafluoroethylene (PTFE) filters (0.45 µm).
    • Amber vials/inserts to protect samples from light.
  • Procedure:

    • Aliquot: Transfer a precise volume of plasma (e.g., 0.5 mL) into a glass tube. All subsequent steps must be performed under dim light or in amber glassware to prevent lycopene degradation and isomerization [2].
    • Extraction: Add hexane to the plasma (e.g., 1:1 v/v). Vortex mix vigorously for a specified time.
    • Partitioning: Centrifuge the mixture to separate the organic and aqueous layers.
    • Isolation: Carefully collect the upper hexane layer, which contains the extracted carotenoids.
    • Re-extraction: Repeat steps 2-4 with a fresh aliquot of hexane and pool the organic phases.
    • Evaporation: Gently evaporate the pooled hexane extract to dryness under a stream of nitrogen gas.
    • Reconstitution: Reconstitute the dried residue in 1 mL of MTBE and filter through a 0.45 µm PTFE filter into an amber HPLC vial [2].
    • Storage: Store the prepared samples at -80°C until analysis to maintain stability [2].
Critical Sample Handling Considerations
  • Avoid Saponification: Saponification of plasma samples has been shown to cause significant lycopene degradation and isomerization, reducing overall recovery. It is recommended to avoid this step [3].
  • Autosampler Stability: The stability of lycopene in the prepared samples within the HPLC autosampler is a critical factor. The half-life of all-trans-lycopene in the HPLC mobile phase within an autosampler maintained at 4°C is approximately 16 hours. This necessitates prompt analysis after sample preparation [3].

Quantitative Data and Biological Relevance

The application of this methodology in clinical studies has yielded significant quantitative data linking lycopene isomers to health outcomes.

Table 2: Plasma Concentrations of Lycopene Isomers and Association with Atherosclerosis

Lycopene Isomer Quantitative Finding Biological Correlation
This compound Quantified in plasma of T2D subjects [1] [2]. Plasma concentration inversely associated with carotid artery plaque burden (p < 0.05) [1] [2].
all-trans-lycopene Quantified in plasma of T2D subjects [1] [2]. Plasma concentration inversely associated with carotid artery plaque burden (p < 0.05) [1] [2].
Total Lycopene Sum of all cis- and trans-isomers [1] [2]. Plasma concentration inversely associated with carotid artery plaque burden (p < 0.05) [1] [2].

Note: The data in Table 2 is derived from a cross-sectional study of 105 newly diagnosed type 2 diabetic (T2D) subjects, where plaque burden was assessed via carotid artery ultrasound [1] [2].

Additional Methodological Insights

Stability of Lycopene During Analysis
  • Isomerization: Lycopene isomers can interconvert during sample processing and storage. The instability of all-trans-lycopene in the autosampler (half-life of ~16 hours at 4°C) underscores the need for prompt analysis and controlled conditions [3].
  • Epoxide Metabolite: Research using LC-QTOF-MS and 13C-labeling has identified a lycopene 1,2-epoxide as a candidate oxidative metabolite in human plasma post-consumption. This metabolite showed a different pharmacokinetic profile than the parent lycopene, highlighting the complexity of lycopene metabolism [4].
Bioavailability of Cis-isomers
  • Enhanced Bioavailability: cis-lycopene isomers, including 5-cis, are significantly more bioavailable than the all-trans form. A clinical trial demonstrated an 8.5-fold increase in lycopene bioavailability from tangerine tomato juice (94% cis-isomers) compared to red tomato juice (10% cis-isomers) [5]. Another study confirmed that lycopene from a heat-induced cis-isomer-rich tomato sauce was more bioavailable than from an all-trans-rich sauce [6]. This is attributed to better solubility of cis-isomers in micelles and a lower tendency to crystallize [5] [6].

Conclusion

The HPLC-MS/MS protocols detailed herein provide a reliable and validated framework for the sensitive and specific quantification of This compound and other isomers in human plasma. The critical steps involve:

  • Light-protected sample preparation without saponification.
  • Strategic use of C18 (for total lycopene) and C30 (for isomer separation) columns.
  • Selective detection via APCI-MS/MS in MRM mode (m/z 536→467).

The application of this methodology in clinical settings has provided compelling evidence of the cardiovascular protective role of lycopene isomers, reinforcing the importance of precise isomer-specific analysis in nutritional and pharmaceutical research.

References

Comprehensive Application Notes and Protocols for the Quantification of 5-cis-Lycopene via High-Performance Liquid Chromatography (HPLC)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lycopene Analysis

Lycopene is a naturally occurring tetraterpenoid carotenoid recognized for its potent antioxidant properties and association with reduced risks of chronic diseases, including prostate cancer [1] [2]. In nature and processed samples, lycopene exists not only in its predominant all-trans isomeric form but also as various cis-isomers, such as 5-cis, 9-cis, 13-cis, and 15-cis-lycopene [1]. The This compound isomer is of significant analytical interest due to its potential bioavailability and distinct biological activity. However, accurate quantification is challenging due to the molecular similarity of these isomers and their sensitivity to light, heat, and oxygen during analysis [1] [3].

High-Performance Liquid Chromatography (HPLC) is the established technique for carotenoid separation and quantification. The primary challenge lies in achieving sufficient chromatographic resolution to separate this compound from its other geometrical isomers and from structurally similar carotenoids like α-carotene, β-carotene, lutein, and zeaxanthin that may co-occur in biological matrices [1] [4]. This document provides detailed application notes and validated protocols for the precise and accurate quantification of this compound in various matrices, including dietary supplements, raw materials, and plant tissues.

Critical Methodological Considerations

Stationary Phase Selection

The choice of HPLC column is the most critical factor for successful isomer separation.

  • C30 Stationary Phase: Columns with triacontyl (C30) ligands are highly recommended. The C30 phase provides enhanced shape selectivity for separating geometrical isomers of carotenoids due to its longer alkyl chain and polymeric structure, which allows for better penetration and interaction with the carotenoid molecules compared to C18 columns [4] [5]. This results in superior resolution of this compound from all-trans-lycopene and other cis-isomers [4].
  • C16 Alkylamide Column: As an effective alternative, a C16 alkylamide modified silica column has been successfully validated for the determination of total and all-trans-lycopene, providing satisfactory resolution from its predominant cis-isomers and other carotenoids [1].
  • C18 Stationary Phase: While standard C18 columns can be used for total lycopene content, they are inefficient at resolving geometrical isomers and may not adequately separate lutein from zeaxanthin [4]. Their use for specific this compound quantification is not ideal unless coupled with mass spectrometric detection.
Detection and Quantification Strategies
  • UV-Vis Detection: Diode-array detection (DAD) in the range of 450-480 nm is standard for lycopene [1] [6] [7]. The use of a DAD allows for peak purity assessment by comparing the absorption spectra of the eluting peaks with those of reference standards.
  • Mass Spectrometric Detection: For complex biological matrices (e.g., serum, prostate tissue) or when highest sensitivity is required, Liquid Chromatography-Mass Spectrometry (LC-MS) with atmospheric pressure chemical ionization (APCI) is the method of choice. This provides superior selectivity and a lower limit of detection (LOD), reported to be as low as 0.93 pmol on-column [2].
  • Quantification with Relative Response Factors (RRFs): To avoid underestimation of lycopene content, it is crucial to use relative response factors (RRFs) for the major cis-isomers, including this compound. Cis-isomers often have different extinction coefficients than the all-trans form. Quantification based solely on the all-trans-lycopene standard can lead to significant inaccuracies [1].

Experimental Protocols

Sample Preparation and Extraction

Proper sample handling is essential to prevent isomerization and degradation.

G Start Start Sample Preparation Storage Store samples at 5°C in dark Start->Storage MatrixType Determine Matrix Type Storage->MatrixType Aqueous Gelatin/Alginate-Based (Beadlets, Tablets) MatrixType->Aqueous Oily Oily Formulations (Softgels, Oily Suspensions) MatrixType->Oily Protease Digest with protease or alkaline EDTA buffer Aqueous->Protease DirectDiss Dissolve directly in Dichloromethane/Ethanol Oily->DirectDiss Extract Extract with Dichloromethane/Ethanol Protease->Extract DirectDiss->Extract Centrifuge Centrifuge and Collect Organic Layer Extract->Centrifuge Filter Filter (0.45 μm) for HPLC analysis Centrifuge->Filter End Sample Ready for HPLC Filter->End

Sample Preparation Workflow

  • Storage Condition: All test and control materials must be stored at 5°C in the dark (e.g., in a refrigerator) to prevent degradation and isomerization [1].
  • Matrix-Specific Preparation:
    • Gelatin-based and water-dispersible beadlets, tablets, and capsules: Digest the sample with an aqueous protease preparation to break down the protein matrix [1].
    • Alginate-based formulations: Disintegrate using an alkaline EDTA buffer (e.g., sodium EDTA acetate buffer), potentially followed by protease treatment, to release lycopene [1].
    • Oily suspensions and softgels: These can be directly dissolved in a mixture of dichloromethane and ethanol without enzymatic digestion [1].
  • Extraction: Following digestion or direct dissolution, lycopene is extracted from the aqueous suspensions using a mixture of dichloromethane and ethanol [1]. The extraction should be performed under dim light to minimize photoisomerization.
  • Clean-up: The resulting organic extract is centrifuged, and the supernatant is passed through a 0.45 μm disposable syringe filter (compatible with organic solvents) prior to HPLC injection [1].
HPLC Instrumentation and Conditions

The following table summarizes two robust, validated HPLC methods for the quantification of this compound.

Table 1: Validated HPLC Conditions for Lycopene Isomer Separation

Parameter Method 1: C30 Gradient for Complex Matrices [4] [5] Method 2: C16 Isocratic for Supplements [1]
Column C30 (e.g., Develosil C30-UG-5, 250 mm × 4.6 mm, 5 μm) C16 alkylamide (e.g., Suplex PKB-100, 250 mm × 4.6 mm, 5 μm)

| Mobile Phase | A: Methanol/Water (96:4, v/v) B: tert-Butyl Methyl Ether (MTBE) | Isocratic mixture (e.g., Acetonitrile:Chloroform, 89:11) [3] | | Gradient | Linear: 50% A / 50% B to 37% A / 63% B in 12 min | Isocratic | | Flow Rate | 1.2 mL/min [5] | 2.0 mL/min [3] | | Temperature | 30°C [5] | Controlled (e.g., 35°C) [3] | | Injection Volume | 40 μL [5] | 20 μL [3] | | Detection | DAD, 472 nm [5] | DAD, 470 nm [3] | | Run Time | ~17 min (including re-equilibration) | Varies |

Calibration and Validation

A rigorous calibration protocol is essential for generating reliable data.

  • Stock Solution: Prepare a concentrated stock solution of a certified all-trans-lycopene standard in a suitable solvent (e.g., chloroform, hexane). The concentration should be verified spectrophotometrically using the known molar extinction coefficient [8].
  • Standard Curve: Perform a serial dilution to prepare at least five standard solutions across the expected concentration range (e.g., 25-125 µg/mL) [3] [8]. A minimum of five concentration levels is recommended for a good calibration curve [8].
  • Internal Standard: For highest accuracy, especially in complex matrices, use an internal standard such as β-apo-8-carotenal or astaxanthin, which have similar physicochemical properties but distinct retention times [7] [5].
  • Calibration Curve: Plot the peak area (or area ratio relative to internal standard) against the concentration and perform linear regression. The coefficient of determination (R²) should be ≥ 0.990 [3] [8].

Method Validation Data

The presented methods have been subjected to single-laboratory validation, demonstrating performance suitable for research and quality control purposes.

Table 2: Summary of Method Validation Parameters

Validation Parameter Reported Performance Acceptance Criteria
Precision (Repeatability) Within-day RSD: 0.9 to 5.7% for total lycopene [1] RSD typically ≤ 5%
Precision (Intermediate Precision) Total RSD: 0.8 to 8.9% for total lycopene [1] RSD typically ≤ 10%
Accuracy (Recovery) 95.0 to 102.1% for beadlet and tablet materials [1] Generally 80-120%
Linearity > 0.990 over range of 0.2-1.0 mg/mL [7] R² ≥ 0.990
Limit of Detection (LOD) 50 ng/mL in crude extracts [7] Signal-to-Noise ~3:1
Limit of Quantification (LOQ) 60 ng/g in food products [6] Signal-to-Noise ~10:1
Specificity/Selectivity Resolution of all-trans-lycopene from major cis-isomers and other carotenoids (α-carotene, β-carotene, lutein, zeaxanthin) [1] [4] Baseline separation of critical pairs

Troubleshooting and Best Practices

  • Peak Tailing or Broadening: Can occur if the injection solvent is stronger than the mobile phase, leading to on-column precipitation. Ensure the injection solvent is compatible with the mobile phase; a mixture of MTBE:MeOH is often ideal [4].
  • Poor Resolution of Isomers: Optimize the column temperature. Lower temperatures (e.g., 20°C) can maximize selectivity for cis/trans isomers, while higher temperatures improve efficiency for different carotenoids [4]. Ensure the C30 column is properly conditioned.
  • Low Recovery: Check the efficiency of the matrix digestion step. For beadlets, ensure protease activity is optimal. For oily formulations, confirm complete dissolution in the organic solvent [1].
  • Inconsistent Retention Times: Maintain a stable column temperature using a column oven. Degas all mobile phases thoroughly to prevent air bubbles in the system [1] [5].
  • Cis-Peak Identification: Tentatively identify cis-isomers by the presence of a characteristic "cis peak" in the UV-Vis spectrum, a spectral peak at wavelengths 10-20 nm lower than the longest wavelength maximum of the all-trans isomer [4]. Confirmation should be done with authentic standards or LC-MS.

Conclusion

The HPLC methods detailed herein, particularly those employing a C30 stationary phase with a gradient elution, provide robust, sensitive, and selective protocols for the quantification of this compound in the presence of its geometrical isomers and other carotenoids. Adherence to the specified sample preparation protocols—which are critical for maintaining analyte integrity—along with proper method validation, ensures the generation of reliable and accurate data. These application notes serve as a comprehensive guide for researchers and scientists engaged in the analysis of lycopene isomers for drug development, nutritional studies, and quality control of raw materials and finished products.

References

extraction methods for 5-cis-lycopene from plasma

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Lycopene Isomers in Plasma

The primary goal is to accurately quantify the levels of total lycopene, all-trans-lycopene, and its various cis-isomers (including 5-cis) in human plasma. This is crucial because cis-isomers, including 5-cis, are more bioavailable than the all-trans form commonly found in food, meaning they are more readily absorbed into the blood and tissues [1] [2].

The developed method uses High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The mass spectrometry detection operates in Negative Ion Atmospheric Pressure Chemical Ionization (APCI) mode with Multiple Reaction Monitoring (MRM), tracking the specific fragment ion of m/z 467 from the parent ion m/z 536. This ensures selective detection of lycopene without interference from other similar compounds like alpha- or beta-carotene [3].

Detailed Protocol for Extraction and Analysis

The following workflow outlines the complete process from sample preparation to data analysis:

Plasma Sample (1 mL) Plasma Sample (1 mL) HPLC Analysis HPLC Analysis Plasma Sample (1 mL)->HPLC Analysis Total Lycopene (C18 Column) Total Lycopene (C18 Column) HPLC Analysis->Total Lycopene (C18 Column) Isomer Separation (C30 Column) Isomer Separation (C30 Column) HPLC Analysis->Isomer Separation (C30 Column) MS/MS Detection MS/MS Detection Total Lycopene (C18 Column)->MS/MS Detection Isomer Separation (C30 Column)->MS/MS Detection Data Analysis & Quantification Data Analysis & Quantification MS/MS Detection->Data Analysis & Quantification

Sample Preparation and Handling

Proper handling is critical as lycopene is susceptible to degradation and isomerization.

  • Sample Collection: Collect plasma and store frozen (-70°C or lower) until analysis to preserve stability [3] [4].
  • Avoid Saponification: Do not use saponification in sample preparation, as it causes significant lycopene degradation and isomerization, reducing recovery [3].
  • Internal Standard: Use a suitable internal standard for quantitative accuracy. The specific compound may vary but should be added at the beginning of extraction [3].
  • Extraction: Extract lycopene from plasma using organic solvents. One protocol suggests analyzing 1 mL of plasma directly by HPLC after preparation [4].
Chromatographic Separation

Separation is a two-step process to measure both total and individual isomer content.

  • For Total Lycopene: Use a C18 HPLC column with an isocratic mobile phase of acetonitrile/methyl tert-butyl ether (95:5). This causes all lycopene isomers to co-elute as a single peak for a total concentration measurement [3].
  • For Isomer Separation (including 5-cis): Use a C30 carotenoid column with a gradient solvent system from methanol to methyl tert-butyl ether [3]. This method can resolve all-trans-lycopene from at least nine of its cis-isomers [5]. A mobile phase of n-butanol-acetonitrile-methylene chloride (30:70:10, v/v/v) has also been shown to be effective for this separation within 35 minutes [5].
Detection and Quantification
  • Detection: Use a UV-Vis detector for HPLC-only methods, typically at 476 nm [5]. For the more specific LC-MS/MS method, use MRM on the mass spectrometer as described above [3].
  • Autosampler Stability: Be aware that lycopene continues to isomerize in the autosampler. The half-life of all-trans-lycopene in the mobile phase at 4°C is approximately 16 hours. Analyze samples promptly [3].

Method Validation and Performance Data

The table below summarizes the key performance characteristics of the LC-MS/MS assay as reported in the literature.

Validation Parameter Performance Characteristics
Analytical Technique HPLC-tandem mass spectrometry (LC-MS/MS) [3]
Detection Mode Negative ion APCI with MRM [3]
Key Fragment Ion m/z 467 (from parent ion m/z 536) [3]
Assay Range 5 - 500 pmol on-column [3]
Inter-assay Precision Standard deviation < 10% over the assay range [3]
Limit of Detection (LOD) 11.2 fmol on-column [3]
Limit of Quantitation (LOQ) 22.8 fmol on-column [3]

Critical Considerations for the Protocol

  • Column Choice: The C30 column is essential for resolving the geometric isomers of lycopene. While a C18 column can be used for total lycopene content, it lacks the selectivity to separate cis-isomers like 5-cis from the all-trans form [3] [5].
  • Stability is Key: The instability of lycopene isomers during sample storage, preparation, and even in the autosampler is a major challenge. Protocols must be designed to minimize exposure to light, heat, and pro-oxidants to ensure accurate results [3].

References

Comprehensive Application Notes and Protocols for Thermal Isomerization of 5-cis-Lycopene Production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Lycopene Isomerization

Lycopene, a potent antioxidant carotenoid found predominantly in tomatoes, exists primarily in the more stable all-trans configuration in raw plant material. However, recent research has demonstrated that Z-isomers of lycopene, particularly the 5-cis isomer, exhibit significantly higher bioavailability and potentially enhanced biological activity compared to their all-trans counterpart. In human serum and tissues, more than half of the total lycopene exists as Z-isomers, suggesting preferential absorption or metabolic conversion of these forms [1]. Thermal isomerization presents a viable technological approach to enhance the production of these beneficial Z-isomers, particularly 5-cis-lycopene, which demonstrates superior absorption characteristics and has shown equal or higher antiobesity activity than the all-E-isomer in recent studies [2].

The mechanism of thermal isomerization involves the application of heat to disrupt the crystalline structure of all-trans-lycopene, facilitating rotation around carbon-carbon double bonds and resulting in the formation of Z-isomers. This process is influenced by multiple factors including temperature, duration, presence of catalysts, and the food matrix composition. From a thermodynamic perspective, certain Z-isomers are favored over their all-E-counterparts, with (5Z)-lycopene reaching approximately 33% in thermodynamic or kinetic equilibria, while all-E-lycopene decreases to only about 22% under equilibrium conditions [3]. This technical report provides detailed protocols and application notes for researchers and drug development professionals seeking to optimize 5-cis-lycopene production through thermal isomerization methods.

Thermal Isomerization Fundamentals

Chemical Principles and Health Significance

The isomerization process fundamentally alters the physical and chemical properties of lycopene molecules. While all-trans-lycopene displays a crystalline nature with limited solubility, Z-isomers exist in an oily aggregate state with significantly improved solubility characteristics [1]. This transformation has profound implications for both processing efficiency and human health. Studies comparing the solubility of Z-isomers reveal they are approximately four times more soluble in supercritical CO₂ than the all-E-isomer, explaining their enhanced extraction efficiency [1].

The health implications of lycopene Z-isomers extend beyond improved bioavailability. Research demonstrates that Z-isomers exhibit higher antioxidant capacity than the (all-E)-isomer, potentially enhancing their protective effects against chronic diseases [1]. Human intervention studies have confirmed that Z-isomer-rich tangerine tomato juice (containing 94% total Z-isomer content) increases plasma lycopene concentrations significantly more than red tomato juice (containing only 10% total Z-isomer content) [1]. These findings underscore the importance of developing efficient isomerization protocols to maximize the health benefits of tomato-based nutraceuticals and functional foods.

Table 1: Key Characteristics of Lycopene Isomers

Property all-E-Lycopene Z-Lycopene Isomers References
Natural abundance in tomatoes 94-96% 4-6% [4]
Crystallinity Crystalline Oily aggregate state [1]
Solubility in SC-CO₂ Baseline (~1x) ~4x higher [1]
Bioavailability Lower 8x higher (human study) [2]
Antioxidant capacity Baseline Higher [1]
Percentage in human serum 20-60% 40-80% [4]

Direct Thermal Processing Protocols

Thermal Treatment of Tomato Pulp

This protocol describes a method for enhancing Z-isomer content in tomato pulp through thermal treatment, effectively increasing subsequent extraction efficiency.

  • Materials and Equipment:

    • Fresh tomato pulp (moisture content ~91.6%)
    • Olive oil (food grade)
    • Forced-air drying oven
    • Analytical balance
    • Heat-resistant containers
    • Inert gas supply (nitrogen or argon)
  • Procedure:

    • Sample Preparation: Weigh 20 g of fresh tomato pulp into heat-resistant containers. For samples with added oil, mix with 2 g of olive oil (10% w/w).
    • Thermal Treatment:
      • Place samples in a forced-air oven preheated to 120°C.
      • Heat for 1 hour under aerobic conditions or with inert gas purging to reduce oxidation.
      • For comparison, include samples heated at 150°C for 1 hour (note: this higher temperature causes approximately 20% lycopene decomposition).
    • Post-treatment Processing:
      • Remove samples from oven and cool immediately in a water bath to room temperature.
      • Proceed directly to extraction or store at -20°C protected from light.
  • Key Parameters:

    • Without olive oil, heating at 120°C for 1 hour yields approximately 10% total Z-isomer content.
    • With 10% olive oil added, the Z-isomer content increases to 21.5% under the same conditions [1].
    • The remaining lycopene percentage after treatment at 120°C for 1 hour is >90%, decreasing to ~80% at 150°C for 1 hour.
Thermal Processing of Tomato Puree

This protocol describes thermal processing of tomato puree with oil to enhance lycopene isomerization while monitoring degradation and bioaccessibility.

  • Materials and Equipment:

    • Tomato puree (prepared from blanched tomatoes)
    • Olive oil (5% w/w)
    • High-temperature water bath or thermal processor
    • In vitro digestion model components
  • Procedure:

    • Sample Preparation: Mix tomato puree with 5% (w/w) olive oil until homogeneous.
    • Thermal Processing:
      • Transfer mixture to sealed stainless steel tubes or temperature-controlled reactor.
      • Process at temperatures ranging from 90°C to 140°C for varying durations (0.5-4 hours).
      • For sterilization conditions: 130-140°C for several minutes.
    • Cooling and Storage:
      • Immediately cool processed samples in an ice-water bath.
      • Store at -40°C protected from light until analysis.
  • Key Parameters:

    • At 140°C, significant isomerization occurs though the contribution of cis-lycopene to total lycopene content remains relatively small.
    • Thermal processing at 130°C and 140°C significantly improves the in vitro bioaccessibility of lycopene.
    • Processing at 140°C induces some isomerization but can negatively affect other quality parameters [5].

The following workflow diagram illustrates the direct thermal processing pathway:

Enhanced Isomerization Methods

Food-Derived Catalyst Assisted Isomerization

This advanced protocol utilizes specific food ingredients that significantly enhance thermal Z-isomerization of lycopene, dramatically increasing 5-cis-lycopene yield at lower temperatures.

  • Materials and Equipment:

    • Tomato puree (lycopene content: 12 mg/100 g)
    • Olive oil
    • Catalyst sources:
      • Fresh: Garlic, onion, leek, cabbage, radish, wasabi, horseradish, wild rocket, rocket, shiitake mushroom
      • Dried: Garlic, onion, maca, mustard, ma-kombu, gagome-kombu, kurome, hijiki
    • High-speed blender
    • Water bath with temperature control
    • Analytical HPLC system
  • Procedure:

    • Catalyst Preparation:
      • For fresh ingredients: homogenize with distilled water (1:1 w/w) using a high-speed blender.
      • For dried ingredients: grind to fine powder using a laboratory mill.
    • Reaction Mixture:
      • Combine tomato puree with food ingredient preparation (10-20% w/w).
      • Add 5% (w/w) olive oil as reaction mediator.
      • Mix thoroughly until homogeneous.
    • Thermal Treatment:
      • Heat mixture at 80°C for 1 hour in a temperature-controlled water bath.
      • Agitate continuously or at regular intervals.
    • Termination and Recovery:
      • Immediately cool in ice-water bath.
      • Process for lycopene extraction or store at -80°C.
  • Key Parameters:

    • Total Z-isomer content increases from ~9.2% (untreated) to:
      • 59.8-67.7% with fresh garlic
      • 57.9-67.4% with fresh onions
      • 82.8% with dried ma-kombu (S. japonica)
      • 67.9% with dried kurome (E. kurome) [2]
    • (5Z)-lycopene content increases significantly with specific ingredients:
      • Dried kurome: 21.6%
      • Dried ma-kombu: 20.9%
      • Fresh wild rocket: 20.2% [2]
    • Lycopene decomposition is minimal (<10%) under these conditions.
Chemical Catalyst Enhanced Isomerization

For controlled laboratory-scale production, specific chemical compounds can serve as efficient catalysts for lycopene Z-isomerization.

  • Materials:

    • Purified all-E-lycopene or tomato concentrate
    • Catalyst compounds: polysulfides (diallyl disulfide), isothiocyanates, carbon disulfide, iodine
    • Food-grade solvents (ethanol, ethyl acetate)
    • Reaction vessels with reflux condensers
  • Procedure:

    • Reaction Setup:
      • Dissolve lycopene source in appropriate solvent (0.1-1.0 mg/mL).
      • Add catalyst compound (0.1-1.0% w/w of lycopene).
    • Thermal Reaction:
      • Heat mixture at 80°C for 30-120 minutes with continuous stirring.
      • Maintain inert atmosphere (N₂) to prevent oxidation.
    • Catalyst Removal:
      • Separate catalyst through filtration or extraction.
    • Product Recovery:
      • Evaporate solvent under reduced pressure.
      • Resuspend isomerized lycopene in appropriate vehicle for application.
  • Key Parameters:

    • Compounds with polysulfide bonds (e.g., diallyl disulfide) show significant promotion of Z-isomerization.
    • Isothiocyanates (from Brassica sp.) and iodine (from seaweeds) also effectively enhance isomerization.
    • Catalyst concentration, temperature, and reaction time should be optimized for specific applications [2].

Table 2: Comparison of Isomerization Methods and Outcomes

Method Temperature Time Total Z-Isomer Content 5-cis-Lycopene Content Key Advantages
Direct Thermal (with oil) 120°C 1 h 21.5% Not specified Simple methodology; uses common equipment
Thermal Sterilization 140°C Minutes Limited increase Not specified Improves bioaccessibility
Garlic-Enhanced 80°C 1 h 59.8-67.7% Not specified High efficiency; uses natural ingredient
Onion-Enhanced 80°C 1 h 57.9-67.4% Not specified High efficiency; uses natural ingredient
Ma-Kombu Enhanced 80°C 1 h 82.8% 20.9% Highest total Z-isomer yield; adds iodine
Kurome-Enhanced 80°C 1 h 67.9% 21.6% Highest this compound yield; adds iodine

The enhanced isomerization methodology is visualized below, highlighting the catalytic approach:

Extraction and Analytical Methods

Lycopene Extraction Protocols

Efficient extraction is critical for accurate quantification of lycopene isomers following thermal processing.

  • Organic Solvent Extraction:

    • Sample Preparation: Homogenize 1 g of processed tomato sample with 10 mL of extraction solvent (ethanol, ethyl acetate, or acetone).
    • Extraction Procedure:
      • Shake mixture vigorously for 5 minutes.
      • Centrifuge at 4,000 × g for 10 minutes at 4°C.
      • Collect supernatant.
      • Repeat extraction until residue becomes colorless.
    • Combination and Concentration:
      • Combine all supernatants.
      • Evaporate under nitrogen stream or reduced pressure.
      • Resuspend in mobile phase for HPLC analysis [1].
  • Supercritical CO₂ Extraction:

    • System Setup: Utilize supercritical fluid extraction system with pressure and temperature control.
    • Extraction Parameters:
      • Pressure: 25-40 MPa
      • Temperature: 60-80°C
      • CO₂ flow rate: 2-4 mL/min
      • Modifier: 5-10% ethanol or ethyl acetate
    • Extraction Procedure:
      • Load sample into extraction vessel.
      • Pressurize system and maintain at set parameters for 30-60 minutes.
      • Collect extract in solvent trap.
      • Concentrate under nitrogen if necessary [1].
HPLC Analysis of Lycopene Isomers

Accurate quantification of individual lycopene isomers, particularly 5-cis-lycopene, requires optimized chromatographic conditions.

  • Equipment and Materials:

    • HPLC system with diode array detector
    • C30 reversed-phase column (5 μm, 250 × 4.6 mm)
    • Mobile phase A: Methanol/MTBE/water (81:15:4, v/v/v)
    • Mobile phase B: Methanol/MTBE/water (6:90:4, v/v/v)
    • Lycopene standards (all-E and Z-isomers)
  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min
    • Column temperature: 25°C
    • Detection: 472 nm
    • Injection volume: 20 μL
    • Gradient program:
      • 0-20 min: 0-100% B
      • 20-30 min: 100% B
      • 30-31 min: 100-0% B
      • 31-40 min: 0% B (re-equilibration)
  • Identification and Quantification:

    • Identify isomers by comparison with authentic standards and characteristic spectral properties.
    • Quantify using calibration curves constructed from isolated standards.
    • Express results as percentage of total lycopene content [1] [2].

Data Integration and Technical Considerations

Process Parameter Optimization

Successful implementation of thermal isomerization protocols requires careful attention to critical process parameters that influence both efficiency and product quality.

Table 3: Optimization Guidelines for Thermal Isomerization

Parameter Optimal Range Effect on Isomerization Considerations
Temperature 80-140°C Higher temperatures increase rate but may cause degradation >120°C causes significant degradation without catalysts
Time 0.5-4 hours Longer times increase Z-isomer yield up to equilibrium Equilibrium reached faster at higher temperatures
Oil Content 5-10% (w/w) Essential for isomerization; acts as reaction mediator Olive oil most studied; other edible oils may work
Catalyst Type Food-derived or chemical Dramatically increases Z-isomer yield at lower temperatures Polysulfides, isothiocyanates, iodine most effective
Oxygen Exposure Minimal Oxygen promotes oxidative degradation Inert atmosphere improves lycopene retention
pH Natural tomato pH (4.3-4.6) Acidic conditions may promote degradation Adjust pH only if necessary for other reasons
Stability and Storage Considerations

Processed lycopene isomers demonstrate varying stability profiles under different storage conditions.

  • Storage Stability Protocol:

    • Package isomerized tomato products in oxygen-impermeable containers.
    • Flush with inert gas (nitrogen or argon) before sealing.
    • Store at refrigerated temperatures (4°C) for long-term preservation.
    • Protect from light during storage to prevent photo-degradation.
  • Stability Data:

    • High pressure processed tomato juice retains lycopene content better during storage compared to thermally processed juice.
    • Storage temperature significantly affects degradation rates, with 37°C resulting in faster degradation than 4°C or 25°C.
    • Z-isomers demonstrate similar or slightly reduced storage stability compared to all-E-lycopene, necessitating proper storage conditions [4].

Conclusion and Implementation Notes

These application notes provide comprehensive protocols for the thermal isomerization of lycopene with specific emphasis on 5-cis-lycopene production. The enhanced catalyst-assisted methods represent a significant advancement over direct thermal processing, enabling high Z-isomer yields (up to 82.8%) under relatively mild conditions (80°C). This approach leverages food-derived catalysts from Allium sp., Brassica sp., and edible seaweeds, which contain active compounds including polysulfides, isothiocyanates, and iodine that dramatically promote isomerization efficiency.

For research and development applications, the critical success factors include:

  • Selection of appropriate catalyst based on desired Z-isomer profile
  • Optimization of temperature-time parameters to balance yield and degradation
  • Implementation of oxygen exclusion methods throughout processing
  • Validation of isomer profiles using robust HPLC analysis with C30 columns

The protocols outlined herein enable the production of 5-cis-lycopene-rich extracts with potentially enhanced bioavailability and bioactivity, suitable for nutraceutical, pharmaceutical, and functional food applications. Further research is warranted to explore scaling parameters and applications in final product formulations.

References

Comprehensive Application Notes and Protocols: Enhancing 5-cis-Lycopene Content through Food Processing Techniques

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Scientific Background

Lycopene, a potent antioxidant carotenoid, has garnered significant scientific interest due to its health-promoting properties, including demonstrated effects in reducing chronic disease risk. While naturally occurring lycopene in tomatoes and tomato products primarily exists in the all-trans configuration (approximately 90-95%), recent evidence indicates that cis-isomers, particularly 5-cis-lycopene, exhibit superior bioavailability and potentially enhanced bioactivity. The transformation from trans to cis configurations represents a critical opportunity to enhance the nutraceutical value of lycopene-containing products. This application note provides detailed methodologies for researchers and food scientists aiming to optimize this compound content through various processing techniques.

The biological significance of cis-lycopene isomers stems from their distinct physicochemical properties. Compared to the all-trans form, cis-isomers demonstrate greater solubility in lipid matrices, enhanced micellarization during digestion, and preferential absorption in the intestinal tract. Clinical investigations have revealed that cis-isomers constitute 58-73% of total lycopene in human serum, despite representing only about 10% in a typical dietary intake [1] [2]. Specifically, this compound has demonstrated exceptional radical scavenging capacity against lipid peroxyl radicals and has shown superior efficacy in inhibiting hepatocellular carcinoma cell proliferation in comparative studies [1]. These advantages are attributed to the molecular conformation of cis-isomers, which results in a shorter chain length, reduced tendency for crystallization, and increased solubility in mixed micelles during digestion [2].

Table 1: Comparative Characteristics of Lycopene Isomers

Property all-trans-Lycopene This compound Significance
Natural Abundance 90-95% in fresh tomatoes <5% in fresh tomatoes Processing required to enhance cis-forms
Bioavailability Lower (Fractional absorption: ~5%) Higher (Fractional absorption: ~48%) 8.5-fold increase in bioavailability from cis-rich sources [2]
Cellular Uptake Reduced efficiency Enhanced efficiency Better tissue accumulation
Antioxidant Capacity Moderate Superior More effective against lipid peroxyl radicals [1]
Physical State Crystalline aggregates Lipid-dissolved, globular Better solubilization and absorption
Solubility in Lipids Lower Higher Enhanced bioaccessibility

Catalytic Isomerization Using Sulfur-Containing Compounds

Scientific Basis

Sulfur-containing compounds derived from various plant sources have demonstrated significant efficacy in promoting the isomerization of all-trans-lycopene to its cis-forms, particularly this compound. These compounds, including allicin, alliin, and sulforaphane, function through their strong electrophilicity or ability to generate thyil radicals that facilitate the rearrangement of double bonds in the lycopene molecule [3]. The catalytic mechanism involves nucleophilic attack on the lycopene carbon chain, resulting in destabilization of the trans configuration and subsequent formation of cis-isomers. This approach is particularly advantageous as it utilizes food-grade catalysts,

Detailed Experimental Protocol: Garlic Juice Enrichment

Materials and Reagents:

  • Tomato pulp or standardized tomato extract
  • Fresh garlic bulbs (for alliin content)
  • Medium-chain triglyceride (MCT) oil
  • Organic solvents (hexane, methanol, methyl tert-butyl ether)
  • all-E-lycopene standard (HPLC grade)
  • This compound standard (when available)

Equipment:

  • High-performance blender or homogenizer
  • Water bath with temperature control
  • High-performance liquid chromatography (HPLC) system with DAD/PDA detector
  • C30 reversed-phase column (recommended for isomer separation)
  • Centrifuge
  • Nitrogen evaporation system

Procedure:

  • Preparation of Garlic Juice Catalyst:

    • Peel and crush fresh garlic cloves using a high-performance blender at 4°C to minimize premature alliin conversion.
    • Centrifuge the crushed garlic at 10,000 × g for 15 minutes at 4°C.
    • Collect the supernatant and filter through a 0.45 μm membrane.
    • Quantify alliin content using HPLC if quantitative precision is required [3].
  • Reaction Mixture Preparation:

    • Combine tomato pulp with MCT oil at a 1:2 ratio (w/w) to create a lipid-rich environment.
    • Add garlic juice supernatant at 10-15% (v/w) of the total mixture.
    • Homogenize the mixture thoroughly using a high-shear mixer for 5 minutes to ensure uniform distribution.
  • Thermal Isomerization Process:

    • Transfer the mixture to sealed glass containers with headspace minimized to reduce oxidative degradation.
    • Incubate in a water bath at 60°C for 45 minutes with occasional agitation.
    • For scale-up processes, a continuous flow reactor system may be implemented with similar time-temperature parameters.
  • Termination and Extraction:

    • Rapidly cool the reaction mixture in an ice bath to terminate isomerization.
    • Extract lycopene isomers using a hexane:acetone:ethanol mixture (2:1:1, v/v/v) with 0.1% BHT as an antioxidant.
    • Centrifuge at 5,000 × g for 10 minutes and collect the organic layer.
    • Repeat extraction until the residue becomes colorless.
    • Combine organic layers and evaporate under nitrogen stream.
    • Resuspend the residue in HPLC mobile phase for analysis [3].

Optimization Notes:

  • The isomerization efficiency correlates positively with temperature (50-70°C range) and catalyst concentration.
  • Excessive heating (>75°C) or prolonged treatment (>60 minutes) may promote degradation rather than isomerization.
  • The addition of 0.01-0.05% α-tocopherol can enhance lycopene stability during processing without inhibiting isomerization.

Thermal Isomerization in Oil-Based Systems

Scientific Rationale

Thermal processing represents a foundational approach for lycopene isomerization, leveraging the inherent susceptibility of double bonds to rearrangement under controlled heating conditions. When combined with appropriate lipid matrices, thermal treatment facilitates the transformation of all-trans-lycopene to cis-forms through a reversible first-order reaction mechanism. The presence of oil media enhances molecular mobility and provides a protective environment that mitigens oxidative degradation while promoting isomerization. Studies have demonstrated that the cis-isomer ratio increases progressively with temperature and processing time, with optimal conditions balancing isomer formation against potential degradation [4].

Experimental Protocol: Optimized Thermal Processing

Materials:

  • Tomato paste or powder with standardized lycopene content
  • Food-grade oils (MCT, olive, or sunflower oil recommended)
  • Antioxidant mixture (BHT, BHA, or tocopherols)
  • Inert gas supply (nitrogen or argon)

Procedure:

  • Sample Preparation:

    • Mix tomato paste with selected oil at 1:3 ratio (w/w) to create a homogeneous suspension.
    • Add 0.02% antioxidant based on total oil content.
    • Purge the mixture with nitrogen for 5 minutes to reduce oxidative potential.
  • Thermal Treatment:

    • For batch processing: Heat 100g aliquots in sealed stainless steel containers at 90°C for 30 minutes with constant agitation at 200 rpm.
    • For continuous processing: Utilize a scraped-surface heat exchanger at 95°C with a residence time of 5-7 minutes.
    • Monitor temperature precisely using calibrated thermocouples.
  • Rapid Cooling and Storage:

    • Immediately transfer heated samples to an ice bath to stabilize the isomeric distribution.
    • Store under nitrogen atmosphere in light-resistant containers at -20°C until analysis.

Table 2: Comparison of Sulfur-Catalyzed vs. Thermal Isomerization Methods

Parameter Sulfur-Catalyzed Method Thermal Isomerization Combined Approach
Optimal Temperature 60°C 90°C 70°C
Processing Time 45 minutes 30 minutes 35 minutes
Catalyst/Additive Alliin (0.5-1 mg/g) or sulforaphane Oil matrix (MCT recommended) Alliin + MCT oil
This compound Yield 25-30% of total lycopene 15-20% of total lycopene 30-35% of total lycopene
Total cis-Lycopene 50-60% of total lycopene 40-50% of total lycopene 60-70% of total lycopene
Degradation Loss 10-15% 15-20% 12-18%
Equipment Needs Standard heating with mixing Precise temperature control Combined systems
Scalability Moderate High Moderate to High

Pre-Harvest Enhancement Strategies

Light Exposure Modulation

Emerging research indicates that pre-harvest factors, particularly light quality, significantly influence the isomeric profile of lycopene in tomato fruits. Supplemental lighting with specific wavelengths can modulate the biosynthetic pathway of carotenoids and potentially enhance the formation of cis-isomers. The application of blue light (400-500 nm) and UV-B radiation (280-315 nm) during fruit development has demonstrated promising results in increasing cis-lycopene content, including the 5-cis isomer [1].

Experimental Protocol for Supplemental Lighting:

  • Growth Conditions:

    • Utilize greenhouse-grown tomato plants (varieties such as Plum Regal or TAM-Hot-Ty respond well).
    • Implement supplemental lighting during the fruiting stage, specifically 2-3 weeks before harvest.
  • Light Treatment Parameters:

    • Blue light: 450-470 nm at 100 μmol m⁻² s⁻¹ for 12 hours daily.
    • UV-B supplementation: 1.5 W m⁻² for 30 minutes daily.
    • Combination treatments: Sequential application (blue light for 11 hours followed by UV-B for 30 minutes).
  • Monitoring and Harvest:

    • Monitor fruit maturity daily using standardized color charts.
    • Harvest fruits at the fully ripe stage (uniform red coloration).
    • Immediately freeze in liquid nitrogen and store at -80°C until analysis.

This approach enhances the endogenous formation of cis-lycopene isomers through photoregulation of biosynthetic enzymes, potentially reducing the need for extensive post-harvest processing [1].

Analytical Methodologies for Quantification

HPLC Analysis of Lycopene Isomers

Equipment and Conditions:

  • HPLC system with diode array detector (DAD) or photodiode array (PDA)
  • C30 reversed-phase column (250 × 4.6 mm, 5 μm particle size)
  • Guard column of similar chemistry
  • Column temperature: 25°C
  • Mobile phase: A) Methanol:MTBE:water (81:15:4, v/v/v), B) Methanol:MTBE:water (6:90:4, v/v/v)
  • Gradient program: 0% B to 100% B over 60 minutes
  • Flow rate: 1 mL/min
  • Detection: 472 nm for lycopene isomers
  • Injection volume: 20 μL

Sample Preparation:

  • Extract lycopene from processed samples using tetrahydrofuran with 0.1% BHT.
  • Centrifuge at 12,000 × g for 10 minutes at 4°C.
  • Filter through 0.22 μm PTFE membrane before injection.
  • Use all-trans-lycopene standard for quantification (60-100 ng/μL calibration range).

Identification of Isomers:

  • This compound: Retention time ~28-30 minutes, spectral fine structure with λmax at 444, 468, 500 nm
  • all-trans-lycopene: Retention time ~35-38 minutes, spectral fine structure with λmax at 444, 470, 502 nm
  • 9-cis-lycopene: Retention time ~31-33 minutes
  • 13-cis-lycopene: Retention time ~26-28 minutes [5]
Chromoplast Morphology Assessment

Understanding the physical deposition of lycopene isomers within plant matrices provides critical insights for optimizing processing techniques. The chromoplast morphology differs significantly between trans- and cis-rich tomatoes, influencing bioaccessibility and isomerization efficiency.

Protocol for Light and Transmission Electron Microscopy:

  • Sample Preparation:

    • Cut 1-2 mm sections from tomato pericarp using a razor blade.
    • Fix in 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.2) for 4 hours.
    • Post-fix in 1% osmium tetroxide for 1 hour.
  • Microscopy Procedures:

    • For light microscopy: View unstained sections under bright field and polarized light.
    • For TEM: Dehydrate through ethanol series, embed in Spurr's resin, section at 70-90 nm, stain with uranyl acetate and lead citrate.
    • Image using TEM at 80 kV accelerating voltage.
  • Morphological Indicators:

    • all-trans-lycopene: Appears as needle-like crystals (up to 15 μm length) under polarized light.
    • cis-lycopene isomers: Present in globular structures (0.5-2 μm diameter) within plastoglobuli.
    • Lipid-dissolved states: Amorphous, lipid-dissolved configurations indicate higher cis-isomer content [2].

Process Optimization and Technical Considerations

Integrated Processing Workflow

The following diagram illustrates a comprehensive workflow for enhancing this compound content through an integrated approach combining multiple processing strategies:

G cluster_preharvest Pre-Harvest Enhancement cluster_processing Processing Strategies cluster_analysis Analytical Verification Start Raw Tomato Material PH1 Supplemental Blue Light Start->PH1 PH2 UV-B Exposure PH1->PH2 PH3 Harvest at Full Ripeness PH2->PH3 P1 Sulfur Compound Extraction PH3->P1 P2 Oil Matrix Preparation P1->P2 P3 Thermal Treatment (60-90°C) P2->P3 P4 Catalytic Isomerization P3->P4 A1 HPLC Isomer Separation P4->A1 A2 Chromoplast Imaging A1->A2 A3 Bioaccessibility Assessment A2->A3 End This compound Enriched Product A3->End

Diagram 1: Integrated workflow for this compound enhancement combining pre-harvest, processing, and analytical components.

Critical Process Parameters

Successful implementation of this compound enhancement requires careful attention to several critical process parameters:

  • Oxygen Exclusion: Maintain oxygen-free environment through nitrogen purging and sealed containers to prevent oxidative degradation.
  • Temperature Control: Implement precise temperature monitoring with tolerance of ±1°C to balance isomerization rate against degradation.
  • Catalyst Purity: Ensure consistent quality and concentration of sulfur-containing catalysts between batches.
  • Matrix Composition: Standardize the tomato product composition (solid content, variety, ripeness stage) to minimize variability.
  • Light Exposure: Minimize light exposure during processing through amber containers or darkroom conditions.

Conclusion and Future Perspectives

The methodologies outlined in this application note provide comprehensive strategies for enhancing this compound content in tomato products through both pre-harvest interventions and post-harvest processing techniques. The integrated approach combining sulfur-catalyzed isomerization with optimized thermal processing in appropriate lipid matrices demonstrates the most promising results for achieving high this compound yields. These techniques offer viable pathways for developing functional food products with enhanced bioavailability and potential health benefits.

Future research directions should focus on scaling considerations for industrial implementation, including continuous flow reactor systems for catalytic isomerization and light-emitting diode (LED) optimization for pre-harvest enhancement. Additionally, further investigation into the specific health mechanisms of this compound compared to other isomers would strengthen the rationale for targeted enrichment in functional foods and nutraceuticals.

References

Comprehensive Application Notes and Protocols for Catalytic 5-cis-Lycopene Isomerization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lycopene, a C40 tetraterpenoid carotenoid, exhibits significantly enhanced bioavailability and tissue accumulation efficiency when in its cis-isomeric form, particularly the 5-cis isomer, compared to the more common all-trans configuration found naturally in tomatoes [1] [2]. Efficient catalytic isomerization to 5-cis-lycopene is therefore crucial for developing nutraceuticals and pharmaceutical formulations with optimized absorption and bioactivity. These application notes provide detailed methodologies for achieving high-yield 5-cis-lycopene production using food-grade catalysts and scalable processes.

Catalyst Systems for 5-cis-Lycopene Isomerization

Catalyst Classes and Performance Metrics

The following table summarizes the primary catalyst classes effective for promoting 5-cis-lycopene formation:

Table 1: Catalyst Classes for Lycopene Isomerization

Catalyst Class Specific Compounds Maximum 5-cis Yield Optimal Conditions Key Advantages
Organosulfur Compounds Allicin, Alliin, Sulforaphane [1] ~20% of total lycopene [3] 80°C, 1 hr in oil/water emulsion [1] Food-grade, natural origin
Polysulfides Diallyl trisulfide (DATS), Dimethyl trisulfide (DMTS) [4] Significant increase vs. control [4] 80°C, 1 hr with 1 mg/g concentration [4] High isomerization efficiency
Isothiocyanates Allyl isothiocyanate (AITC) [4] Significant increase vs. control [4] 80°C, 1 hr with 1 mg/g concentration [4] Effective at low concentrations
Iodine-Based Catalysts Iodine (I₂) [3] Up to 80% total cis-isomers [5] Organic solvents, controlled conditions [5] Very high conversion efficiency
Natural Food Sources as Catalyst Precursors

Numerous common food ingredients contain high concentrations of these catalytic compounds and can be used directly in food-grade processes:

Table 2: Natural Food Sources for Isomerization Catalysts

Food Source Catalyst Type Present Total Z-Isomer Promotion Key Active Compounds
Garlic (Allium sativum) Polysulfides, Alliin [1] [3] 59.8-67.7% [3] Diallyl disulfide, allicin, alliin
Onion (Allium cepa) Polysulfides [3] 57.9-67.4% [3] Dipropyl disulfide
Shiitake Mushroom Sulfur compounds [4] [3] 44.2% [3] Lentionine, dimethyl trisulfide
Wasabi Isothiocyanates [3] 61.1% [3] Allyl isothiocyanate
Seaweeds (Kombu) Iodine, Sulfur compounds [3] Up to 82.8% [3] Iodine, polysaccharides

Detailed Experimental Protocols

Protocol 1: Isomerization Using Purified Sulfur Compounds in Tomato Pulp

This protocol describes isomerization using synthesized or purified sulfur compounds in a simulated food system [1] [4].

3.1.1 Materials and Reagents
  • Tomato pulp or lycopene standard
  • Medium-chain triglyceride (MCT) oil or olive oil
  • Sulfur compound catalysts (e.g., DMTS, AITC)
  • Organic solvents (HPLC-grade methanol, methyl tert-butyl ether)
  • Nitrogen gas for purging
  • 20 mL screw-capped glass vials
3.1.2 Procedure
  • Preparation of Oil-Catalyst Mixture: Dissolve the selected sulfur compound (e.g., DMTS or AITC) in MCT oil or olive oil at a concentration of 20 mg/g [4].
  • Emulsion Formation: Blend 5% (w/w) of the catalyst-oil mixture into tomato pulp to achieve a final catalyst concentration of 1 mg/g in the final mixture [4].
  • Oxygen Exclusion: Transfer the mixture to a 20 mL screw-capped glass vial and purge the headspace with nitrogen gas for 3 minutes to prevent oxidative degradation [4].
  • Thermal Isomerization: Heat the sealed vial at 80°C for 1 hour in a temperature-controlled water bath with occasional shaking [1] [4].
  • Reaction Termination: Immediately cool the sample in an ice-water bath and store at -20°C until analysis [4].
3.1.3 Optimization Parameters
  • Temperature Effect: Isomerization efficiency increases with temperature (40°C to 120°C tested) with optimal yield at 80-100°C [4].
  • Concentration Effect: Catalyst concentration can be varied from 0.2 to 5 mg/g, with higher concentrations increasing isomerization rate [4].
  • Time Course: Maximum 5-cis-lycopene formation typically occurs within 60-90 minutes at 80°C [4].
Protocol 2: Isomerization Using Natural Food Extracts

This method utilizes food-grade ingredients as catalyst sources, suitable for nutraceutical applications.

3.2.1 Materials
  • Fresh catalytic vegetables (garlic, onion, shiitake mushroom, wasabi)
  • Tomato puree or lycopene extract
  • Olive oil or other edible oil
  • Homogenizer or high-shear mixer
3.2.2 Procedure
  • Catalyst Preparation: Homogenize fresh catalytic vegetables (e.g., garlic, onion) with an equal weight of water, then filter through cheesecloth to obtain a clear extract [1] [3].
  • Reaction Mixture Preparation: Combine tomato puree with 5-10% (v/v) vegetable extract and 3-5% (w/w) olive oil [3].
  • Thermal Processing: Heat the mixture at 80°C for 60 minutes with constant stirring [3].
  • Process Termination: Cool rapidly to room temperature for immediate use or analysis.
Analytical Quantification of Lycopene Isomers
3.3.1 Sample Preparation
  • Extract lycopene from the matrix using a 1:1:1 (v/v/v) mixture of hexane:acetone:ethanol [2].
  • Evaporate solvents under nitrogen stream and reconstitute in HPLC mobile phase.
3.3.2 HPLC Analysis Conditions [2]
  • Column: C30 reversed-phase column (250 × 4.6 mm, 5 μm)
  • Mobile Phase: Methanol/MTBE/water (81:15:4, v/v/v) with gradient elution
  • Flow Rate: 1.0 mL/min
  • Detection: Photodiode array detector at 472 nm for trans-lycopene and 462 nm for cis-isomers
  • Identification: Confirm 5-cis-lycopene by characteristic absorption spectrum and comparison with standards

Mechanism of Catalytic Isomerization

The isomerization process involves both radical-mediated and electrophilic addition mechanisms, particularly for sulfur-containing catalysts:

G Start All-trans-Lycopene (Linear Configuration) Step1 Thermal Activation (80-100°C) Start->Step1 Catalyst Sulfur Catalyst (e.g., Allicin, DMTS) Catalyst->Step1 Step2 Radical Formation (Thiyl Radicals) or Electrophilic Attack Step1->Step2 Step3 Double Bond Rotation Step2->Step3 Step4 Catalyst Regeneration Step3->Step4 Step4->Step2 Catalytic Cycle End cis-Lycopene Isomers (5-Z, 9-Z, 13-Z) Step4->End

The catalytic mechanism involves:

  • Initiation: Thermal cleavage of sulfur-sulfur bonds in polysulfides generates reactive thiyl radicals [1] [3]
  • Isomerization: Thiyl radicals abstract hydrogen from lycopene, creating a lycopene radical intermediate that enables double bond rotation [1]
  • Termination: Radical recombination yields the cis-isomerized product and regenerates the catalyst [1]

Factors Influencing Isomerization Efficiency

Process Parameters

Table 3: Optimization Parameters for this compound Production

Parameter Optimal Range Effect on Isomerization Practical Considerations
Temperature 80-100°C [4] Higher temperatures increase rate but may cause degradation >100°C Balance between conversion and lycopene stability
Time 60-90 minutes [4] Plateau effect observed after 90 minutes Monitor time course for optimal yield
Catalyst Concentration 0.5-2 mg/g [4] Dose-dependent increase in cis-isomer formation Higher concentrations may affect product taste
Oil Content 3-5% (w/w) [3] Essential for lycopene solubilization and catalyst interaction MCT oil shows superior lycopene solubility [1]
Oxygen Exclusion Nitrogen purging [4] Critical for preventing oxidative degradation Direct impact on lycopene retention
Lycopene Solubility in Various Oils

The choice of oil medium significantly impacts isomerization efficiency due to varying lycopene solubility:

Table 4: Lycopene Solubility in Different Oils [1]

Oil Type Lycopene Solubility (μg/mL) Relative Performance
MCT Oil 428.29 Highest
Sunflower Oil 422.74 High
Olive Oil 401.85 Medium-High
Soybean Oil 393.33 Medium
Peanut Oil 370.37 Medium
Sesame Oil 349.03 Lowest

Applications and Bioaccessibility Enhancement

The isomerization protocols described significantly enhance lycopene bioaccessibility, which is crucial for pharmaceutical and nutraceutical applications. Cis-isomerization increases bioaccessibility through multiple mechanisms:

  • Structural Modification: The kinked structure of 5-cis-lycopene reduces crystallization tendency and increases solubility in mixed micelles [2] [6]
  • Chromoplast Morphology: Cis-isomers exist in lipid-dissolved globular structures rather than crystals, enhancing liberation from the food matrix [2]
  • Absorption Efficiency: Studies demonstrate that cis-isomer-rich tomato juice shows 8.5-fold greater bioavailability compared to all-trans-rich juice [2]

The following diagram illustrates the workflow for developing 5-cis-lycopene enriched products:

G StepA Catalyst Selection (Purified or Natural) StepB Reaction Optimization (Temp, Time, Concentration) StepA->StepB StepC Process Scaling (Lab to Pilot Scale) StepB->StepC StepD Product Formulation (Oral Delivery Systems) StepC->StepD StepE Quality Control (HPLC Analysis) StepD->StepE StepF Bioaccessibility Assessment (In Vitro Models) StepE->StepF

Conclusion

These application notes provide validated protocols for efficient catalytic production of 5-cis-lycopene using food-grade catalyst systems. The methods emphasize practical, scalable approaches that maintain lycopene stability while significantly enhancing its bioaccessibility through targeted isomerization. Implementation of these protocols can facilitate the development of lycopene-based nutraceuticals and pharmaceutical formulations with optimized bioavailability and therapeutic potential.

References

Analytical Methods for Quantifying 5-cis-Lycopene in Human Serum and Tissues: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Lycopene, a prominent carotenoid found in tomatoes and other red fruits, exists in multiple isomeric forms in nature and human biological samples. While all-trans-lycopene predominates in the diet, human serum and tissues contain a complex profile of cis-isomers, with 5-cis-lycopene being one of the most abundant. Recent research has revealed that cis-isomers, including 5-cis-lycopene, exhibit significantly enhanced bioavailability compared to the all-trans form and may possess distinct biological activities [1] [2]. Accurate quantification of specific lycopene isomers is therefore essential for understanding their metabolic fate, bioavailability, and potential health benefits in humans. These application notes provide detailed methodologies for the precise separation, identification, and quantification of 5-cis-lycopene in human serum and tissues, addressing the critical need for robust analytical protocols in nutritional and clinical research.

Biological Relevance and Isomer Profile

The profile of lycopene isomers in the human body is markedly different from that found in the diet. In raw and minimally processed foods, all-trans-lycopene can constitute over 94% of total lycopene content [3]. However, following consumption and metabolism, this profile shifts dramatically.

Table 1: Lycopene Isomer Distribution in Dietary Sources versus Human Plasma

Source all-trans-Lycopene (%) *cis*-Lycopene Isomers (%) 5-cis-Lycopene (%) Reference
Raw Red Tomatoes ~95% ~5% Not Reported [1]
Processed Tomato Foods 76-87% 13-24% Not Reported [3]
Tangerine Tomatoes ~6% ~94% Major Component [1]
Human Plasma (General) ~33% ~67% Specific data in Table 2 [4]

Human studies have consistently demonstrated that cis-isomers constitute the majority of lycopene in circulation. A long-term study of the Health Professionals Follow-up Study cohort found that total cis-lycopene contributed approximately 67% (range: 50-79%) of total plasma lycopene in samples taken 3-4 years apart [4]. This isomer profile remains remarkably stable over time in individuals, suggesting consistent metabolic handling. The same study reported that plasma concentrations of specific isomers, including 5-cis-lycopene, were highly correlated with one another over a multi-year period.

The enhanced bioavailability of cis-isomers, particularly from tangerine tomatoes which are rich in tetra-cis-lycopene (prolycopene), has been quantitatively demonstrated. One clinical trial reported a marked 8.5-fold increase in total lycopene bioavailability from tangerine tomato juice compared to red tomato juice, with fractional absorption of 47.70 ± 8.81% versus 4.98 ± 1.92%, respectively [1]. This enhanced bioavailability is attributed to both the cis-configuration and the non-crystalline, lipid-dissolved deposition of lycopene in tangerine tomatoes, which facilitates liberation from the food matrix and incorporation into mixed micelles during digestion.

Isomerization and Metabolic Fate

The process of isomerization in vivo has been directly observed using accelerator mass spectrometry. After dosing with a predominantly all-trans-lycopene preparation (92% trans), the isomer profile in plasma rapidly changed within 24 hours to approximately 50% trans, 38% 5-cis, 1% 9-cis, and 11% other cis isomers [5]. A similar pattern was observed in the plasma triacylglycerol-rich lipoprotein (TRL) fraction, confirming extensive isomerization occurs following absorption. This study also provided evidence that lycopene is subject to β-oxidation, with polar metabolites being excreted in urine, and that lycopene and its metabolites can be detected in skin for up to 42 days after a single dose [5].

G Dietary_Intake Dietary Intake (>90% all-trans-lycopene) Gastrointestinal_Isomerization Gastrointestinal Tract (Partial Isomerization) Dietary_Intake->Gastrointestinal_Isomerization Absorption Absorption (Preferential cis-isomer uptake) Gastrointestinal_Isomerization->Absorption Systemic_Circulation Systemic Circulation (cis-isomers ~67% of total lycopene) Absorption->Systemic_Circulation Tissue_Distribution Tissue Distribution (Prostate, Skin, etc.) Systemic_Circulation->Tissue_Distribution Metabolism_Excretion Metabolism & Excretion (β-oxidation, Urinary metabolites) Systemic_Circulation->Metabolism_Excretion

Figure 1: Metabolic Pathway of Lycopene Isomers in Humans. Following consumption of predominantly all-trans-lycopene from the diet, extensive isomerization occurs, resulting in a predominance of cis-isomers, including 5-cis-lycopene, in systemic circulation and tissues [5] [1].

Analytical Methods for this compound Quantification

Sample Collection and Preparation

Proper sample handling is critical for accurate lycopene isomer quantification due to their susceptibility to degradation and isomerization.

Protocol 3.1.1: Blood Collection and Plasma Processing

  • Collect blood samples following an overnight fast (10-12 hours) into EDTA-containing vacuum tubes [6].
  • Separate plasma from blood cells by low-speed centrifugation (1,000 × g for 10 minutes) at 4°C.
  • Aliquot plasma into cryovials, purge with nitrogen gas to displace oxygen, and immediately store at -80°C until analysis.
  • Avoid repeated freeze-thaw cycles to prevent isomer degradation.

Protocol 3.1.2: Lycopene Extraction from Plasma

  • Thaw frozen plasma samples on ice in the dark.
  • To 0.5-1.0 mL of plasma, add 1-2 mL of ethanol containing 0.1% BHT (as an antioxidant).
  • Vortex mix for 30 seconds.
  • Add 2-4 mL of hexane:dichloromethane (4:1, v/v) and vortex mix vigorously for 2 minutes.
  • Centrifuge at 2,000 × g for 10 minutes at 4°C to separate layers.
  • Collect the upper organic layer containing lycopene.
  • Repeat the extraction twice more, pooling the organic layers.
  • Evaporate the combined organic extracts under a stream of nitrogen gas.
  • Reconstitute the residue in an appropriate HPLC-compatible solvent (e.g., ethanol or mobile phase) for analysis [7] [8] [6].

Critical Note: Saponification of plasma samples should be avoided as it causes lycopene degradation and artificial isomerization, reducing recovery and altering the natural isomeric profile [8].

Chromatographic Separation

Effective separation of 5-cis-lycopene from other isomers requires specialized chromatographic columns and conditions.

Table 2: HPLC Conditions for Separation of Lycopene Isomers

Parameter Method for Total Lycopene [8] Method for Isomer Separation [8] Versatile Food/Supplement Method [7]
Column Type C18 C30 Carotenoid Column C16 Alkylamide

| Mobile Phase | Isocratic: Acetonitrile/Methyl tert-butyl ether (95:5) | Gradient: Methanol to Methyl tert-butyl ether | Isocratic: Specified but not detailed | | Detection | Tandem Mass Spectrometry | Tandem Mass Spectrometry | UV-Vis / DAD | | Key Advantage | All isomers elute as a single peak for total lycopene | Separates all-trans from various cis-isomers | Separates lycopene from other carotenoids | | Application | Rapid total lycopene quantitation | Specific isomer identification and quantitation | Analysis of supplements and raw materials |

Protocol 3.2.1: HPLC-MS/MS Analysis of 5-cis-Lycopene

  • Instrumentation: HPLC system coupled with tandem mass spectrometer equipped with atmospheric pressure chemical ionization (APCI) source in negative ion mode.
  • Column: C30 carotenoid column (250 × 4.6 mm, 5 μm particle size).
  • Mobile Phase: Gradient elution starting with methanol and increasing methyl tert-butyl ether content.
  • MS/MS Parameters:
    • APCI in negative mode
    • Multiple Reaction Monitoring (MRM) transition: m/z 536 → 467
    • Nebulizer gas pressure: 40 psi
    • Vaporizer temperature: 400°C
    • Drying gas temperature: 250°C
  • Identification: Identify 5-cis-lycopene by retention time comparison with authentic standards and characteristic fragmentation pattern.
  • Quantification: Use internal standard method with deuterated lycopene or related carotenoid if available [8].

G Sample_Collection Sample Collection (Blood/Tissue) Sample_Prep Sample Preparation (Extraction with organic solvents) Sample_Collection->Sample_Prep HPLC_Separation HPLC Separation (C30 column with gradient elution) Sample_Prep->HPLC_Separation Detection Detection (UV-Vis DAD or MS/MS) HPLC_Separation->Detection Data_Analysis Data Analysis (Peak integration & quantification) Detection->Data_Analysis

Figure 2: Analytical Workflow for this compound Quantification. The process from sample collection to data analysis, highlighting critical steps to preserve isomer integrity and achieve accurate separation and detection.

Mass Spectrometric Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity for lycopene isomer quantification. The method developed by [8] utilizes the observation that during negative ion atmospheric pressure chemical ionization with collision-induced dissociation, lycopene isomers form a unique fragment of m/z 467 from the molecular ion of m/z 536 by elimination of a terminal isoprene group. This specific transition allows selective detection of lycopene isomers without interference from isobaric carotenoids such as α-carotene and β-carotene, which are also abundant in human plasma.

The LC-MS/MS assay demonstrated excellent performance characteristics with an interassay precision showing a standard deviation of less than 10% over the range of 5-500 pmol injected on-column. The limit of detection was 11.2 fmol and the limit of quantitation was 22.8 fmol injected on-column, providing sufficient sensitivity for analyzing lycopene isomers in biological samples [8].

Method Validation and Quality Control

Analytical Performance

Rigorous method validation is essential for generating reliable data on 5-cis-lycopene concentrations.

Table 3: Analytical Performance Characteristics for Lycopene Isomer Quantification

Performance Parameter LC-MS/MS Method [8] HPLC-UV Method for Foods [3] Versatile Supplement Method [7]

| Linear Range | 5-500 pmol on-column | Not specified | 50-200 g/kg (raw materials) 0.3-24 g/kg (supplements) | | Precision (RSD) | <10% interassay | High precision (specifics not given) | Within-day: 0.9-5.7% Intermediate: 0.8-8.9% | | LOD/LOQ | LOD: 11.2 fmol LOQ: 22.8 fmol | LOQ: 60 ng/g product | Not specified | | Recovery | Not specified | Not specified | 95.0-102.1% (tablets) 95.0-101.1% (beadlets) | | Key Advantage | High sensitivity and selectivity | Applicable to various food matrices | Validated for complex supplement matrices |

Stability Considerations

Lycopene isomers are susceptible to degradation and transformation during sample handling and analysis:

  • Thermal Stability: Lycopene degrades at high temperatures. Maintain samples at 4°C during analysis and store long-term at -80°C.
  • Light Sensitivity: Protect samples from light exposure during all procedures by working under yellow or red light or using amber containers.
  • Oxygen Protection: Purge samples with nitrogen or argon before storage to prevent oxidative degradation.
  • Autosampler Stability: The half-life of all-trans-lycopene in HPLC mobile phase in an autosampler at 4°C is approximately 16 hours. Analyze samples promptly after preparation [8].

Applications in Clinical Research

Bioavailability Studies

The analytical methods described have been successfully applied in clinical trials investigating lycopene bioavailability. [1] utilized HPLC-DAD-MS/MS to demonstrate that lycopene from tangerine tomatoes (94% cis-isomers) is 8.5 times more bioavailable than that from red tomatoes (10% cis-isomers). This dramatic difference highlights the importance of considering isomeric composition rather than just total lycopene content in bioavailability studies.

Intervention Studies

In a dose-response intervention trial, [6] employed HPLC to measure plasma lycopene levels following supplementation with purified all-trans-lycopene (0, 6.5, 15, or 30 mg/day) for 8 weeks. The method demonstrated within- and between-day variabilities of 5.5% and 8.4%, respectively, with recovery rates between 75-85%. This precision allowed detection of statistically significant increases in plasma lycopene in all supplemented groups and correlation with reductions in DNA damage markers at the highest dose.

Long-Term Cohort Studies

[4] applied HPLC methods to analyze plasma samples from the Health Professionals Follow-up Study collected 3-4 years apart. The high correlation (r=0.55-0.70) between lycopene isomer concentrations over this extended period demonstrated that single plasma samples provide a valid predictor of long-term lycopene status, supporting their use in epidemiological studies.

Troubleshooting and Technical Considerations

  • Peak Identification: Confirm 5-cis-lycopene identity by comparing retention times with authentic standards when available. Use diode-array detection to obtain UV-visible spectra characteristic of specific isomers.
  • Isomerization During Analysis: Monitor for artificial isomerization during analysis by checking for increasing cis-isomer peaks in reinjected samples. Keep samples in the autosampler at 4°C and analyze within 12 hours of preparation.
  • Matrix Effects: For tissue analysis, additional cleanup steps may be necessary to remove lipids that can interfere with chromatography.
  • Internal Standards: Use stable isotopically labeled lycopene as an internal standard when available for most accurate quantification.

Conclusion

Accurate quantification of 5-cis-lycopene in human serum and tissues requires careful attention to sample handling, chromatographic separation, and detection techniques. The protocols outlined here, utilizing specialized C30 or C16 alkylamide columns with MS/MS or DAD detection, provide robust methods for resolving and quantifying this important lycopene isomer. Application of these methods in clinical studies has revealed critical insights into lycopene metabolism, including the extensive isomerization in vivo and markedly enhanced bioavailability of cis-isomers compared to the all-trans form. These findings underscore the importance of isomer-specific analysis in understanding the relationship between lycopene consumption and potential health benefits.

References

Application Notes & Protocols: Preparation of High Cis-Lycopene Tomato Sauce for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Basis

Lycopene, a prominent carotenoid found predominantly in tomatoes, has garnered significant research interest due to its potential health benefits, including anti-cancer properties and cardiovascular protection. While fresh tomatoes contain predominantly all-trans-lycopene (approximately 90-95%), thermal processing induces isomerization to cis-isomers, which demonstrate superior bioavailability and potentially enhanced biological activity [1] [2]. The cis-isomers of lycopene are more efficiently incorporated into mixed micelles during digestion due to their lower tendency to crystallize and greater solubility in lipid matrices, leading to enhanced intestinal absorption [2] [3]. This protocol outlines standardized methods for preparing tomato sauce rich in cis-lycopene isomers specifically for research applications, providing consistent methodology for investigating lycopene's health effects.

Epidemiological studies have consistently shown an inverse relationship between tomato consumption and the risk of chronic diseases. A key study following U.S. men found that consumption of four or five servings of tomato products per week was associated with a 40% lower risk of prostate cancer [1]. The enhanced bioavailability of cis-lycopene isomers from processed tomato products compared to raw tomatoes is believed to contribute significantly to these observed health benefits. Research has demonstrated that cis-lycopene extracts from tomato-based food products can significantly decrease prostate cancer cell viability and promote apoptotic activity through modulation of TP53, Bax, and Bcl-2 expression [1]. Furthermore, lycopene has shown immunomodulatory effects by suppressing dendritic cell maturation and modulating T-cell response, potentially enhancing anti-tumor immunity [4].

Lycopene Isomerization Fundamentals

Chemical Principles of Lycopene Isomerization

Lycopene is a tetra-terpene composed of carbon and hydrogen (C₄₀H₅₆) with 11 linearly conjugated double bonds, making it highly susceptible to geometric isomerization [5]. In its native state within fresh tomatoes, lycopene exists predominantly in the more thermodynamically stable all-trans configuration. However, when exposed to thermal energy during processing, these double bonds can isomerize to various cis-configurations, resulting in a mixture of isomers with distinct biological properties:

  • Thermal Isomerization: Heating breaks the energy barrier for rotation around carbon-carbon double bonds, allowing conversion from trans to cis configurations.
  • Photoisomerization: Exposure to light can similarly induce isomerization, though this is less controllable in industrial processing.
  • Catalytic Isomerization: The presence of lipids acts as a catalytic medium, facilitating more efficient isomerization during thermal processing [2].

The cis-isomers generated during processing demonstrate superior bioavailability compared to their all-trans counterparts. This enhanced absorption is attributed to their reduced molecular symmetry, which inhibits crystallization and promotes solubilization in mixed micelles during intestinal digestion [2]. Additionally, cis-isomers may be more readily incorporated into chylomicrons for transport through the lymphatic system, ultimately resulting in higher plasma concentrations.

Isomer Distribution in Human Biology

The physiological preference for cis-lycopene isomers is evidenced by their predominance in human tissues and serum. While tomato products typically contain only 5-10% cis-isomers, human serum and tissues contain between 50-90% cis-lycopene isomers [2] [3]. This dramatic discrepancy suggests either selective absorption of cis-isomers or potential in vivo isomerization of all-trans-lycopene after consumption. Controlled studies have demonstrated that the cis-isomers are not only more readily absorbed but also distribute differently in tissues and cellular compartments, potentially influencing their biological activity [2].

Table 1: Comparison of Lycopene Isomer Distribution in Various Matrices

Matrix All-trans-Lycopene (%) *cis*-Lycopene Isomers (%) Primary cis-Isomers Present
Fresh Tomatoes 90-95% 5-10% 13-cis, 9-cis
Standard Processed Tomato Products 85-90% 10-15% 13-cis, 9-cis
High-cis Tomato Sauce (Protocol) 55-60% 40-45% 13-cis, 9-cis, 5-cis
Human Serum 10-50% 50-90% 13-cis, 9-cis

Sauce Processing Protocol

Raw Material Selection and Preparation

The quality of the final product begins with careful selection and preparation of raw materials:

  • Tomato Selection: Choose high-lycopene tomato varieties, preferably those bred for enhanced lycopene content. The study utilized genotype FG99-218, which is homozygous for the dark green (dg) gene and the old-gold crimson (og c) gene, resulting in significantly elevated lycopene content [2]. If this specific genotype is unavailable, select tomatoes with deep red coloration, indicating high lycopene content.
  • Initial Processing: Begin by processing fresh tomatoes into juice or puree. This can be achieved through blanching, pulping, and separation from seeds and skins, though some protocols may retain these components for their additional phytochemical content.
  • Preliminary Concentration: Transfer the tomato juice to a vacuum evaporator and concentrate at mild temperature (60°C) under reduced pressure to preserve lycopene content while reducing water content. This preliminary concentration step helps create a more uniform base for subsequent processing.
Thermal Processing for cis-Isomer Enhancement

The following optimized protocol creates tomato sauce with significantly enhanced cis-lycopene content:

Table 2: Sauce Formulation Components

Component Quantity Purpose Notes
Tomato Concentrate 83% (w/w) Lycopene source Prepared as above
Maize Oil 10% (w/w) Lipid medium for isomerization Can substitute with other vegetable oils
High-Fructose Maize Syrup 7% (w/w) Sweetness and palatability Adjust based on tomato natural sweetness
Italian Seasoning Mix 0.5-1% (w/w) Flavor enhancement Optional, may interfere with some analyses
  • Step 1: Base Sauce Preparation: Combine the tomato concentrate with 10% maize oil (or other vegetable oil), 7% high-fructose maize syrup, and 0.5-1% Italian seasoning mix (dried oregano, marjoram, basil, and black pepper) based on total weight. The addition of oil is critical as it provides a lipid medium that facilitates lycopene isomerization during thermal processing [2].
  • Step 2: Initial Heating: Heat the mixture to 75°C for 15-20 minutes in an agitated steam-jacketed vessel with continuous mixing to ensure uniform heat distribution. This creates what will be referred to as "sauce A" or the all-trans-rich tomato sauce, which typically contains approximately 95% all-trans-lycopene and only 5% cis-isomers [2].
  • Step 3: Isomerization Processing: For the high-cis-lycopene sauce ("sauce B"), subject the base sauce to more aggressive thermal processing in a steritort at 127°C for 40 minutes. This elevated temperature and extended processing time are necessary to drive the isomerization reaction, resulting in a final product with approximately 55% all-trans-lycopene and 45% cis-isomers [2].
  • Step 4: Packaging and Storage: Immediately hot-fill the processed sauce into sterile containers. Seal and cool in an inverted position to ensure sterilization of the lid. Store processed sauces at 4°C or -18°C for long-term preservation, protecting from light to prevent photo-degradation of lycopene isomers.

The following workflow diagram illustrates the complete experimental procedure for preparing and analyzing high cis-lycopene tomato sauce:

G cluster_processing Processing Phase cluster_analysis Analytical Phase start Start: Raw Material Selection juice_production Tomato Juice Production start->juice_production concentrate Concentrate at 60°C under vacuum juice_production->concentrate sauce_formulation Sauce Formulation: 83% Tomato Concentrate 10% Maize Oil 7% High-Fructose Syrup concentrate->sauce_formulation base_sauce Heat to 75°C for 15-20 min (All-trans-rich Sauce A) sauce_formulation->base_sauce isomerization Aggressive Thermal Processing: 127°C for 40 min (cis-isomer-rich Sauce B) base_sauce->isomerization packaging Hot-fill into Sterile Containers isomerization->packaging storage Storage at 4°C or -18°C Protect from Light packaging->storage lycopene_extraction Lycopene Extraction Using Ethanol storage->lycopene_extraction hplc_analysis HPLC Analysis of Lycopene Isomers lycopene_extraction->hplc_analysis bioavailability Bioavailability Assessment (TRL Fraction Analysis) hplc_analysis->bioavailability data_analysis Data Analysis and Isomer Quantification bioavailability->data_analysis

Analytical Methods & Bioavailability Assessment

Lycopene Extraction and Quantification

Accurate quantification of lycopene isomers is essential for standardizing research materials. The following extraction and analytical methods have been validated for this purpose:

  • Extraction Protocol: Weigh 1-2g of homogenized tomato sauce sample and combine with 10-20mL of ethanol in an amber flask to prevent photo-degradation. Alternative solvents such as hexane, acetone, or tetrahydrofuran may be used, though ethanol is preferred for its lower toxicity. Extract using an ultrasonic bath for 15-30 minutes at 35-45°C to enhance extraction efficiency [1] [6]. Centrifuge at 5000×g for 10 minutes and collect the supernatant. Repeat extraction until the supernatant becomes colorless, indicating complete extraction.
  • High-Performance Liquid Chromatography (HPLC) Analysis: Separate and quantify lycopene isomers using reverse-phase C18 or C30 columns, which provide superior separation of geometric isomers. Use a mobile phase consisting of methanol/acetonitrile/tetrahydrofuran (50:45:5, v/v/v) with 0.1% ammonium acetate at a flow rate of 1.0 mL/min. Detection should be performed using a photodiode array detector set at 472 nm for lycopene [1] [2]. Identify individual isomers by comparing retention times and spectral characteristics with authenticated standards.
  • Isomer Quantification: Prepare standard curves using commercially available all-trans-lycopene standards. For cis-isomers without commercial standards, use relative response factors based on published molar extinction coefficients. Express results as mg/100g of fresh weight or dry weight, clearly specifying which basis is used.

Table 3: Lycopene Content in Various Tomato Products

Product Type Total Lycopene Content (mg/100g) *cis*-Isomer Percentage (%) Reference
Fresh Tomatoes 3.0-8.0 5-10 [5]
Tomato Paste 21.7-45.9 10-15 [5]
Ketchup 12.1 10-20 [5]
Tomato Sauce (All-trans-rich) 32.5 5 [2]
Tomato Sauce (cis-isomer-rich) 26.4 45 [2]
Sundried Tomatoes 45.9 15-25 [5]
Bioavailability Assessment Protocol

To evaluate the bioavailability of lycopene isomers from the prepared sauces, implement the following clinical assessment protocol:

  • Study Design: Conduct a randomized, cross-over trial with healthy adult subjects (typically n=12 provides sufficient statistical power). Include a 2-week washout period between interventions, during which participants avoid lycopene-rich foods [2]. The study should be approved by an institutional review board, with all participants providing written informed consent.
  • Test Meal Administration: After a 12-hour overnight fast, administer test meals containing 150g of tomato sauce served with spaghetti (200g) and a slice (25g) of fat-free white wheat bread to absorb sauce leftovers, along with 240mL bottled water. The test meals should provide approximately 2.19 MJ energy, with 29% of energy from fat [2].
  • Blood Collection and Analysis: Collect baseline blood samples (0h) before test meal consumption, followed by postprandial samples at 2, 3, 4, 5, 6, 8, and 9.5 hours after meal consumption. Isolate the triacylglycerol-rich lipoprotein (TRL) fraction from plasma via ultracentrifugation, as this fraction contains newly absorbed carotenoids. Analyze TRL fractions using HPLC with electrochemical detection to quantify lycopene isomer concentrations [2].
  • Data Analysis: Calculate baseline-corrected area under the concentration-time curve (AUC) for each lycopene isomer. Compare AUC values between the all-trans-rich and cis-isomer-rich sauces using appropriate statistical tests (e.g., paired t-tests or repeated measures ANOVA). The original study found significantly higher AUC values for total lycopene (7.30 vs. 4.74 nmol×h/L), total cis-lycopene (3.80 vs. 1.98 nmol×h/L), and all-trans-lycopene (3.50 vs. 2.76 nmol×h/L) from the cis-isomer-rich sauce compared to the all-trans-rich sauce, respectively [2].

Experimental Implementation Guidelines

Key Processing Parameters and Quality Control

Successful implementation of this protocol requires careful attention to critical processing parameters:

  • Temperature Control: Maintain precise temperature control during both the base sauce preparation (75°C) and the isomerization processing (127°C). Temperature fluctuations of more than ±2°C can significantly impact isomerization efficiency and final cis-isomer content.
  • Time Management: Adhere strictly to the specified processing durations (15-20 minutes at 75°C; 40 minutes at 127°C). Extended processing times may lead to excessive lycopene degradation, while insufficient times will yield suboptimal isomerization.
  • Lipid Content: Ensure consistent lipid content (10% maize oil or equivalent) across batches, as this directly influences isomerization efficiency. The lipid medium facilitates lycopene release from the tomato matrix and provides an environment conducive to isomerization [2].
  • Oxygen Exclusion: Implement measures to minimize oxygen exposure during processing and storage, as lycopene is highly susceptible to oxidative degradation. Nitrogen flushing or vacuum packaging can significantly enhance lycopene stability.
  • Light Protection: Process and store tomato sauces in amber containers or under light conditions that exclude ultraviolet and intense visible light to prevent photo-isomerization and degradation.
Troubleshooting Common Issues
  • Low cis-Isomer Yield: If cis-isomer content falls below 40%, verify processing temperature and duration, ensure adequate lipid content, and confirm that the thermal processing equipment is properly calibrated.
  • Lycopene Degradation: If total lycopene recovery is less than 80% of starting material, reduce exposure to oxygen during processing, minimize light exposure, and avoid excessive temperatures or prolonged heating beyond recommended parameters.
  • Inconsistent Results Between Batches: Standardize tomato raw materials by using the same variety and ripeness stage, implement strict process control measures, and increase sampling frequency during production to identify variation sources.
Storage Stability Guidelines
  • Short-term Storage: For use within 4 weeks, store sauces at 4°C in airtight, light-proof containers.
  • Long-term Storage: For extended storage up to 12 months, freeze at -18°C or below in portion-sized containers to avoid freeze-thaw cycles.
  • Stability Monitoring: Periodically assess lycopene isomer content in stored samples to establish batch-specific expiration dates. Under proper conditions, lycopene in tomato paste demonstrates remarkable stability, with only approximately 20% total loss even after repeated sterilization and evaporation processes [5].

Conclusion

This protocol provides a standardized method for preparing tomato sauce with enhanced cis-lycopene content, which demonstrates significantly improved bioavailability compared to all-trans-rich tomato products. The controlled thermal processing in the presence of lipid media successfully converts 40-45% of total lycopene to cis-isomers, creating a valuable research material for investigating the health benefits of lycopene. The accompanying analytical methods enable precise quantification of lycopene isomers, while the bioavailability assessment protocol offers a validated approach for evaluating absorption efficiency in human studies. By implementing these standardized procedures, researchers can generate comparable data across studies and advance our understanding of lycopene's role in human health and disease prevention.

References

Comprehensive Application Notes and Protocols: Lycopene Z-Isomerization Using Food-Derived Sulfur Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

Lycopene, a potent antioxidant carotenoid found predominantly in tomatoes and other red fruits, exists primarily in the all-E (all-trans) configuration in raw plant materials. However, recent research has demonstrated that Z-isomers (cis-isomers) of lycopene exhibit significantly higher bioavailability and bioaccessibility compared to their all-E counterpart. In fact, studies have shown that Z-isomers account for more than 50% of total lycopene in human serum and tissues despite representing less than 10% in raw tomatoes, indicating preferential absorption and/or in vivo isomerization [1] [2]. This enhanced bioavailability translates to superior health benefits, including increased antioxidant capacity, improved anticancer activity, and enhanced cardioprotective effects [3].

The isomerization process is significantly enhanced by certain food-derived sulfur compounds that act as natural catalysts. These compounds, including polysulfides and isothiocyanates, facilitate the conversion of all-E-lycopene to Z-isomers through mechanisms involving thiyl radical formation or electrophilic attack on the lycopene carbon chain [1] [4]. This document provides comprehensive application notes and detailed experimental protocols for leveraging food-derived sulfur compounds to enhance lycopene Z-isomerization in various food systems, particularly focusing on tomato-based products. The protocols are designed for researchers, food scientists, and product development professionals seeking to develop functional foods with enhanced lycopene bioavailability.

Catalyst Screening and Efficiency

Food-Derived Sulfur Compounds as Isomerization Catalysts

Extensive screening of sulfur-containing compounds and natural food ingredients has identified several highly effective catalysts for lycopene Z-isomerization. The table below summarizes the efficiency of various pure sulfur compounds and their natural sources in promoting Z-isomer formation under thermal conditions (typically 80°C for 1 hour).

Table 1: Efficiency of Sulfur-Containing Compounds in Promoting Lycopene Z-Isomerization

Compound Category Specific Compound/Food Source Z-Lycopene Content (%) Key Isomers Formed References
Pure Sulfur Compounds Alliin 68.91-77.1% 5-Z, 9-Z, 13-Z [5] [6]
Allicin 77.1% 5-Z, 9-Z, 13-Z [5]
Sulforaphane 75.84% 5-Z, 9-Z [5] [2]
Allyl isothiocyanate (AITC) Significant increase 5-Z, 9-Z, 13-Z [1]
Dimethyl trisulfide (DMTS) Significant increase 5-Z, 9-Z, 13-Z [1]
Natural Food Ingredients Garlic (fresh) 59.8-67.7% 5-Z, 9-Z, 13-Z [4]
Onion (fresh) 57.9-67.4% 5-Z, 9-Z, 13-Z [4]
Shiitake mushroom 44.2% 5-Z, 9-Z, 13-Z [1] [4]
Wasabi 61.1% 5-Z, 9-Z [4]
Leek 50.4% 5-Z, 9-Z, 13-Z [4]
Broccoli sprouts Significant increase 5-Z, 9-Z [2]
Seaweeds (Saccharina sp.) 66.5-82.8% 5-Z, 9-Z, 13-Z [4]
Bioaccessibility Enhancement

The enhancement of lycopene bioaccessibility through Z-isomerization represents a critical outcome of these catalytic processes. Research has demonstrated a direct correlation between Z-isomer content and bioaccessibility, as quantified by the partition factor (PF) in simulated digestion models.

Table 2: Bioaccessibility and Bioactivity of Z-Isoomer-Rich Lycopene

Lycopene Sample Z-Isomer Content Bioaccessibility (Partition Factor) Antioxidant Activity Anticancer Activity (HepG2 Cell Viability) References
Standard lycopene 5% 0.15 Baseline 45% at 20 μg/mL [3]
Thermally treated lycopene 30% 0.28 1.8× increase 35% at 20 μg/mL [3]
Z-isomer rich lycopene 55% 0.41 2.5× increase 22.54% at 20 μg/mL [3]
Tomato pulp + garlic juice 59.57% (increased from 12.14%) Significant improvement (p<0.01) Not specified Not specified [5]

Reaction Parameter Optimization

Effects of Critical Process Parameters

The efficiency of lycopene Z-isomerization is influenced by several critical parameters that must be optimized for maximum conversion. The following table summarizes the effects of these key parameters and their optimal ranges based on experimental findings.

Table 3: Optimization of Critical Parameters for Lycopene Z-Isomerization

Parameter Effect on Isomerization Optimal Range Effect on Degradation References
Temperature Increases isomerization rate exponentially 80-100°C Significant degradation above 120°C [1] [7]
Heating Time Increases Z-isomer yield up to equilibrium 60-120 minutes Prolonged heating (>180 min) increases degradation [2] [7]
Catalyst Concentration Higher concentration increases isomerization rate 0.5-2 mg/g in final mixture High concentrations may promote degradation [1]
Oil Content Essential for isomerization; acts as reaction medium 5-10% of total mixture Protects against degradation when present [4] [7]
Oxygen Exposure Minimal direct effect on isomerization Absence preferred Significant degradation when present [1] [7]
Detailed Parameter Effects
  • Temperature Effect: Research demonstrates that the isomerization rate increases significantly with temperature, with the optimal range between 80-100°C. At 40°C, minimal isomerization occurs, while temperatures above 120°C cause substantial lycopene degradation [1]. The percentage of Z-isomers can increase from approximately 30% at 60°C to over 70% at 100°C when effective catalysts are present.

  • Time Dependence: The isomerization reaction follows first-order kinetics, with the Z-isomer content increasing rapidly during the initial 60 minutes and gradually approaching equilibrium after 90-120 minutes. Extended heating beyond 120 minutes provides minimal additional isomerization while potentially increasing degradation side reactions [2].

  • Catalyst Concentration: The relationship between catalyst concentration and isomerization efficiency is dose-dependent up to a saturation point of approximately 1-2 mg/g in the final mixture. Beyond this point, no significant enhancement in Z-isomer yield is observed, and degradation may be accelerated [1].

Experimental Protocols

Protocol 1: Simulated Food System for Screening Sulfur Compounds

This protocol describes a simulated food system ideal for screening the efficacy of various sulfur-containing compounds in promoting lycopene Z-isomerization while minimizing interference from complex food matrices.

4.1.1 Materials and Reagents
  • All-E-lycopene standard (HPLC purity >98%)
  • Medium-chain triglyceride (MCT) oil or extra virgin olive oil
  • Sulfur-containing compounds: alliin, allicin, sulforaphane, allyl isothiocyanate (AITC), dimethyl trisulfide (DMTS)
  • Plant extracts: garlic juice, leek extract, shiitake extract, wasabi extract, horseradish extract
  • Organic solvents: methanol, acetonitrile, methyl tert-butyl ether (MTBE), hexane, ethyl acetate (HPLC grade)
  • Nitrogen gas for purging
  • Glass vials with Teflon-lined caps (20 mL)
4.1.2 Equipment
  • Water bath with temperature control (±0.5°C)
  • High-performance liquid chromatography (HPLC) system with photodiode array detector
  • Analytical balance (±0.0001 g)
  • Centrifuge
  • Vortex mixer
  • Ultrasonic bath
4.1.3 Procedure
  • Preparation of Oil Phase: Dissolve all-E-lycopene standard in MCT oil at a concentration of 400-500 μg/mL using gentle heating (40°C) and sonication to ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare aqueous solutions of sulfur-containing compounds at appropriate concentrations (typically 1-5 mg/mL in distilled water). For plant extracts, use fresh juice or aqueous extracts standardized for sulfur compound content.

  • Reaction System Assembly: Combine the oil phase and aqueous phase in a 3:1 ratio (v/v) in glass vials. The final concentration of sulfur compounds should be 0.5-2 mg/g in the total mixture.

  • Oxygen Removal: Purge the headspace of each vial with nitrogen gas for 1-2 minutes before sealing tightly to minimize oxidative degradation.

  • Thermal Treatment: Incubate the samples in a water bath at 80-100°C for 60-120 minutes with occasional shaking.

  • Reaction Termination: Immediately cool the samples in an ice-water bath to stop the reaction.

  • Sample Extraction: Add 5 mL of hexane:acetone (1:1, v/v) to each sample, vortex for 2 minutes, and centrifuge at 4000 × g for 10 minutes. Collect the organic layer and repeat the extraction twice. Combine the organic phases and evaporate under nitrogen stream.

  • HPLC Analysis: Redissolve the residue in 1 mL of MTBE:methanol (1:1, v/v) and analyze by HPLC using the method described in Section 6.1.

Protocol 2: Tomato Pulp Processing with Garlic Juice

This protocol describes the application of garlic juice as a food-grade catalyst for enhancing Z-isomerization in tomato pulp, representing a practical approach for developing functional tomato products.

4.2.1 Materials
  • Fresh, ripe tomatoes or tomato puree
  • Fresh garlic bulbs
  • Medium-chain triglyceride (MCT) oil or extra virgin olive oil
  • Nitrogen gas
4.2.2 Equipment
  • Blender or food processor
  • Water bath with temperature control
  • Centrifuge
  • HPLC system with photodiode array detector
  • Glass containers with lids
4.2.3 Procedure
  • Garlic Juice Preparation: Peel and crush fresh garlic bulbs, then juice using a commercial juicer or mortar and pestle followed by centrifugation at 10,000 × g for 15 minutes. Collect the supernatant and determine the alliin content (typically 21.20 mg/g in selected varieties) [5].

  • Tomato Pulp Preparation: Wash and chop fresh tomatoes, then blend into a homogeneous pulp. Determine the initial lycopene content and Z-isomer percentage (typically 12.14% in untreated pulp).

  • Reaction Mixture Preparation: Combine tomato pulp, garlic juice, and MCT oil in a ratio of 85:10:5 (w/w/w). For control samples, replace garlic juice with distilled water.

  • Oxygen Removal and Thermal Treatment: Transfer the mixture to glass containers, purge with nitrogen gas, seal tightly, and heat at 80-90°C for 60-90 minutes in a water bath with occasional mixing.

  • Cooling and Storage: Immediately cool the processed tomato pulp in an ice-water bath and store at -20°C until analysis.

  • Lycopene Extraction and Analysis: Extract lycopene using the method described in Section 6.1 and analyze by HPLC.

Analytical Methods

HPLC Analysis of Lycopene Isomers

Accurate quantification of lycopene isomers is essential for evaluating isomerization efficiency. The following method provides excellent separation of all-E and major Z-isomers of lycopene.

5.1.1 HPLC Conditions
  • Column: C30 reversed-phase column (4.6 × 250 mm, 5 μm) or Cosmosil Cholester column (4.6 × 250 mm, 5 μm)
  • Mobile Phase: Acetonitrile:methanol:MTBE (50:45:5, v/v/v) or acetonitrile:tetrahydrofuran (83:17, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 25°C
  • Detection: 472 nm (lycopene specific) and 360 nm (characteristic of cis-isomers)
  • Injection Volume: 20 μL
  • Run Time: 40 minutes
5.1.2 Identification and Quantification
  • Identify lycopene isomers by comparing retention times and spectral characteristics with authentic standards when available.
  • Use UV-visible spectral data, particularly the ratio of peak heights at 360 nm (cis-peak) to the major absorption peak, to confirm Z-isomers.
  • Quantify individual isomers using calibration curves prepared from all-E-lycopene standard, applying appropriate relative response factors for Z-isomers when available.
Bioaccessibility Assessment

The bioaccessibility of lycopene isomers can be evaluated using an in vitro digestion model followed by quantification of the micellarized fraction.

5.2.1 Procedure
  • Simulated Digestion: Subject the processed tomato samples to a standardized in vitro digestion model simulating gastric and intestinal phases.

  • Micelle Separation: Centrifuge the intestinal digest at 10,000 × g for 1 hour at 4°C to separate the micellar phase.

  • Extraction and Quantification: Extract lycopene from the micellar phase and quantify by HPLC as described in Section 6.1.

  • Calculation: Calculate bioaccessibility as the percentage of total lycopene recovered in the micellar phase relative to the original content in the sample.

Pathway Diagrams and Workflows

Experimental Workflow for Lycopene Z-Isomerization

The following diagram illustrates the complete experimental workflow for screening and optimizing lycopene Z-isomerization using food-derived sulfur compounds:

G Figure 1: Experimental Workflow for Lycopene Z-Isomerization Start Start PrepCatalyst Prepare Sulfur Catalysts (Pure compounds or plant extracts) Start->PrepCatalyst Screening Phase PrepSystem Prepare Reaction System (Oil phase + aqueous phase) PrepCatalyst->PrepSystem Deoxygenate Purge with Nitrogen Gas (Remove oxygen) PrepSystem->Deoxygenate ThermalTreat Thermal Treatment (80-100°C for 60-120 min) Deoxygenate->ThermalTreat Optimization Phase Extract Extract Lycopene (Hexane:Acetone) ThermalTreat->Extract Analyze HPLC Analysis (Isomer separation & quantification) Extract->Analyze Analysis Phase Evaluate Evaluate Bioaccessibility (In vitro digestion model) Analyze->Evaluate End End Evaluate->End

Mechanism of Sulfur-Compound Catalyzed Isomerization

The following diagram illustrates the proposed mechanism of sulfur-compound catalyzed isomerization of lycopene:

G Figure 2: Mechanism of Sulfur-Compound Catalyzed Lycopene Isomerization AllE all-E-Lycopene (Low bioavailability) Attack Radical Attack on Lycopene (Conjugated double bond system) AllE->Attack Substrate SulfurComp Sulfur Compound (Polysulfides or Isothiocyanates) RadicalForm Thiyl Radical Formation (RS• from heat-induced homolysis) SulfurComp->RadicalForm Heat activation RadicalForm->Attack Catalytic species Isomerized Z-Lycopene Isomers (5-Z, 9-Z, 13-Z configurations) Attack->Isomerized Rotation around double bond Result Enhanced Bioaccessibility & Bioactivity Isomerized->Result In vitro/ in vivo evidence

Conclusion and Applications

The application of food-derived sulfur compounds represents a safe, effective, and natural approach for enhancing the Z-isomerization of lycopene in tomato-based products and other lycopene-containing food systems. The protocols outlined in this document provide researchers with standardized methods for screening potential catalysts, optimizing reaction conditions, and evaluating the outcomes in terms of both isomerization efficiency and bioaccessibility enhancement.

The significant improvement in lycopene bioaccessibility achieved through Z-isomerization (from approximately 4.91% to over 77% Z-isomer content with optimal catalysts) translates to potentially substantial health benefits for consumers [5]. Furthermore, the use of food-grade catalysts such as garlic juice, broccoli sprouts, and shiitake mushroom eliminates safety concerns associated with chemical catalysts while providing additional bioactive compounds.

These application notes and protocols should serve as a foundation for developing functional food products with enhanced nutritional value, particularly for populations seeking to maximize the health benefits of lycopene-rich foods. Future research directions should focus on scaling up these processes for industrial applications, optimizing organoleptic properties, and conducting clinical trials to validate the health benefits observed in in vitro studies.

References

optimizing 5-cis-lycopene solubility in oil matrices

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: Why is cis-lycopene, particularly the 5-cis isomer, a primary target for oil enrichment?

  • Enhanced Bioavailability: cis-isomers of lycopene are significantly more bioavailable than the common all-trans form. One study found that lycopene from a cis-rich tangerine tomato juice was 8.5 times more bioavailable than that from a regular red tomato juice [1].
  • Greater Solubility: The bent structure of cis-isomers, like 5-cis-lycopene, makes them more soluble in oil matrices compared to the linear, planar all-trans form, which tends to crystallize [1] [2]. This higher solubility directly improves extraction efficiency and final product concentration [2].

Q2: What are the key factors that limit lycopene solubility in oil during extraction?

  • Isomeric Form: The all-trans isomer has very low solubility and tends to form crystals that suspend in oil rather than dissolve. In contrast, Z-(cis-) isomers form amorphous aggregates that are far more soluble [2].
  • Oil Co-Solvent Availability: In processes like Supercritical CO₂ extraction (SFE-CO₂), the amount of available oil (whether added or endogenous from seeds) can be a direct limiting factor. There is a maximum concentration of lycopene that a given volume of oil can dissolve [2].
  • Oil Composition: While one study found no significant difference in lycopene solubility among several common vegetable oils [3], the degree of oil unsaturation can influence the thermal degradation of carotenoids [4].

Q3: Besides heat, what methods can promote the formation of cis-lycopene isomers?

  • Food-Grade Catalysts: Certain plant-derived sulfur compounds are highly effective. Allicin (from garlic), alliin (its precursor), and sulforaphane (from broccoli) can catalyze isomerization due to their strong electrophilicity or ability to generate thyil radicals [3].
  • Use of Oils in SFE-CO₂: Using vegetable oils as a co-solvent in SFE-CO₂ has been shown to produce oleoresins with a higher cis-lycopene content compared to traditional solvent extracts [5].

Troubleshooting Guide

Problem & Phenomenon Root Cause Proposed Solution

| Low Extraction Yield Low lycopene recovery from biomass into oil. | • Predominance of all-trans crystals with low solubility. • Insufficient oil to act as co-solvent, reaching solubility limit [2]. • Inefficient energy input for matrix disruption. | • Promote isomerization to cis-forms prior to/during extraction using heat or catalysts [3]. • Increase oil-to-solid ratio or use oil from tomato seeds as an endogenous co-solvent [2]. • Use high-intensity ultrasound (e.g., 20 kHz, 80% amplitude) to disrupt cell walls [4]. | | Poor Cis-Isomer Ratio Final product has low proportion of cis-lycopene. | • Mild processing conditions insufficient for isomerization. • Lack of catalytic agents to drive the reaction. | • Apply controlled heat (e.g., 60-100°C) [5] [6]. • Add natural catalysts like garlic juice (rich in alliin) or broccoli sprout extracts [3]. | | Rapid Lycopene Degradation Loss of lycopene and antioxidant activity during processing/storage. | • Exposure to light, oxygen, and high temperatures [7]. • Pro-oxidant effect from highly unsaturated oils [4]. | • Use an inert atmosphere (e.g., N₂ gas) during processing [5]. • Store oleoresins in the dark, at low temperatures (-20°C) [4] [5]. • Consider using oils with a balanced fatty acid profile. |

Experimental Data for Formulation

The table below summarizes key quantitative data to inform your experimental design.

Table 1: Solubility and Isomerization Performance Data

Parameter Value / Observation Context / Condition Source
cis-Lycopene Bioavailability 8.5-fold increase Tangerine tomato juice (94% cis) vs. red tomato juice (10% cis) in human study. [1]
Lycopene Solubility in Oils ~350-430 μg/mL Highest in MCT oil; lowest in sesame oil. No significant statistical difference between seven common oils tested. [3]
Optimal Catalyst Concentration 0.5 mg/mL (Alliin) In MCT oil; higher concentrations did not significantly increase final cis-lycopene yield. [3]
Effective Temperature Range 60°C - 100°C For thermal isomerization in an oil matrix; higher temperatures increase rate but also degradation. [5]
Ultrasound Extraction Parameters 20 kHz, 80% amplitude, 40s on/20s off, 20 min, 40°C Effective protocol for extracting lycopene from tomato waste into various vegetable oils. [4]

Detailed Experimental Protocols

Protocol 1: High-Intensity Ultrasound-Assisted Extraction into Oil This method is effective for initial extraction from tomato powder, reducing the use of conventional solvents [4].

  • Preparation: Mix freeze-dried tomato powder with a selected vegetable oil (e.g., olive, grape seed, peanut) in a concentration of 5:1 (v/w).
  • Sonication: Sonicate using a high-intensity ultrasound probe (e.g., 20 kHz frequency) at 80% amplitude for 20 minutes. Use pulsations (e.g., 40s on, 20s off) to control heating.
  • Temperature Control: Maintain temperature around 40°C by placing the sample container in an ice bath.
  • Separation: Centrifuge the sonicated sample (e.g., 10 min at 4°C) to separate the oil supernatant (containing lycopene) from the solid residue.
  • Storage: Collect the supernatant and store in amber vials at low temperature, protected from light.

Protocol 2: Catalytic Isomerization using Food-Grade Sulfur Compounds This protocol uses natural catalysts to enhance the cis-lycopene content in an oil-based system [3].

  • Matrix Preparation: Dissolve a known amount of a lycopene standard or extract in a medium-chain triglyceride (MCT) oil.
  • Catalyst Addition: Add a food-grade catalyst. For example, use purified alliin at a concentration of 0.5 mg/mL, or incorporate alliin-rich garlic juice.
  • Heat Treatment: Incubate the mixture at a controlled temperature between 60°C and 80°C for a defined period (e.g., 1 hour).
  • Analysis: Monitor the change in the lycopene isomeric profile using HPLC-DAD. Expect an increase in Z-(cis-) isomers, particularly 5-Z, 9-Z, and 13-Z-lycopene.

Workflow and Process Visualization

The following diagrams outline the core experimental workflow and the mechanism of catalytic isomerization.

G cluster_0 Key Parameters cluster_1 Key Parameters cluster_2 Key Parameters Start Start: Tomato Raw Material (High all-trans Lycopene) P1 Pre-Treatment: • Freeze-Drying • Grinding to Powder Start->P1 P2 Oil Mixing & Isomerization P1->P2 P3 Extraction Enhancement P2->P3 A1 • Oil Type (e.g., MCT, Olive) • Catalyst (e.g., Alliin) • Temperature (60-100°C) P2->A1 P4 Separation & Analysis P3->P4 A2 • Ultrasound (20kHz, 40°C) • Agitation (17h, Room Temp.) P3->A2 End End: Lycopene-Enriched Oil (High 5-cis Isomer Content) P4->End A3 • Centrifugation • HPLC for Isomer Ratio P4->A3

Diagram 1: Workflow for Optimizing this compound in Oil

This flowchart provides a complete overview of the process, from raw material to the final analyzed product, integrating the key parameters for each major step as found in the literature [4] [3].

G Catalyst Sulfur Catalyst (e.g., Alliin/Allicin) TransLyc all-trans-Lycopene (Linear, Crystalline) Catalyst->TransLyc 1. Generates Thyil Radicals 2. Strong Electrophilicity CisLyc 5-cis-/Z-Lycopene (Bent, Oil-Soluble) TransLyc->CisLyc Isomerization

Diagram 2: Mechanism of Catalytic Isomerization

This simplified diagram illustrates the proposed molecular mechanism by which sulfur-containing compounds catalyze the conversion of all-trans-lycopene to its more soluble cis-isomers [3].

References

improving 5-cis-lycopene bioaccessibility in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Evidence-Based Answer & Troubleshooting Tips
What is the most effective method to increase the proportion of 5-cis-lycopene in a tomato matrix? Use food-grade sulfur-containing compounds as catalysts during heating. Allicin, alliin, and sulforaphane are highly effective, converting up to 77% of total lycopene to the cis-form in a model system [1] [2].
Why is my cis-lycopene yield low even after heat treatment? Heat alone has limited efficacy. Ensure you are using an effective catalyst. Check that your system contains digestible lipids, as they are crucial for forming micelles that solubilize cis-isomers [1] [3].
My lycopene is degrading during processing. How can I prevent this? Monitor time and temperature closely. While sulfur-compounds promote isomerization, excessive heating will cause degradation. Using an oil phase (like MCT oil) can protect lycopene and improve its stability during processing [1] [4].
What is the best delivery system to ensure high bioaccessibility in final products? Oil-in-water (O/W) emulsions, particularly Pickering emulsions or nanoemulsions, are highly effective. They protect lycopene during digestion and enhance its incorporation into mixed micelles. Emulsions stabilized with tannic acid-starch complexes or using olive pomace oil have shown excellent results [4] [5] [6].
How can I verify that my process has successfully increased 5-cis-lycopene bioaccessibility? You must follow a validated in vitro digestion protocol (like INFOGEST) and use HPLC-DAD-MS/MS for analysis. The key metric is the % bioaccessibility, calculated as (lycopene in micellar phase / lycopene in original sample) × 100 [7] [5] [6].

Detailed Experimental Protocols

Protocol 1: Isomerization using Sulfur-Containing Catalysts

This method is adapted from a 2025 study that created a novel tomato pulp with high cis-lycopene content [1] [2].

  • Objective: To convert all-trans-lycopene into bioaccessible cis-isomers (including 5-cis) in a simulated food system.
  • Materials:
    • All-trans-lycopene standard
    • Medium-Chain Triglyceride (MCT) Oil
    • Catalysts: Allicin, Alliin, or Sulforaphane standards (alternatively, use garlic juice as a source of alliin)
    • Simulated aqueous food matrix (e.g., tomato pulp)
  • Methodology:
    • Dissolve Lycopene: Dissolve all-trans-lycopene in MCT oil.
    • Create Biphasic System: Combine the lycopene-oil phase with an aqueous phase containing your chosen sulfur catalyst (e.g., alliin at a determined concentration).
    • Heat Treatment: Heat the mixture at 100°C for 60 minutes. This thermal energy is essential for the isomerization reaction to proceed.
    • Analysis: Post-treatment, analyze the lycopene isomer profile using HPLC. Expect a significant increase in total Z-lycopene (up to ~77%) [1] [2].
  • Mechanism: The sulfur compounds act as catalysts due to their strong electrophilicity or ability to generate thyil radicals, which promote the rearrangement of double bonds from trans to cis [1].

G A All-trans-Lycopene in MCT Oil C Heat Treatment (100°C for 60 min) A->C B Aqueous Phase with Sulfur Catalyst (e.g., Alliin) B->C D Isomerization Reaction (Via Thyil Radicals/Electrophilicity) C->D E High cis-Lycopene Mixture (Up to 77% cis-isomers) D->E

Protocol 2: Encapsulation for Enhanced Stability & Bioaccessibility

This protocol is based on studies using emulsions to protect and deliver lycopene [4] [5] [6].

  • Objective: To encapsulate lycopene in a stable emulsion system that protects it from degradation and improves its bioaccessibility during in vitro digestion.
  • Materials:
    • Lycopene extract (can be pre-isomerized)
    • Carrier Oil (Olive Pomace Oil, Sunflower Oil, MCT Oil)
    • Emulsifiers (Tween 20, Pectin, Tannic Acid-Starch Complexes)
    • High-Speed Homogenizer, High-Pressure Homogenizer (HPH)
  • Methodology:
    • Prepare Oil Phase: Dissolve lycopene in the chosen carrier oil.
    • Prepare Water Phase: Dissolve the emulsifier in water.
    • Pre-Emulsify: Mix the oil and water phases using a high-speed homogenizer (e.g., 14,000 rpm for 3-5 min) to create a coarse emulsion.
    • Fine Homogenization: Pass the coarse emulsion through a High-Pressure Homogenizer (e.g., 100 MPa for 5 cycles) to form a fine nanoemulsion with droplet sizes < 300 nm.
    • Digestion Simulation: Subject the emulsion to the INFOGEST in vitro digestion protocol (Oral, Gastric, Intestinal phases).
    • Bioaccessibility Analysis: Centrifuge the intestinal digesta to collect the micellar phase. Analyze lycopene content in this phase via HPLC to calculate bioaccessibility [5] [6].
  • Mechanism: The emulsion droplets protect lycopene from harsh gastric conditions. In the intestine, lipids are digested, and the small droplet size provides a large surface area for the rapid formation of mixed micelles that incorporate cis-lycopene [5].

G A Lycopene in Carrier Oil C High-Speed Homogenization (Coarse Emulsion) A->C B Emulsifier in Water B->C D High-Pressure Homogenization (Nanoemulsion <300 nm) C->D E In Vitro Digestion (INFOGEST) D->E F Micelle Formation in Small Intestine E->F G Bioaccessible Lycopene in Micellar Phase F->G


Summary of Key Quantitative Data

Table 1: Efficacy of Different Sulfur-Containing Catalysts

Data derived from a simulated food system study [1] [2].

Catalyst Optimal Heating Conditions Total Z-Lycopene Content Key Isomers Enhanced
Allicin 100°C, 60 min 77.1% 9-Z, 5-Z
Sulforaphane 100°C, 60 min 75.8% 9-Z, 5-Z
Alliin 100°C, 60 min 68.9% 9-Z, 5-Z
Control (Heat Only) 100°C, 60 min 4.9% -
Table 2: Bioaccessibility of Lycopene from Different Emulsion Systems

Comparative data from various encapsulation studies [5] [6].

Emulsion System / Lipid Phase Key Feature Lycopene Bioaccessibility
Olive Pomace Oil (OPO) Nanoemulsion Long-chain fatty acids 53.8%
Pickering Emulsion (Tannic Acid-Starch) Excellent physical stability >50% (vs. 20% in conventional emulsions) [4]
Sunflower Oil Nanoemulsion Long-chain fatty acids ~40-50%
Fish Oil Nanoemulsion Rich in polyunsaturated fats 40.1%

Key Takeaways for Your Research

  • Combine Strategies for Best Results: First isomerize lycopene using catalytic food ingredients, then encapsulate the optimized mixture within a stable emulsion delivery system.
  • Validate with INFOGEST: Always use a standardized in vitro digestion protocol to accurately assess bioaccessibility, as this is the most relevant endpoint for predicting human absorption.
  • Prioritize Food-Grade Materials: The most effective recent methods use food-grade catalysts (e.g., garlic juice) and emulsifiers (e.g., starch, pectin), which are suitable for developing functional foods and supplements [1] [6].

References

controlling lycopene isomerization during food processing

Author: Smolecule Technical Support Team. Date: February 2026

Lycopene Isomerization: Troubleshooting Guide

This guide addresses common challenges in experiments.

Problem Possible Causes Recommended Solutions
Low Z-isomer yield during thermal processing Inefficient isomerization catalysts; Suboptimal temperature/time parameters [1] [2] Introduce food-derived catalysts (e.g., garlic, onion, shiitake mushroom, specific seaweeds); Add a small amount of oil (e.g., olive oil) as a reaction mediator; Optimize heating (e.g., 80°C for 1 hour) [2].
High lycopene degradation during processing Excessive heat or light exposure; Presence of pro-oxidant metals (Cu²⁺, Fe³⁺); Oxygen exposure during processing [3] [4] Strictly control temperature and time; Use airtight containers and inert gas (e.g., nitrogen) purging; Avoid contact with pro-oxidant metals; Work under subdued lighting [4] [5].
Poor Z-isomer stability in final product High sensitivity of Z-isomers to light, heat, and oxygen; Lack of protective delivery systems [3] For oil-based systems, incorporate antioxidants like α-tocopherol [3]; For other products, utilize encapsulation technologies (e.g., nanoemulsions, nanoliposomes) to shield lycopene from environmental stressors [6] [3].
Inconsistent isomerization results between batches Variations in food matrix composition (e.g., proteins, cellulose); Inconsistent concentration of catalytic compounds in natural ingredients [1] Use a simulated food system to standardize initial conditions [1]; For natural catalysts, consider using standardized extracts (e.g., alliin from garlic) instead of raw ingredients to ensure consistent concentration [1].
Low bioaccessibility of Z-isomers in vitro Poor release from the food matrix; Re-isomerization or degradation in the digestive tract [3] Ensure processing increases the Z-isomer content, as they are more soluble in bile acid micelles [3]; Combine lycopene with lipids to facilitate incorporation into mixed micelles during digestion [1].

Detailed Experimental Protocols

Here are methodologies for two key approaches to enhance lycopene Z-isomerization, based on recent research.

Protocol 1: Z-Isomerization using Plant-Derived Sulfur Compounds

This method uses alliin-rich garlic juice as a food-grade catalyst to create a tomato pulp high in bioaccessible Z-lycopene [1].

  • Preparation of Garlic Juice Catalyst:

    • Fresh garlic is peeled and homogenized with deionized water at a ratio of 1:2 (w/v).
    • The homogenate is centrifuged (e.g., 10,000 × g for 20 minutes at 4°C).
    • The resulting supernatant (garlic juice) is collected and filtered. The alliin concentration should be determined, for example, via HPLC [1].
  • Isomerization Reaction:

    • Simulated Food System: To study the reaction precisely, create a system of MCT oil (containing dissolved lycopene) and an aqueous phase. Add the prepared garlic juice to the aqueous phase. A typical concentration is 5 mg/mL of alliin in the total system [1].
    • Tomato Pulp System: Directly mix raw tomato pulp with the garlic juice catalyst.
    • Heat the mixture at 80°C for 1 hour with continuous stirring [1].
  • Analysis:

    • After heating, extract lycopene from the system using organic solvents like a hexane:acetone:ethanol mixture (2:1:1, v/v/v).
    • Analyze the lycopene isomer profile using HPLC with a C30 column,
    • This method has been shown to significantly increase the percentage of total Z-lycopene and enhance its bioaccessibility [1].
Protocol 2: Screening for Food Ingredients that Promote Isomerization

This protocol is useful for discovering and evaluating the efficacy of various food ingredients in promoting Z-isomerization [2].

  • Sample Preparation:

    • Obtain tomato puree. Determine its baseline lycopene and Z-isomer content.
    • The food ingredient to be tested (e.g., fresh vegetable, mushroom, dried seaweed) is homogenized.
    • Mix the tomato puree with the test ingredient. A small amount of oil (e.g., 5% olive oil) must be added as a necessary mediator [2].
  • Heat Treatment:

    • Heat the mixture at 80°C for 1 hour [2].
  • Evaluation:

    • After heating, extract and analyze lycopene as described in Protocol 1.
    • Compare the total Z-isomer content and the specific (5Z)-lycopene content in the treated sample versus a control (tomato puree with oil, but without the test ingredient).
    • Ingredients like garlic, onion, shiitake mushroom, and seaweeds (kombu) have been shown to markedly increase the Z-isomer proportion [2].

Experimental Workflow for Lycopene Isomerization

The following diagram illustrates the logical workflow for planning and executing experiments on lycopene isomerization, incorporating the key methods and considerations discussed.

cluster_methods Select Primary Method cluster_considerations Critical Control Parameters Start Define Isomerization Goal Method Choose Isomerization Method Start->Method Thermal Apply Heat (e.g., 80°C for 1h) Method->Thermal Thermal Catalytic Add Catalyst Method->Catalytic Catalytic Biological Use Enzymatic/Intestinal Homogenate Systems Method->Biological Biological (in-vitro) Matrix Define Food/Model System Method->Matrix Analysis Analyze Outcome Thermal->Analysis CatChoice Catalyst Type? Catalytic->CatChoice Catalytic->Analysis Biological->Analysis FoodGrade FoodGrade CatChoice->FoodGrade Food-Grade Chemical Chemical CatChoice->Chemical Chemical (e.g., I₂) Ingredient e.g., Garlic (alliin), Onion, Seaweed FoodGrade->Ingredient WithOil Promotes isomerization and bioavailability Matrix->WithOil With Lipid WithoutOil Isomerization is limited Matrix->WithoutOil Aqueous WithOil->Analysis WithoutOil->Analysis Success Proceed to Stability & Bioaccessibility Testing Analysis->Success High Z-isomer yield & Low degradation Failure Failure Analysis->Failure Low yield or High degradation Light Light Exposure Oxygen Oxygen Level Metals Pro-oxidant Metals TroubleshootGuide Review Troubleshooting Guide Failure->TroubleshootGuide Consult Troubleshooting Table

References

Strategies to Minimize 5-cis-Lycopene Oxidation

Author: Smolecule Technical Support Team. Date: February 2026

The stability of lycopene, including its 5-cis isomer, is compromised by its structure of multiple conjugated double bonds, making it susceptible to oxygen, light, heat, and metals [1] [2] [3]. The following table summarizes the primary protective strategies:

Factor Mechanism of Degradation Recommended Mitigation Strategy
Oxygen Oxidative degradation breaks lycopene molecule, causing color loss and off-flavors [4] [1]. Store under vacuum or inert atmosphere (e.g., nitrogen) [1] [5]. Use air-tight containers.
Light Exposure induces trans-to-cis isomerization and accelerates oxidation [4] [1]. Store in complete darkness. Use amber glass or opaque containers.
Heat High temperatures cause isomerization and increase oxidation rate [4] [5]. Store at low temperatures (e.g., refrigeration or freezing). Avoid thermal processing where possible.
Metals Metal ions (e.g., Cu²⁺, Fe³⁺) act as catalysts for oxidation [1]. Avoid contact with metal equipment during processing and storage. Use chelating agents if feasible.
Acids Acidic conditions can promote lycopene degradation [5] [6]. For liquid formulations, maintain a neutral pH during storage [6].

Advanced Formulation and Experimental Approaches

For enhanced protection, consider formulation science and specific experimental protocols.

Utilize Encapsulation and Antioxidants Research shows that encapsulating lycopene in oil-in-water emulsions can physically isolate it from pro-oxidants in the aqueous phase [6]. The choice of emulsifier and antioxidant is critical:

  • Emulsifiers: Emulsifiers with larger hydrophilic groups (e.g., Polyoxyethylene 100 stearyl ether) can form a more dense interfacial film, providing a better barrier against pro-oxidants [6].
  • Antioxidants: Incorporating lipophilic antioxidants (e.g., tert-butylhydroquinone, TBHQ) directly into the oil phase is highly effective at inhibiting lycopene degradation, more so than amphiphilic antioxidants, as they are located where oxidation initiates [6].

Experimental Protocol: Testing Stability in Emulsions This methodology, adapted from a 2020 study, provides a framework for testing the efficacy of different stabilizers [6].

  • Prepare Emulsion: Dissolve 5-cis-lycopene (e.g., 30 µmol/kg) in medium-chain triglycerides (MCT). Prepare an aqueous phase with a selected emulsifier (e.g., 0.1-14.0 mM). Homogenize the oil (5% w/w) and aqueous (95% w/w) phases using a high-speed blender followed by a microfluidizer (e.g., 5 passes at 100 MPa).
  • Add Antioxidant: Incorporate a lipophilic antioxidant like TBHQ (e.g., 15 µmol/kg emulsion) into the oil phase prior to homogenization.
  • Adjust pH: Adjust the pH of the emulsion to the desired value for your study (e.g., pH 7 for general storage, pH 3 to simulate acidic food products) [6].
  • Storage Study: Store the emulsions in the dark at controlled temperatures (e.g., 25°C). Periodically sample the emulsion.
  • Analyze Lycopene Content: Extract lycopene from the emulsion and quantify the concentration of the 5-cis isomer using High-Performance Liquid Chromatography (HPLC).

The diagram below illustrates this multi-layered defense strategy for stabilizing this compound.

cluster_primary Primary Storage Defenses cluster_advanced Advanced Formulation Strategies Lycopene Lycopene O2 Exclude Oxygen Lycopene->O2 Light Block Light Lycopene->Light Heat Control Temperature Lycopene->Heat Metals Avoid Metal Ions Lycopene->Metals Encapsulation Encapsulation in Emulsions Lycopene->Encapsulation Antioxidants Add Lipophilic Antioxidants Lycopene->Antioxidants Outcome Stable this compound O2->Outcome Light->Outcome Heat->Outcome Metals->Outcome Emulsifier Select Dense Interfacial Film Encapsulation->Emulsifier Antioxidants->Emulsifier Synergy Emulsifier->Outcome

References

Methods to Increase 5-cis-Lycopene Partition Factor

Author: Smolecule Technical Support Team. Date: February 2026

Method Category Specific Technique Key Factor / Catalyst Effect on 5-cis & Total Z-isomers Key Findings
Thermal Isomerization with Food-Grade Catalysts [1] Heating in oil with sulfur compounds Allicin, Alliin, Sulforaphane Increased total Z-isomer content, including 5-cis [1]. Catalysts generate thiyil radicals or act as strong electrophiles, significantly promoting isomerization over degradation [1].
Thermal Isomerization & Crystallization [2] Heating in solvent (CH2Cl2) & anti-solvent crystallization Thermal energy, Acetone Produced samples with 55% total Z-isomers; 5-cis is a major stable isomer [2]. Higher Z-isomer ratio (55%) correlated with a higher partition factor, indicating greater bioaccessibility [2].
Pre-harvest Light Treatment [3] Supplemental Blue Light on tomato plants Specific light wavelengths Increased 5-cis-lycopene in harvested tomato fruits [3]. Blue light upregulates carotenoid biosynthesis genes and may directly or indirectly (e.g., via hormones) induce isomerization [3].

Detailed Experimental Protocols

Here are the step-by-step methodologies for the key approaches cited in the research.

Post-Harvest: Catalytic Isomerization in a Food-Grade Oil System [1]

This method uses a simulated food system (oil and water) to test the catalytic effects of sulfur-containing compounds.

  • Materials: Medium-Chain Triglyceride (MCT) oil, lycopene standard, plant extracts or purified sulfur compounds (e.g., alliin from garlic, sulforaphane from broccoli), heating equipment.
  • Procedure:
    • Dissolve Lycopene: Prepare a lycopene solution in MCT oil at a known concentration (e.g., ~400 µg/mL).
    • Add Catalyst: Introduce the sulfur-containing catalyst (e.g., 1.0 mg/mL of alliin) into the oil system.
    • Heat Treatment: Heat the mixture at a controlled temperature (e.g., 75°C). The study found that increasing temperature from 55°C to 95°C enhanced isomerization efficiency.
    • Sample and Analyze: At regular intervals, take samples and analyze the lycopene isomer profile using High-Performance Liquid Chromatography (HPLC).
  • Troubleshooting FAQ:
    • Q: Why is my lycopene degrading instead of isomerizing? A: Excessive heat or prolonged heating without an efficient catalyst favors degradation. Solution: Optimize the time-temperature combination and ensure the use of an effective catalyst like alliin to steer the reaction towards isomerization [1].
    • Q: Can I use other vegetable oils? A: Yes, but with caution. While MCT oil showed slightly higher lycopene solubility, oils like sesame oil may have pro-oxidant effects that promote degradation. It is crucial to test the oil's compatibility with lycopene [1].
Post-Harvest: Thermal Isomerization and Anti-Solvent Crystallization [2]

This protocol describes preparing lycopene samples with defined Z-isomer ratios for bioaccessibility testing.

  • Materials: Fresh tomatoes, dichloromethane (CH₂Cl₂), acetone, nitrogen (N₂) gas, ultrasonic homogenizer, centrifuge, oil bath.
  • Procedure:
    • Extract Lycopene: Homogenize tomatoes and extract repeatedly with CH₂Cl₂ until the filtrate is colorless. Combine and concentrate the extracts.
    • Thermal Isomerization: Dissolve the extract in CH₂Cl₂ (e.g., 0.1 mg/mL) and heat under reflux at 50°C in an oil bath for up to 12 hours. Purge the system with N₂ to prevent oxidative degradation.
    • Crystallization: After reaction, evaporate the solvent and re-dissolve the residue in a small volume of warm acetone (40°C). Perform anti-solvent crystallization at 4°C to separate crystals (enriched in all-E-lycopene) from the filtrate (enriched in Z-isomers).
    • Determine Partition Factor (PF): To measure bioaccessibility, dissolve the prepared lycopene samples in acetone and mix with a bile salt solution. After drying, add a lipophilic phase (e.g., oil). The Partition Factor (PF) is calculated as: PF = (concentration of lycopene in the oil phase) / (total concentration of lycopene). A higher PF indicates higher bioaccessibility [2].
Pre-Harvest: Supplemental Lighting in Greenhouse [3]

This approach increases this compound content directly in the fruit during growth.

  • Plant Material & Growth: Grow tomato plants (e.g., varieties 'Plum Regal' and 'TAM-Hot-Ty') under controlled greenhouse conditions.
  • Light Treatment: Apply supplemental blue light (e.g., 70 µmol m⁻² s⁻¹) for 16 hours per day. The study compared blue light, UV-B, and a combination, finding blue light most effective for enhancing cis-lycopene isomers.
  • Sample Analysis: Harvest fruits at the red ripe stage. Extract and analyze carotenoids using UHPLC to quantify the levels of specific isomers, including this compound [3].

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow for the two main experimental approaches.

post_harvest Start Start: Lycopene Source A Extract lycopene into oil or solvent Start->A B Apply Method A->B C1 Add food-grade catalyst (e.g., Alliin, Sulforaphane) B->C1 C2 Apply controlled heat (e.g., 50-75°C) B->C2 C1->C2 C3 Optional: Anti-solvent crystallization step C2->C3 D Analyze isomer profile via HPLC C3->D Result Outcome: Enriched this compound with higher Partition Factor D->Result

Workflow for Post-Harvest Enrichment of this compound

pre_harvest Start Start: Growing Tomato Plants A Apply supplemental blue light treatment Start->A B Harvest fruits at red ripe stage A->B C Extract and analyze carotenoids via UHPLC B->C Result Outcome: Increased this compound content in fruit tissue C->Result

Workflow for Pre-Harvest Enrichment of this compound

Key Insights for Researchers

  • Synergistic Combinations: Consider combining pre- and post-harvest methods. Using tomatoes already enriched with cis-isomers through light treatment as a starting material for catalytic processing could yield even higher final concentrations of this compound [3] [1].
  • Beyond this compound: The partition factor indicates general bioaccessibility. Research shows that higher total Z-isomer content not only improves bioaccessibility but also enhances antioxidant activity and cytotoxic effects on cancer cells like HepG2, with 55% Z-isomer content showing superior results [2].

References

optimizing heating conditions for 5-cis-lycopene retention

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting FAQ

Here are answers to some frequently asked questions about optimizing lycopene isomerization:

Q1: Why is my total lycopene content decreasing significantly during heat treatment? Lycopene degradation is often due to excessive temperatures, prolonged heating, or exposure to oxygen. To maximize retention:

  • Control Temperature and Time: Use moderate temperatures (e.g., 80°C) and monitor the time carefully. Research shows lycopene retention can be over 90% at 80°C for 1 hour [1].
  • Use an Oil Medium: Lycopene is fat-soluble. Using medium-chain triglyceride (MCT) oil or olive oil as a reaction medium can protect it from degradation and facilitate isomerization [2] [1].
  • Avoid Strong Catalysts in High Concentrations: Iodine and carbon disulfide are effective catalysts but may promote degradation if not carefully controlled [1].

Q2: Which food-derived compounds can safely and effectively promote 5-Z isomer formation? Certain sulfur-containing compounds from common foods are excellent, food-grade catalysts for cis-isomerization [2] [1]. The table below summarizes the most effective ones and their sources:

Catalytic Compound Primary Food Sources Key Characteristic / Mechanism
Allicin Fresh Garlic Highly electrophilic; rapidly generates thiyil radicals [2].
Alliin Garlic, Onion, Leek Precursor to allicin; converts during processing [2] [1].
Sulforaphane Broccoli, Radish, Wasabi An isothiocyanate with strong electrophilicity [2] [1].
Polysulfides (e.g., Diallyl Disulfide) Garlic, Onion, Seaweeds Contains disulfide bonds; promotes isomerization via radical mechanisms [1].

Q3: My Z-isomer ratio is improving, but the 5-Z content remains low. How can I target this specific isomer? While most catalysts increase total Z-isomers, some ingredients are particularly effective at promoting the 5-Z isomer. Consider incorporating these into your tomato-based system [1]:

  • Dried Kurome Seaweed (Ecklonia kurome)
  • Dried Ma-Kombu Seaweed (Saccharina japonica)
  • Wild Rocket
  • Wasabi
  • Fresh Garlic Juice (as a food-grade catalyst source) [2]

Detailed Experimental Protocol

This protocol is adapted from research that successfully produced tomato pulp with high Z-lycopene content using garlic juice as a catalyst [2].

Objective: To create a tomato pulp enriched with 5-cis-lycopene and other Z-isomers using plant-derived sulfur compounds.

Materials:

  • Primary Ingredient: Tomato pulp or puree.
  • Catalyst Source: Fresh garlic juice (rich in alliin/allicin). Alternatives: onion juice, broccoli sprout extract [2] [1].
  • Reaction Medium: MCT oil, olive oil, or other edible vegetable oils [2].
  • Equipment: Water bath, homogenizer, HPLC system with a C30 or C16 alkylamide column for lycopene isomer separation [2] [3].

Procedure:

  • Preparation of Reaction Mixture: Mix tomato pulp with a small amount of oil (e.g., 5-10% w/w). Then, incorporate the garlic juice. The study used a model system with lycopene dissolved in MCT oil for mechanistic clarity [2].
  • Heat Treatment: Heat the mixture at 70-80°C for 30-60 minutes. This temperature range effectively promotes isomerization while minimizing degradation [2] [1].
  • Extraction: After heating, lycopene is extracted from the mixture using organic solvents like dichloromethane or hexane. The extract is then filtered and concentrated [3].
  • HPLC Analysis:
    • Column: Use a C30 or C16 alkylamide column that can resolve lycopene isomers [2] [3].
    • Mobile Phase: Employ a gradient of solvents, for example, methanol/water and methyl tert-butyl ether [3].
    • Detection: Use a diode-array detector (DAD), detecting lycopene at around 472 nm [3].
    • Quantification: Identify and quantify all-E- and Z-isomers (5-Z, 9-Z, 13-Z) by comparing with standards and using relative response factors for accurate quantification of cis-isomers [3].

Expected Outcomes & Data

The table below summarizes the effects of different catalysts based on experimental findings:

Catalyst / Condition Total Z-Isomer Increase Key Experimental Findings
Garlic Juice / Allicin High Significantly catalyzes isomerization; efficiency increases with concentration and temperature (70-90°C) [2].
Onion High In tomato puree with oil, can increase Z-isomer content to 57.9-67.4% (vs. ~30% in control) after heating at 80°C for 1h [1].
Shiitake Mushroom Moderate Increases Z-isomer content to 44.2% under the same conditions [1].
Iodine (e.g., from Seaweed) High Dried ma-kombu seaweed can increase Z-isomer content to 82.8% [1].
Thermosonication Improves Retention A non-thermal alternative. Optimal for watermelon juice: 25°C, 2 min, which increased lycopene content to 8.10 mg/100g [4].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the experiment, from preparation to analysis.

Start Start: Experiment Setup Prep Prepare Reaction Mixture Start->Prep Sub1 • Tomato Pulp • Oil (MCT/Olive) • Catalyst (e.g., Garlic Juice) Prep->Sub1 Heat Heat Treatment (70-80°C for 30-60 min) Extract Lycopene Extraction Heat->Extract Sub2 • Use organic solvents (e.g., Dichloromethane) Extract->Sub2 Analyze HPLC Analysis & Quantification Sub3 • C30/C16 Column • Isomer Separation • Calculate % Z-isomers Analyze->Sub3 End End: Data Interpretation Sub1->Heat Sub2->Analyze Sub3->End

Catalyst Mechanism Diagram

This diagram outlines the conceptual mechanism of how sulfur-containing catalysts promote lycopene Z-isomerization.

Catalyst Sulfur Catalyst (Allicin, Polysulfides, Isothiocyanates) Mech1 Generation of Thiyl Radicals Catalyst->Mech1 Mech2 Electrophilic Attack Catalyst->Mech2 Outcome Formation of Cis-lycopene Isomers Mech1->Outcome Mech2->Outcome CisLycopene Z-Isoners (e.g., 5-Z) (High Bioavailability) Outcome->CisLycopene Lycopene All-E-Lycopene (Low Bioavailability) Lycopene->Catalyst

References

What Methods Can Promote 5-cis-Lycopene Formation?

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key methods identified for promoting 5-cis-lycopene formation, which are detailed in the subsequent sections.

Method Additive/Condition Key Findings & Mechanism Experimental Context
Pre-harvest Light Treatment [1] Supplemental Blue Light Consistently enhanced this compound, 9-cis-lycopene, and 13-cis-lycopene in tomato fruits. Believed to enhance isomerization via light-induced signal transduction or indirect hormonal regulation. Greenhouse-grown tomato plants (Solanum lycopersicum), two varieties ('Plum Regal' and 'TAM-Hot-Ty').
Chemical Isomerization [1] Sulforaphane (food-grade catalyst) Enhanced trans-lycopene conversion to over 60% cis-lycopene without organic solvents. In vitro chemical process (specific experimental context not detailed).
Complexation [2] β-cyclodextrins (β-CD) and 2-hydroxypropyl-β-cyclodextrin (HP-CD) Forms inclusion complexes, incorporating lycopene into cavities without chemical bonds. A shift in the Raman ν1 band (from 1510 cm⁻¹ to 1516 cm⁻¹) indicates disruption of lycopene-lycopene interactions, which can favor isomerization. Lycopene extracted from fresh tomatoes, complexed with HP-CD, and analyzed via Raman spectroscopy and HPLC.
Thermal & Chemical Processing [3] [4] Heat (during cooking/processing) and presence of acids, catalysts, or metal ions Converts the natural all-trans lycopene structure to cis geometric isomers. The cis-isomer is 2.5 times better absorbed. General food processing and in vitro conditions.

Detailed Experimental Protocols

Protocol: Using Pre-harvest Blue Light to Enhance this compound

Based on the study by Jha et al. (2025) [1]

  • Plant Material & Growth: Two tomato varieties (e.g., 'Plum Regal' and 'TAM-Hot-Ty') were grown in a greenhouse. Seeds were sown in trays with a sphagnum peat moss-based medium.
  • Light Treatment: After the first fruit truss reached the mature green stage, plants were exposed to supplemental light for 14 days. The blue light treatment used LEDs with a peak wavelength of 450 nm and a photon flux density of 150 μmol m⁻² s⁻¹ for 16 hours per day.
  • Sample Collection & Preparation: Red, ripe tomato fruits were harvested, freeze-dried, and ground into a fine powder. Carotenoids were extracted from the powder using a solvent like methanol.
  • Analysis:
    • UHPLC-DAD/PDA-MS: The extracts were analyzed using Ultra-High Performance Liquid Chromatography coupled with a Diode Array Detector and Mass Spectrometry.
    • Identification: Lycopene isomers were identified by their mass (m/z 537.4) and characteristic absorbance spectra.
    • Quantification: The concentration of each isomer (all-trans, 5-cis, 9-cis, 13-cis) was quantified and expressed per gram of dry weight.
Protocol: Complexation with β-Cyclodextrins

Based on the study by Diska et al. (2025) [2]

  • Lycopene Extraction: (all-trans)-lycopene was first obtained from fresh tomatoes using established extraction protocols (e.g., using organic solvents), achieving high purity (>94%) as confirmed by HPLC.
  • Complex Preparation: The lycopene/2-hydroxypropyl-β-cyclodextrin (LYC/HP-CD) complex was prepared using methods reported in prior literature, which generally involve dissolving HP-CD in water and adding a solution of lycopene in a suitable organic solvent under controlled conditions (e.g., stirring, temperature) to form the inclusion complex [2].
  • Analysis:
    • Raman Spectroscopy: The solid complex was analyzed using Raman spectroscopy. A key indicator of successful complexation is a shift in the ν1 band (associated with C=C bond stretching) to a higher frequency (e.g., from 1510 cm⁻¹ to 1516 cm⁻¹), signifying the disruption of the native crystal structure.
    • HPLC: After extraction from the complex, lycopene can be analyzed again by HPLC to check for isomer content and purity.

Troubleshooting Common Experimental Issues

  • Problem: Low yield of cis-isomers after processing.
    • Solution: Ensure limited exposure to oxygen and light during extraction and processing, as lycopene is highly sensitive to both [3] [5]. Optimize the temperature and duration of heat application, as excessive heat can lead to degradation rather than isomerization.
  • Problem: Difficulty in separating and quantifying individual cis-isomers via HPLC.
    • Solution: Use a specialized C30 reverse-phase HPLC column, which provides superior resolution of geometric carotenoid isomers compared to standard C18 columns [6] [7].
  • Problem: Inconsistent results from plant growth experiments.
    • Solution: Strictly control environmental factors such as temperature, as temperatures above 35°C can inhibit lycopene synthesis and promote its conversion to beta-carotene [4] [5]. Use genetically uniform plant material and replicate treatments adequately.

Key Scientific Background

  • Why this compound? The cis-isomers of lycopene, particularly the 5-cis* form, are reported to be more bioavailable than the common *all-trans form due to their kinked structure, higher solubility, and reduced tendency to crystallize [1]. Some studies also suggest that 5-cis-lycopene shows superior activity in scavenging lipid peroxyl radicals and may be more effective in inhibiting the proliferation of certain cancer cells [1].
  • Stability of Isomers: The 5-cis isomer is noted as one of the most thermally stable forms of lycopene [8] [9].

Experimental Workflow: Light Treatment

Below is a flowchart summarizing the key steps in the experimental protocol for using light treatment to promote this compound formation.

start Start Experiment grow Grow tomato plants to mature green stage start->grow light Apply Supplemental Blue Light (450 nm) grow->light harvest Harvest red, ripe fruits light->harvest process Freeze-dry and grind into powder harvest->process extract Extract carotenoids with solvent process->extract analyze Analyze via UHPLC-DAD/MS extract->analyze identify Identify/Quantify This compound analyze->identify end End / Data Analysis identify->end

References

preventing trans-to-cis reversion in lycopene samples

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Lycopene Instability and Isomerization

Lycopene is inherently unstable due to its long system of conjugated double bonds. The all-*trans* form is the most stable in nature, but it can readily convert to various cis-isomers when exposed to specific environmental conditions [1]. This process is often undesirable for sample integrity but is also studied to improve bioavailability [2] [3].

The primary factors that induce isomerization and degradation are heat, light, and oxygen [4]. The table below summarizes how these factors contribute to instability and the recommended preventive measures.

Factor Effect on Lycopene Preventive Measures
Light Induces photoisomerization and photodegradation [2] [4] Use amber or foil-wrapped vials; minimize light exposure during handling [5].
Heat Accelerates thermal isomerization and degradation (follows first-order kinetics) [4] Store samples at low temperatures; avoid prolonged heating; optimize thermal treatment times [2].
Oxygen Leads to oxidative degradation [4] Work under inert atmosphere (e.g., nitrogen); use sealed containers; degrade solvents.
Acids/Bases Can cause isomerization and degradation [5] Avoid saponification where possible; use neutral pH conditions [5].
Organic Solvents Some may promote instability [5] Be aware of solvent choice; note instability in HPLC mobile phase [5].

Recommended Experimental Protocols & Handling

Based on current literature, here are detailed methodologies to enhance the stability of your lycopene samples.

Sample Preparation and Storage
  • Temperature Control: For short-term handling, keep samples on ice or in a refrigerated autosampler at 4°C. For long-term storage, -80°C is recommended. One study noted that the half-life of all-trans-lycopene in an HPLC autosampler at 4°C was only about 16 hours, highlighting its sensitivity even at low temperatures [5].
  • Avoid Harsh Processing: Techniques like microwave-assisted extraction should be optimized for minimal lycopene degradation [4].
  • Saponification Consideration: Be cautious with saponification, as this alkaline process has been shown to cause lycopene degradation and isomerization. Explore alternative methods if possible [5].
Chemical Environment Management
  • Solvent Selection: Prepare and store samples in stabilized, oxygen-free solvents. Be mindful that the chemical environment itself can be a trigger [5].
  • Use of Antioxidants: Co-extracting or co-formulating lycopene with other antioxidants (e.g., α-tocopherol) can help improve its stability against oxidative degradation [4].

Troubleshooting Common Scenarios

Here are some specific, actionable guides for frequent experimental challenges.

Scenario Problem Solution

| HPLC Analysis | Appearance of new, unexpected peaks (likely cis-isomers) during or after analysis. | • Use a temperature-controlled autosampler (≤4°C). • Keep vials in the dark until injection. • Analyze samples immediately after preparation. | | Sample Processing | Observed isomerization after a heating or extraction step. | • Strictly control heating temperature and time. • Consider using food-grade catalysts like sulforaphane from broccoli sprouts for controlled isomerization if that is the goal [2]. | | Long-Term Storage | Loss of lycopene content and color intensity over time. | • Store under inert atmosphere (e.g., N₂). • Divide into small, single-use aliquots to avoid freeze-thaw cycles. • Use airtight containers and store at -80°C. |

Workflow for Stable Lycopene Sample Handling

The following diagram maps the critical decision points and recommended practices for handling lycopene samples from preparation to storage, helping you systematically prevent isomerization.

Workflow for Stable Lycopene Handling cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis & Handling Start Start: Lycopene Sample Prep1 Use amber or foil-wrapped vials Start->Prep1 Prep2 Work under inert atmosphere (N₂) Prep1->Prep2 Prep3 Avoid saponification if possible Prep2->Prep3 Storage1 Short-Term: Refrigerate at 4°C Prep3->Storage1 Storage2 Long-Term: Store at -80°C Storage1->Storage2 Storage3 Use airtight containers Storage2->Storage3 Analysis1 Minimize exposure to light Storage3->Analysis1 Analysis2 Control temperature and time Analysis1->Analysis2 Analysis3 Analyze immediately after prep Analysis2->Analysis3

Analytical Method for Isomer Separation

If you need to monitor the isomeric profile of your samples, a robust HPLC method is essential. While a C18 column can be used, a C30 carotenoid column provides superior resolution of lycopene isomers [5] [6].

  • Column: C30 (e.g., 250 mm x 4.6 mm, 5 µm)
  • Mobile Phase: Gradient from methanol to methyl tert-butyl ether (MTBE) [5] or an isocratic mixture of n-butanol-acetonitrile-methylene chloride (30:70:10, v/v/v) [6].
  • Detection: UV-Vis at 476 nm [6]. A photodiode array (PDA) detector is useful for identifying isomers by their spectral characteristics and Q-ratio (absorbance at a cis-peak near 360 nm vs. the main maximum) [2].

References

Comparative Antioxidant Activity of Lycopene Isomers

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings on the performance of different lycopene isomers.

Isomer / Sample Experimental Model Key Performance Findings Reference
5-cis Lycopene Density Functional Theory (Computational) Ranked highest in antioxidant potential; most thermodynamically and kinetically favorable via HAT mechanism. [1] [2] Karunarathna et al., 2025
Lycopene (55% Z-isomers) In vitro (DPPH/ABTS assays) & Cell Culture (HepG2) Showed the highest antioxidant activity and most potent inhibition of human liver cancer cell growth. [3] 2023 Study
Lycopene (Tangerine Tomato, 94% cis) Human Clinical Trial (Crossover) Markedly higher bioavailability (8.5-fold increase) compared to lycopene from red tomato juice (10% cis). [4] Cooperstone et al., 2015
all-trans Lycopene Density Functional Theory (Computational) Demonstrated lower antioxidant potential than the 5-cis isomer but higher than 9-cis and 13-cis. [1] [2] Karunarathna et al., 2025

Detailed Experimental Protocols

For researchers seeking to replicate or understand the context of these findings, here is a detailed breakdown of the key methodologies used in the cited studies.

Computational Analysis Using Density Functional Theory (DFT)

This study used quantum mechanical calculations to predict and compare the antioxidant properties of lycopene isomers at a molecular level. [1] [2]

  • Objective: To compare the radical scavenging potential of all-trans, 5-cis, 9-cis, and 13-cis lycopene isomers.
  • Software & Level of Theory: Calculations were performed with the Gaussian 16 software package using the ωB97X-D/6-31 + G (d,p) level of theory.
  • Mechanisms Investigated:
    • Hydrogen Atom Transfer (HAT)
    • Sequential Electron Transfer Proton Transfer (SETPT)
    • Sequential Proton Loss Electron Transfer (SPLET)
  • Key Calculated Parameters:
    • Bond Dissociation Energy (BDE): A lower BDE indicates a easier abstraction of a hydrogen atom by a free radical, signifying a more potent antioxidant. The 5-cis isomer had the lowest BDE.
    • Activation Energy: The energy barrier for the HAT reaction; a lower value indicates a faster reaction kinetics.
  • Identification of Transition States: The Quasi-Newton Synchronous Transit (QST3) method was used to locate transition states, which were verified by Intrinsic Reaction Coordinate (IRC) calculations.

The workflow for this computational analysis can be visualized as follows:

Start Start: Lycopene Isomer Structures Software Software: Gaussian 16 Start->Software Theory Level of Theory: ωB97X-D/6-31+G(d,p) Software->Theory Mech Investigate Mechanisms: HAT, SETPT, SPLET Theory->Mech Params Calculate Parameters: Bond Dissociation Energy (BDE), Activation Energy Mech->Params TS Transition State Analysis: QST3 Method Params->TS Verify Verification: IRC Calculation TS->Verify Result Result: Isomer Ranking (5-cis > all-trans > 9-cis > 13-cis) Verify->Result

In Vitro Bioactivity and Anticancer Assays

This experimental study prepared and tested lycopene samples with varying Z-isomer content. [3]

  • Sample Preparation:
    • (all-E)-lycopene was extracted from tomatoes using dichloromethane.
    • Geometric isomerization was induced by thermal treatment (reflux at 50°C for 12 h under nitrogen).
    • Samples with 5%, 30%, and 55% Z-isomer content were obtained through anti-solvent crystallization using acetone at 4°C.
  • Bio-accessibility Measurement:
    • The Partition Factor (PF) was used as an in vitro indicator.
    • Lycopene samples were mixed with a bile salt solution, dried, and then mixed with a soybean oil-water emulsion. After centrifugation, the lycopene content in the oil layer (micellar phase) was measured to calculate PF.
  • Antioxidant Activity Assays:
    • Standard DPPH and ABTS radical scavenging assays were performed.
    • Absorbance was measured spectrophotometrically, and results were expressed as radical scavenging capacity.
  • Anticancer Activity:
    • Cell Viability (MTT) Assay on human hepatocellular carcinoma cells (HepG2).
    • Cells were treated with different lycopene samples (0-20 μg/mL) for 24 and 48 hours.
  • Molecular Docking:
    • To understand absorption differences, docking studies were performed to simulate the binding affinity of different isomers to the Scavenger Receptor class B type I (SR-BI), a key intestinal transporter.

The integrated workflow for this experimental study is summarized below:

SamplePrep Sample Preparation: Thermal Isomerization & Anti-solvent Crystallization Charac Isomer Characterization: HPLC Analysis SamplePrep->Charac Bioaccess Bio-accessibility: Partition Factor (PF) Assay Charac->Bioaccess Antioxidant Antioxidant Activity: DPPH & ABTS Assays Charac->Antioxidant Anticancer Anticancer Activity: MTT Assay on HepG2 Cells Charac->Anticancer Docking Molecular Docking: Binding to SR-BI Transporter Charac->Docking Integration Integrated Analysis of Bioavailability & Bioactivity Bioaccess->Integration Antioxidant->Integration Anticancer->Integration Docking->Integration

Interpretation and Research Implications

The collective data from these studies provides a compelling, multi-faceted argument for the enhanced efficacy of lycopene cis-isomers:

  • Mechanistic Superiority: The DFT calculations provide a theoretical foundation, showing that the 5-cis isomer's structure is inherently more efficient at quenching free radicals via the most common HAT mechanism. [1] [2]
  • Enhanced Bioavailability: The clinical and in vitro data confirm that cis-isomers are more bioaccessible. This is attributed to their lower crystallization tendency and higher solubility in oil and mixed micelles, facilitating intestinal absorption. [3] [4] Molecular docking suggests they may also have a higher affinity for the SR-BI transporter. [3]
  • Synergy in Bioactivity: The improved antioxidant activity observed in vitro is likely a combination of the intrinsic radical scavenging potency of the cis-isomers and their superior bioavailability, which leads to higher effective concentrations at the target site. [3]

Practical Research Considerations

For scientists aiming to utilize these findings in drug development or functional food design:

  • Source Selection: Prioritize tangerine tomatoes or other cis-rich lycopene sources for clinical interventions to maximize delivery. [4]
  • Processing for Enhancement: Intentional thermal processing or catalytic isomerization (e.g., using food-grade catalysts like sulforaphane from broccoli sprouts) can effectively convert all-trans-lycopene in common red tomatoes into more bioactive cis-isomers. [5]
  • Analytical Focus: Ensure analytical methods (HPLC) are capable of separating and quantifying individual cis-isomers, particularly 5-cis lycopene, rather than just reporting total lycopene content, to accurately correlate structure with activity. [3]

References

5-cis-lycopene anti-cancer activity compared to other isomers

Author: Smolecule Technical Support Team. Date: February 2026

Isomer Comparison Overview

The following table summarizes the key characteristics of lycopene isomers relevant to their potential anti-cancer activity. A dominant theme in the literature is that cis-isomers, particularly 5-cis, possess greater bioavailability compared to the all-trans form, which is a critical factor for their biological activity inside the body [1] [2].

Isomer Key Characteristics & Role in Anti-Cancer Research

| All-trans-Lycopene | - Most thermodynamically stable and predominant form in fresh plants [3].

  • Lower absorption rate and bioavailability compared to cis-isomers [2].
  • Serves as the baseline for comparing the efficacy of other isomers. | | 5-cis-Lycopene | - Identified as one of the most common and stable cis-isomers [1].
  • Recognized for better bioavailability and greater absorption [1].
  • Often studied as part of the bioactive cis-isomer mixture rather than in isolation. | | Other cis-Isomers (9-cis, 13-cis, 15-cis) | - Formed during food processing (thermal treatment) or in the body via isomerization [3] [1].
  • Like 5-cis, these isomers generally exhibit improved bioavailability over the all-trans form [1] [2]. |

Experimental Insights and Molecular Mechanisms

While a direct "5-cis vs. others" activity comparison is not explicitly detailed, the research points to several important mechanisms through which cis-isomers, as a group, may exert anti-cancer effects.

  • Enhanced Bioavailability: The unique bent structure of cis-isomers like 5-cis lycopene makes them more efficiently incorporated into mixed micelles in the gut, significantly increasing their absorption into intestinal cells and subsequent distribution to tissues compared to the linear all-trans form [1] [2]. This is a foundational aspect that potentiates their biological activity.
  • Putative Anti-Cancer Mechanisms: Lycopene's anti-cancer activity is not attributed to a single mechanism but to a combination of effects. The diagrams below summarize the key signaling pathways and experimental workflows discussed in the literature.

G Lycopene Bioactivity Assessment Workflow Start Isomer Preparation Process1 In Vitro Models (Cell Culture) Start->Process1 Process2 In Vivo Models (Animal Studies) Start->Process2 Process3 Molecular Docking Studies Start->Process3 Metric1 Bioaccessibility & Cellular Uptake Process1->Metric1 Metric2 Cell Proliferation & Viability Assays Process1->Metric2 Metric3 Tumor Growth & Gene Expression Process2->Metric3 Metric4 Protein-Ligand Binding Affinity Process3->Metric4

The molecular mechanisms illustrated are supported by experimental evidence. For instance, one study showed that lycopene, in synergy with the drug docetaxel, inhibited insulin-like growth factor-1 receptor (IGF-1R) activation and suppressed anti-apoptotic protein survivin in prostate cancer cells [2]. Other studies confirm that lycopene can suppress matrix metalloproteinases (MMPs) to inhibit cancer cell invasion and modulate inflammatory pathways like NF-κB to resolve the pro-tumor inflammatory microenvironment [3].

Interpretation and Research Considerations

The current evidence, while strong in some areas, has limitations that a research professional should consider:

  • Evidence Focus: The most robust data compares the general class of cis-isomers against the all-trans form, particularly regarding bioavailability. Specific, head-to-head anti-cancer potency comparisons between individual cis-isomers like 5-cis and 13-cis are less common in the available literature.
  • Research Emphasis: Many studies investigate lycopene's effects as a mixture of isomers (as found in processed foods or blood serum) rather than isolating the activity of a single isomer. This reflects the physiological reality that the body contains a mixture of these forms.
  • Synergistic Effects: Research highlights that lycopene often works synergistically with other compounds or drugs [2]. Its anti-cancer effect is multi-factorial, involving antioxidant activity, immune system modulation, and resolution of inflammation [3], making it difficult to isolate the contribution of a single isomer.

References

5-cis-lycopene inverse association with atherosclerotic plaque burden

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below consolidates the key findings from a clinical study on lycopene isomers and an animal model investigation.

Aspect Human Study (in T2DM) [1] [2] [3] Animal Study (in ApoE⁻/⁻ Mice) [4]
Study Design Cross-sectional (n=105) Dietary intervention (n=8/group)
Lycopene Isomers Measured 5-cis-, 9-cis-, 13-cis-, and trans-lycopene Total lycopene (supplemented at 0.1% w/w in HFD)
Key Inverse Association Plaque burden with 5-cis-lycopene, all cis-isomers, trans-lycopene, and total lycopene (all p < 0.05) Significant reduction in atherosclerotic lesion area in aortic sinus
Plaque Measurement Method Carotid ultrasound; sum of maximum plaque heights Oil Red O staining of aortic sinus lesions
Proposed Mechanism Antioxidant and anti-inflammatory activities Modulation of gut microbiota, improved intestinal barrier, reduced systemic inflammation
Relevant Biomarkers Not significantly associated with standard lipid profiles ↓ Serum LPS, D-LA, DAO; ↓ MCP-1, TNF-α, IL-1β, IL-6; ↑ ZO-1, Occludin

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in these studies.

  • Plasma Lycopene Quantification (Human Study) [2] [3]: Plasma samples were processed under low-light conditions. Lycopene was extracted twice using hexane, the organic phases were pooled and evaporated under a nitrogen stream, and the residue was reconstituted for analysis. The analytes (5-cis-, 9-cis-, 13-cis-, and trans-lycopene) were separated and quantified using High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS).
  • Atherosclerotic Plaque Assessment (Human Study) [3]: Plaque presence and burden were evaluated by a certified sonographer using B-mode carotid artery ultrasound. An atherosclerotic plaque was defined as a focal wall thickening of ≥ 1.5 mm. Plaque burden was calculated as the sum of the maximum heights of all plaques detected.
  • Gut-Heart Axis Analysis (Animal Study) [4]: After a 19-week dietary intervention, anti-atherogenic effects were evaluated through:
    • Atherosclerotic Lesions: Quantified from Oil Red O-stained frozen sections of the aortic sinus.
    • Gut Microbiota: Analyzed by 16S rRNA sequencing of fecal samples.
    • Intestinal Barrier & Inflammation: Western blotting was used to measure proteins ZO-1, occludin, TLR4, and p-NF-κB p65 in intestinal and aortic tissues. ELISA was used to assess serum levels of LPS, inflammatory cytokines, and other biomarkers.

Visualizing the Workflows and Mechanisms

The following diagrams, created with Graphviz, illustrate the core relationships and mechanistic pathways discovered in these studies.

Diagram 1: Association Found in Human Diabetic Subjects

This diagram summarizes the key finding from the clinical cross-sectional study [1] [2] [3].

HumanFinding HighLycopene High Plasma Lycopene (especially 5-cis isomer) LowPlaqueBurden Reduced Atherosclerotic Plaque Burden HighLycopene->LowPlaqueBurden Inverse Association StudyDesign Study Design: Cross-sectional 105 Newly Diagnosed T2DM Patients

Diagram 2: Proposed Anti-Atherogenic Mechanism via Gut-Heart Axis

This diagram illustrates the mechanism of action proposed by the animal model study [4].

GutHeartAxis LycopeneIntake Lycopene Supplementation GutMicrobiota Modulates Gut Microbiota ↓ Firmicutes/Bacteroides ↑ Akkermansia LycopeneIntake->GutMicrobiota IntestinalBarrier Improves Intestinal Barrier ↑ ZO-1, Occludin LycopeneIntake->IntestinalBarrier GutMicrobiota->IntestinalBarrier SystemicInflammation Reduces Systemic Inflammation ↓ LPS, ↓ TNF-α, IL-6, etc. IntestinalBarrier->SystemicInflammation ↓ Intestinal Permeability TLR4Pathway Inhibits TLR4/NF-κB Pathway in Vasculature SystemicInflammation->TLR4Pathway Atherosclerosis Inhibits Atherosclerosis Reduced Plaque Formation TLR4Pathway->Atherosclerosis

Interpretation and Research Implications

The evidence highlights a consistent anti-atherogenic role for lycopene, with 5-cis-lycopene emerging as a particularly important isomer in humans [1] [5]. The cross-sectional human study establishes a solid inverse correlation, while the animal research provides a plausible mechanistic explanation via the gut-heart axis, linking lycopene intake to improved gut health and reduced vascular inflammation [4].

A notable contrast between the studies is that the human trial found inverse associations specifically with plaque burden but not merely the presence or absence of plaque [1] [3]. This suggests lycopene's effect might be more relevant to moderating the progression and severity of existing atherosclerosis rather than solely its initiation.

A significant limitation of the current evidence is the cross-sectional nature of the key human finding, which can demonstrate association but not causation [1]. The field would greatly benefit from long-term randomized controlled trials to confirm if increasing lycopene intake, particularly the 5-cis isomer, directly causes a reduction in plaque burden and cardiovascular events.

References

comparison of Z-isomer rich vs all-trans tomato sauce absorption

Author: Smolecule Technical Support Team. Date: February 2026

Bioavailability Comparison: Z-Isomer vs. All-Trans Tomato Sauce

The following table consolidates data from pivotal human intervention studies that directly compared the postprandial absorption of lycopene from sauces with different isomeric profiles.

Study Reference & Sauce Type Total Lycopene Dose Isomer Profile (% cis) Bioavailability Metric (AUC in nmol·h/L)

| Cooperstone et al. (2015) [1] Tangerine Tomato Juice | 10 mg | 94% cis | Total Lycopene: ~8.5x higher than red juice | | Cooperstone et al. (2015) [1] Red Tomato Juice | 10 mg | 10% cis | (Baseline for comparison) | | Unlu et al. (2007) - Sauce B [2] [3] Heat-induced cis-rich | ~40 mg | 45% cis | Total Lycopene: 7.30 All-Trans: 3.50 Total cis: 3.80 | | Unlu et al. (2007) - Sauce A [2] [3] All-trans-rich | ~49 mg | 5% cis | Total Lycopene: 4.74 All-Trans: 2.76 Total cis: 1.98 |

Detailed Experimental Protocols

The compelling data in the table above are derived from rigorously controlled clinical studies. Below are the methodologies for the two key experiments cited.

Protocol: Tangerine vs. Red Tomato Juice Trial [1]

This study leveraged a natural tomato variant to compare isomer bioavailability.

  • Study Design: A randomized, crossover trial where each subject acted as their own control.
  • Subjects: 11 healthy adults (6 male, 5 female).
  • Intervention: After a lycopene-free washout period and an overnight fast, subjects consumed a test meal delivering 10 mg of lycopene from either tangerine tomato juice (94% cis-isomers) or conventional red tomato juice (10% cis-isomers).
  • Bioavailability Measurement: Blood was sampled over 12 hours. The triglyceride-rich lipoprotein (TRL) fraction of plasma, which contains newly absorbed dietary lipids and carotenoids, was isolated. Lycopene isomers in the TRL fraction were quantified using HPLC-DAD-MS/MS.
  • Data Analysis: The bioavailability was determined by calculating the area under the concentration-versus-time curve (AUC) for lycopene in the TRL fraction.
Protocol: Heat-Induced Isomer-Rich Sauce Trial [2] [3]

This study used different processing techniques to create sauces with varying isomer profiles from the same tomato source.

  • Study Design: A randomized, crossover trial with a 2-week washout period.
  • Subjects: 12 healthy adults (6 male, 6 female).
  • Sauce Production:
    • Sauce A (All-trans-rich): Tomato juice was concentrated at a mild temperature (60°C) under vacuum. After adding oil and seasonings, it was heated to 75°C and hot-filled into cans (95% all-trans-lycopene).
    • Sauce B (cis-isomer-rich): The same tomato juice concentrate was processed in a steriotort at 127°C for 40 minutes, which promoted isomerization (45% cis-isomers).
  • Intervention: After an overnight fast, subjects consumed a standardized meal containing 150 g of one of the tomato sauces.
  • Bioavailability Measurement: Blood was collected over 9.5 hours. Carotenoids in the plasma triacylglycerol-rich lipoprotein (TRL) fraction were analyzed using HPLC with electrochemical detection.
  • Data Analysis: Baseline-corrected AUC values were calculated for total lycopene and individual isomers.

Mechanisms of Enhanced Z-Isomer Absorption

The significantly higher bioavailability of Z-isomers is not random but is driven by well-understood physicochemical and physiological mechanisms. The following diagram illustrates this process.

G cluster_Trans All-Trans-Rich Sauce cluster_Cis Z-Isomer-Rich Sauce Food_Matrix Tomato Food Matrix Trans_Lycopene All-Trans-Lycopene Food_Matrix->Trans_Lycopene Cis_Lycopene Z-Isomer (cis) Lycopene Food_Matrix->Cis_Lycopene Trans_Form Crystalline Aggregates Trans_Lycopene->Trans_Form Release 1. Release from Matrix Trans_Form->Release Cis_Form Lipid-Dissolved Globular State Cis_Lycopene->Cis_Form Cis_Form->Release Solubilization 2. Solubilization into Micelles Release->Solubilization Release->Solubilization Absorption 3. Absorption into Enterocytes Solubilization->Absorption Solubilization->Absorption High_Bioavailability High Bioavailability Absorption->High_Bioavailability Low_Bioavailability Low Bioavailability Absorption->Low_Bioavailability

The key mechanisms illustrated above are:

  • Physical Form in Chromoplasts: In common red tomatoes, all-trans-lycopene aggregates into large crystals within cellular structures called chromoplasts, making it difficult to liberate during digestion [1]. In contrast, Z-isomers in sauces (either from tangerine tomatoes or formed during heating) are present in a lipid-dissolved, globular state, which is much more easily released [1].
  • Solubility in Micelles: The bent structure of Z-isomer lycopene has a lower tendency to crystallize and is more soluble in oil and mixed micelles (the vehicles for fat-soluble nutrient absorption in the intestine) compared to the linear, planar all-trans isomer [1] [3]. This is a critical factor enabling efficient absorption.
  • Enhanced Micellarization and Uptake: In vitro digestion models have demonstrated that Z-isomers are more readily incorporated into micelles [1]. Furthermore, studies on intestinal cells show they are more readily taken up compared to the all-trans form [1].

Research Implications and Practical Considerations

For researchers and product developers, these findings highlight several important points:

  • Isomer Profile over Total Content: The total lycopene content of a product is an insufficient metric for predicting its potential health value. The isomer distribution is a critical determinant of bioavailability and should be characterized [2].
  • Strategic Food Formulation: The bioavailability of lycopene from tomato products can be optimized by:
    • Using Specific Ingredients: Incorporating foods rich in polysulfides (e.g., garlic, onion), isothiocyanates (e.g., cabbage, radish), or iodine (e.g., seaweeds like kombu) during cooking can promote the Z-isomerization of all-trans-lycopene, thereby enhancing its absorption [4].
    • Employing Targeted Processing: Controlled thermal processing, especially in the presence of oil, can be designed to increase the percentage of Z-isomers without excessive degradation [2] [3].

References

5-cis-lycopene bioaccessibility vs other isomer forms

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Bioaccessibility of Lycopene Isomers

The following table summarizes the key experimental findings on the bioaccessibility of different lycopene isomers from the research.

Isomer / Isomer Mixture Reported Bioaccessibility Experimental Context Citation

| Total Z-isomers (≥50%) | ~45% Partition Factor (PF) ~10x higher than all-trans | In vitro model using nanostructured lipid carriers. | [1] | | Individual Z-isomers | 13-Z > 9-Z > 5-Z > all-trans | In vitro bioaccessibility assay of tomato-based sauces. The bioaccessibility of all Z-isomers was higher than all-trans. | [2] | | Tangerine Tomato Juice (94% cis-isomers) | 47.7% Fractional Absorption (8.5x higher than red tomato juice) | Human clinical trial measuring lycopene in plasma triglyceride-rich lipoprotein fractions. | [3] | | *cis-Isomer-rich Sauce (45% *cis-isomers) | Significantly higher plasma response (AUC) for total, total cis-, and all-trans-lycopene. | Human clinical trial comparing postprandial absorption. | [4] |

A primary reason for the enhanced bioaccessibility of Z-isomers is their physical and chemical properties, which are more favorable for absorption than the all-trans form. The diagram below illustrates this mechanistic pathway.

G Mechanisms for Enhanced Lycopene Z-Isomer Bioaccessibility Z_Isomers Z-Isomers (cis-Lycopene) Traits Inherent Physical & Chemical Traits Z_Isomers->Traits Mech1 Shorter molecular length & more bent shape Traits->Mech1 Mech2 Lower melting point Traits->Mech2 Mech3 Higher solubility in lipids & bile acid micelles Traits->Mech3 Mech4 Reduced tendency to form crystals Traits->Mech4 Outcome2 More efficiently incorporated into mixed micelles Mech1->Outcome2 Facilitates incorporation Outcome1 More easily released from food matrix Mech2->Outcome1 Mech3->Outcome2 Mech4->Outcome1 Easier dissolution Final Higher Bioaccessibility and Bioavailability Outcome1->Final Outcome2->Final

Key Experimental Methodologies

The data presented comes from robust experimental models, both in vitro and in vivo. Here are the details of the core methodologies used in the cited research.

In Vitro Bioaccessibility Assessment

This common protocol simulates human digestion to estimate the fraction of a compound that is released from the food matrix and becomes available for absorption.

  • Procedure: The process typically involves three sequential phases:
    • Mouth Phase: The sample is mixed with simulated saliva fluid, often containing electrolytes and alpha-amylase.
    • Gastric Phase: The mixture is adjusted to a low pH (e.g., pH 2-3) and incubated with pepsin to simulate stomach digestion.
    • Intestinal Phase: The pH is raised to neutral (~pH 7), and bile extracts and pancreatin are added to simulate the small intestine environment.
  • Measurement: After centrifugation, the lycopene content in the aqueous phase (micellar fraction) is analyzed and compared to the original content in the meal. This micellarized fraction is considered the bioaccessible portion [5] [2] [1]. Techniques like HPLC are used to separate and quantify individual isomers [2].
In Vivo Bioavailability Studies (Human Clinical Trials)

These studies directly measure the absorption of lycopene into the human body, providing the most relevant evidence for bioavailability.

  • Design: A common approach is a randomized, crossover trial. Participants consume a test meal containing the lycopene source after a washout period, then cross over to the alternative meal [3] [4].
  • Measurement: Blood samples are collected over a period (e.g., 9.5 to 12 hours). The concentration of lycopene isomers is measured in the triglyceride-rich lipoprotein (TRL) fraction of plasma, which carries newly absorbed dietary lipids. The total lycopene appearing in this fraction (calculated as the area under the curve, AUC) is a direct marker of absorption [3] [4].

Research Gaps and Future Directions

While the superiority of Z-isomers as a group is clear, the current literature has a notable limitation:

  • Lack of Isomer-Specific Data: Most studies report the behavior of total Z-isomers or a few major isomers like 5-cis, 9-cis, and 13-cis as a group [2] [6]. Quantitative data on the specific bioaccessibility and absorption efficiency of 5-cis-lycopene in direct, isolated comparison to other specific isomers is still needed.
  • Formation Under Processing: Research indicates that 5-cis-lycopene formation seems to be favored under specific conditions, such as high-pressure sterilization of tomato puree, unlike 9-cis and 13-cis which form more during thermal processing [5] [6]. Investigating the bioaccessibility of isomers formed via different processing routes is a key area for future work.

References

×

XLogP3

15.6

UNII

WUX1R98HDQ

Other CAS

101468-86-4

Wikipedia

(5Z)-lycopene

Dates

Last modified: 04-14-2024

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